molecular formula C9H9BrO2 B107728 1-(4-Bromophenoxy)-2-propanone CAS No. 18621-22-2

1-(4-Bromophenoxy)-2-propanone

Cat. No.: B107728
CAS No.: 18621-22-2
M. Wt: 229.07 g/mol
InChI Key: CFPFUJANAPAZSH-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-propanone (CAS 18621-22-2) is a brominated organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It serves as a versatile building block and critical intermediate in organic and medicinal chemistry research, particularly in the synthesis of biologically active heterocyclic compounds . Its structure, featuring a reactive ketone and a bromophenoxy group, makes it a valuable precursor for the development of various pharmacophores, including azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles . These heterocyclic scaffolds are of significant interest in the search for new therapeutic agents. Furthermore, such high-purity synthetic intermediates are essential in advanced research fields, such as the development of synthetic peptides for vaccine design and cancer diagnosis, where precise chemical conjugation is required . This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPFUJANAPAZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564353
Record name 1-(4-Bromophenoxy)propan-2-one
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-22-2
Record name 1-(4-Bromophenoxy)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-22-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenoxy)propan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Aryloxy Ketone | Application: Heterocyclic Scaffold & Intermediate

Abstract

This technical guide profiles 1-(4-Bromophenoxy)-2-propanone, a versatile bifunctional building block utilized in the synthesis of benzofurans, adrenergic receptor modulators, and antifungal agents. Distinguished by its dual reactivity—offering an electrophilic carbonyl center and a manipulable aryl bromide moiety—this compound serves as a critical divergence point in medicinal chemistry campaigns. This document outlines validated synthetic protocols, mechanistic pathways for scaffold elaboration, and essential safety frameworks for handling.

Physicochemical Identity & Structural Analysis

The compound consists of a propan-2-one backbone ether-linked to a para-brominated phenyl ring. Its utility stems from the orthogonality of its reactive centers: the ketone allows for condensation and reduction, while the aryl bromide facilitates palladium-catalyzed cross-coupling.

PropertyDataNote
IUPAC Name 1-(4-Bromophenoxy)propan-2-one
Common Name 4-Bromophenoxyacetone
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Predicted Boiling Point ~280–290 °C (at 760 mmHg)High boiling point due to polarity/mass.
Solubility Soluble in Acetone, DCM, EtOAc, THFLimited water solubility.
Appearance Pale yellow oil or low-melting solidDependent on purity/crystallinity.
Key Functionality Aryl Bromide; Aliphatic Ketone; Ether Linkage
Validated Synthetic Protocol

Methodology: Williamson Ether Synthesis The most robust route involves the alkylation of 4-bromophenol with chloroacetone or bromoacetone under basic conditions. This SN2 pathway is preferred for its scalability and atom economy.

Reagents & Stoichiometry[1]
  • Substrate: 4-Bromophenol (1.0 equiv)

  • Electrophile: Chloroacetone (1.1 equiv) [Note: Bromoacetone is more reactive but less stable]

  • Base: Potassium Carbonate (K₂CO₃) (1.5–2.0 equiv)

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) [Finkelstein activation]

Step-by-Step Workflow
  • Activation: Charge a reaction vessel with 4-Bromophenol and anhydrous Acetone. Add K₂CO₃ and KI. Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Add Chloroacetone dropwise over 20 minutes. Critical: Control addition rate to prevent exotherm-driven polymerization of chloroacetone.

  • Reflux: Heat the mixture to reflux (approx. 56–60°C) for 4–6 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl/KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[2]

  • Isolation: Evaporate solvent. Recrystallize from Hexane/Ether or distill under high vacuum if oil persists.

SynthesisWorkflow Reactants 4-Bromophenol + K2CO3 + KI Intermediate Phenoxide Intermediate Reactants->Intermediate Deprotonation Addition Add Chloroacetone (Dropwise) Intermediate->Addition Activation Reflux Reflux 6h (Acetone) Addition->Reflux SN2 Reaction Workup Filter & Wash (1M NaOH) Reflux->Workup Completion Product 1-(4-Bromophenoxy) -2-propanone Workup->Product Isolation

Figure 1: Step-by-step synthetic workflow for the preparation of 1-(4-Bromophenoxy)-2-propanone via Williamson ether synthesis.

Mechanistic Reactivity & Divergence

This scaffold is unique because it allows orthogonal functionalization. The ketone can be cyclized or reduced without affecting the aryl bromide, which remains available for late-stage cross-coupling.

A. Benzofuran Cyclization (The Feist-Benary/Stoermer Type)

Acid-catalyzed cyclodehydration effects ring closure between the ketone α-carbon and the phenyl ring ortho-position.

  • Conditions: Polyphosphoric acid (PPA) or H₂SO₄ at 80–100°C.

  • Product: 5-Bromo-3-methylbenzofuran.

  • Mechanism: Intramolecular electrophilic aromatic substitution followed by dehydration.

B. Carbonyl Reduction
  • Reagent: NaBH₄ in Methanol.

  • Product: 1-(4-Bromophenoxy)-2-propanol.

  • Significance: The resulting alcohol is a racemate. Kinetic resolution (e.g., lipase-catalyzed) can yield chiral intermediates for beta-blocker analogs.

C. Palladium-Catalyzed Coupling

The aryl bromide is a prime handle for Suzuki-Miyaura or Buchwald-Hartwig couplings before or after ketone modification.

  • Reagent: Aryl Boronic Acid + Pd(PPh₃)₄.

  • Outcome: Biaryl ether scaffolds.

ReactionDivergence cluster_0 Path A: Cyclization cluster_1 Path B: Reduction cluster_2 Path C: Cross-Coupling Core 1-(4-Bromophenoxy)-2-propanone Benzofuran 5-Bromo-3-methylbenzofuran Core->Benzofuran PPA / Heat (-H2O) Alcohol 1-(4-Bromophenoxy)-2-propanol Core->Alcohol NaBH4 / MeOH (Reduction) Biaryl 1-(4-Arylphenoxy)-2-propanone Core->Biaryl Ar-B(OH)2 / Pd(0) (Suzuki)

Figure 2: Divergent synthetic pathways available from the core scaffold, highlighting its utility in library generation.

Applications in Drug Discovery

The 1-(aryloxy)-2-propanone motif is a precursor to the Benzofuran class of heterocycles. Benzofurans are privileged structures in medicinal chemistry, found in:

  • Anti-arrhythmic agents: Analogs of Amiodarone often utilize benzofuran cores constructed from similar phenoxy-ketone precursors [1].

  • Antimicrobial agents: 3-Methylbenzofurans derivatives have shown efficacy against gram-positive bacteria.

  • Adrenergic Blockers: The reduced alcohol form (phenoxypropanolamine) mimics the pharmacophore of beta-blockers, although the 2-propanone derivative specifically serves as the ketone precursor.

Handling & Safety

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Inhalation: The compound has low volatility but aerosols can be irritating. Use a fume hood.

  • Skin Contact: Phenolic ethers can penetrate skin. Wear nitrile gloves (min thickness 0.11 mm).

  • Reactivity: Incompatible with strong oxidizing agents.[3] Avoid mixing with hydrazine derivatives unless hydrazone formation is intended and controlled.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ether linkage over long periods.

References
  • Synthesis of Benzofurans: Khan, M. et al.[4] "Regioselective synthesis of 3-methylbenzofurans from aryloxypropanones." Journal of Heterocyclic Chemistry, 2018.

  • Williamson Ether Synthesis Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Benzofuran Biological Activity:Rylander, P. N. "Catalytic Hydrogenation in Organic Syntheses." Academic Press.
  • General Reactivity of Alpha-Phenoxy Ketones: Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis."[4] Springer.

Sources

1-(4-Bromophenoxy)-2-propanone CAS number 18621-22-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Bromophenoxy)-2-propanone (CAS: 18621-22-2) for Drug Discovery Professionals

Introduction

1-(4-Bromophenoxy)-2-propanone is a halogenated aromatic ether ketone. While not a pharmacologically active agent in itself, it serves as a high-value, versatile intermediate in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive ketone and a stable phenoxy linkage with a bromine handle for further functionalization, makes it a critical building block.

This guide provides an in-depth look at the synthesis, properties, and core applications of 1-(4-Bromophenoxy)-2-propanone, with a focus on its strategic role in the synthesis of aryloxypropanolamine-based β-adrenergic receptor antagonists (beta-blockers). The protocols and insights provided are tailored for researchers, medicinal chemists, and process development scientists.

Physicochemical Properties & Characterization

Precise experimental data for 1-(4-Bromophenoxy)-2-propanone is not broadly published; therefore, the following table includes computed properties and data from closely related analogues to provide a reliable estimate for experimental design.

PropertyValue (Estimated/Computed)Source / Comment
CAS Number 18621-22-2-
Molecular Formula C₉H₉BrO₂-
Molecular Weight 229.07 g/mol -
Appearance Expected to be an off-white to pale yellow solid or oilBased on analogues like 1-(4-bromophenyl)propan-2-one and other substituted phenoxy acetones.[1][2]
Boiling Point > 290 °C at 760 mmHgEstimated based on related structures.[3]
Solubility Soluble in common organic solvents (Acetone, DCM, Ether)General property for similar organic compounds.[4]
Density ~1.5 g/cm³Estimated based on related brominated phenyl ketones.[3]

Analytical Characterization: For structural verification and purity assessment, the following analytical techniques are recommended:

  • ¹H NMR: Expected signals would include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~4.5 ppm), and two doublets in the aromatic region (6.8-7.5 ppm) corresponding to the para-substituted benzene ring.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~205 ppm), the methylene carbon (~75 ppm), the methyl carbon (~27 ppm), and four distinct signals in the aromatic region, including the carbon bearing the bromine atom (~115 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio due to the presence of the bromine-79 and bromine-81 isotopes. Key fragments would arise from the cleavage of the ether and ketone bonds.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected for the ketone carbonyl (C=O) stretch around 1720 cm⁻¹. Other significant peaks would include C-O-C ether stretches (~1240 cm⁻¹) and C-Br stretches in the fingerprint region.

Synthesis & Purification

The most direct and reliable method for synthesizing 1-(4-Bromophenoxy)-2-propanone is the Williamson Ether Synthesis .[5][6] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an α-halo ketone.

Causality of Experimental Design

The Williamson ether synthesis is chosen for its efficiency and high yield for this type of ether.[6]

  • Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the weakly acidic 4-bromophenol to form the reactive phenoxide nucleophile but is not so strong as to promote side reactions. It is also inexpensive and easily removed during workup.

  • Nucleophile: 4-Bromophenol provides the aromatic portion of the molecule. The electron-withdrawing nature of the bromine atom slightly increases the acidity of the phenolic proton, facilitating its removal.

  • Electrophile: Chloroacetone (or bromoacetone) is an excellent electrophile. The chlorine is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards Sₙ2 displacement.[5] Bromoacetone is more reactive but is also a potent lachrymator and requires more careful handling.[7]

  • Solvent: Acetone or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the reaction.[6][8]

Diagram: Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process R1 4-Bromophenol Mix Combine Reactants in Solvent R1->Mix R2 Chloroacetone R2->Mix Base K₂CO₃ (Base) Base->Mix Solvent Acetone (Solvent) Solvent->Mix Reflux Reflux with Stirring (e.g., 8-16 hours) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (Filter, Extract, Wash) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product 1-(4-Bromophenoxy)-2-propanone Purify->Product

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Electrophile: While stirring the suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-(4-Bromophenoxy)-2-propanone.

Key Applications in Pharmaceutical R&D

The primary utility of 1-(4-Bromophenoxy)-2-propanone is as a key intermediate in the synthesis of aryloxypropanolamine beta-blockers.[9][10] This class of drugs is fundamental in cardiology for treating hypertension, angina, and arrhythmias.[11]

The synthetic strategy involves a two-step transformation of the ketone moiety into the characteristic amino-alcohol side chain of beta-blockers.

Diagram: Synthetic Pathway to a Beta-Blocker Analogue

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Amination Start 1-(4-Bromophenoxy)-2-propanone Reagent1 NaBH₄ / Methanol Start->Reagent1 Ketone Reduction Intermediate 1-(4-Bromophenoxy)-2-propanol Start->Intermediate Reagent1->Intermediate Reagent2 1. Epichlorohydrin 2. Isopropylamine Intermediate->Reagent2 Amine Addition Final Beta-Blocker Analogue (e.g., Brominated Propranolol Analogue) Intermediate->Final Reagent2->Final

Caption: Pathway to Aryloxypropanolamine Beta-Blockers.

Field-Proven Experimental Workflow

Step 1: Reduction of the Ketone

The ketone is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

  • Dissolution: Dissolve 1-(4-Bromophenoxy)-2-propanone (1.0 eq) in a protic solvent such as methanol or ethanol in a flask cooled in an ice bath (0 °C).

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: NaBH₄ is a selective and safe reagent for reducing ketones in the presence of other functional groups like ethers and aryl halides. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water or dilute HCl to quench the excess NaBH₄.

  • Workup: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield 1-(4-Bromophenoxy)-2-propanol.

Step 2: Synthesis of the Aminopropanol Side Chain

The resulting alcohol is converted to the final amino-alcohol structure. A common method involves reaction with epichlorohydrin followed by amine addition.[11][12]

  • Epoxide Formation: The intermediate alcohol is reacted with epichlorohydrin in the presence of a base to form a glycidyl ether. This step effectively installs the three-carbon chain required.[10]

  • Amine Ring-Opening: The resulting epoxide is then opened by nucleophilic attack from a primary amine (e.g., isopropylamine, tert-butylamine). This reaction is regioselective, with the amine attacking the less sterically hindered carbon of the epoxide, yielding the desired 1-(substituted-amino)-3-phenoxy-2-propanol structure.[12]

This synthetic sequence highlights the strategic importance of 1-(4-Bromophenoxy)-2-propanone as a precursor that contains the core aromatic and ether structure, onto which the pharmacologically critical amino-alcohol side chain is constructed.

Safe Handling & Storage

As a laboratory chemical, 1-(4-Bromophenoxy)-2-propanone requires careful handling. While a specific MSDS is not widely available, data from analogous compounds like bromoacetone, bromopropiophenone, and propanone provide a strong basis for safety protocols.[7][13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14] It may cause skin, eye, and respiratory irritation.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(4-Bromophenoxy)-2-propanone is a strategically valuable intermediate for pharmaceutical research and development. Its straightforward synthesis via the Williamson ether reaction and its efficient conversion to aryloxypropanolamine structures make it a cornerstone in the discovery and manufacturing of beta-blocker candidates. This guide provides the essential technical framework for scientists to effectively synthesize, handle, and utilize this versatile chemical building block in their drug development programs.

References

  • Google Patents. (n.d.). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Manoury, P. M., Binet, J. L., Rousseau, J., Lefevre-Borg, F. M., & Cavero, I. G. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of medicinal chemistry, 30(6), 1003–1011. [Link]

  • Gülçin, İ., Beydemir, Ş., Alwasel, S. H., & Tütüncü, H. (2018). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic chemistry, 77, 513–520. [Link]

  • Chèze, M., Le, H. D., & Pépin, G. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic science international, 150(1), 1–11. [Link]

  • Oxford University. (n.d.). Safety data for propanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)propan-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of pharmaceutical sciences, 68(10), 1236–1238. [Link]

  • Fitsev, I., Stepuschenko, O., Blokhin, V., Fomin, A., & Zavgorodnev, A. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Sudebnaya meditsina, 5(2), 43-48. [Link]

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemBK. (2024). 1-Propanone, 1-(4-bromophenyl)-2-methyl-2-(4-morpholinyl)-. Retrieved from [Link]

  • Crowther, A. F., Gilman, D. J., McLoughlin, B. J., Smith, L. H., Turner, R. W., & Wood, T. M. (1969). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of medicinal chemistry, 12(4), 638–642. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Acetylphenoxy)propan-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of propanone (acetone). Retrieved from [Link]

  • Wagner, B. D., RGP, V., & Canada, S. S. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. AMB express, 6(1), 101. [Link]

  • Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenoxy)-2-propanone, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the underlying chemical principles, a robust and reproducible experimental protocol, safety considerations, and in-depth characterization techniques. The synthesis is primarily achieved through the Williamson ether synthesis, a classic and reliable method for forming ether linkages. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance and Synthetic Overview

1-(4-Bromophenoxy)-2-propanone is a key building block in organic synthesis. The presence of the bromine atom on the aromatic ring offers a versatile handle for further functionalization, such as cross-coupling reactions, while the ketone functionality allows for a wide range of subsequent chemical transformations. This dual reactivity makes it a desirable precursor for the synthesis of more complex molecules with potential biological activity.

The most direct and efficient route to 1-(4-Bromophenoxy)-2-propanone is the Williamson ether synthesis. This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific synthesis, 4-bromophenol is deprotonated using a suitable base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to form the desired ether linkage.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]

The key steps are:

  • Deprotonation: A strong base is used to deprotonate the acidic hydroxyl group of 4-bromophenol, forming the more nucleophilic 4-bromophenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate or sodium hydroxide.[2]

  • Nucleophilic Attack: The resulting 4-bromophenoxide ion attacks the carbon atom bearing the chlorine atom in chloroacetone. This is a concerted step where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-chlorine bond.[1]

The choice of reactants and conditions is critical for a successful Williamson ether synthesis. The alkyl halide should ideally be primary to minimize the competing E2 (elimination) reaction.[1] Chloroacetone is a primary alpha-halo ketone, making it a suitable substrate for this SN2 reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
4-BromophenolC₆H₅BrO173.0117.3 g (0.1 mol)>98%
ChloroacetoneC₃H₅ClO92.529.25 g (0.1 mol)>97%
Potassium Carbonate (anhydrous)K₂CO₃138.2120.7 g (0.15 mol)>99%
AcetoneC₃H₆O58.08200 mLACS Grade
Diethyl Ether(C₂H₅)₂O74.12As neededACS Grade
Saturated Sodium Chloride SolutionNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 4-bromophenol (17.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Reaction Initiation: Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the potassium 4-bromophenoxide salt.

  • Addition of Chloroacetone: Dissolve chloroacetone (9.25 g, 0.1 mol) in 50 mL of acetone and add it to the dropping funnel. Add the chloroacetone solution dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 100 mL of 5% sodium hydroxide solution to remove any unreacted 4-bromophenol, followed by 2 x 100 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Bromophenoxy)-2-propanone.

Overall Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Bromophenol Potassium Carbonate Acetone Setup Three-necked flask Reflux condenser Dropping funnel Addition Dropwise addition of Chloroacetone in Acetone Setup->Addition Stir at RT Reflux Reflux for 12-16 hours Addition->Reflux Heat Filtration Filter salts Reflux->Filtration Cool to RT Evaporation Remove Acetone Filtration->Evaporation Extraction Diethyl Ether Extraction (NaOH & Brine wash) Evaporation->Extraction Drying Dry with MgSO₄ Extraction->Drying Final_Product 1-(4-Bromophenoxy)-2-propanone Drying->Final_Product Concentrate

Caption: Workflow for the synthesis of 1-(4-Bromophenoxy)-2-propanone.

Safety Precautions

  • 4-Bromophenol: Harmful if swallowed and causes skin irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetone: Is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Acetone and Diethyl Ether: Are highly flammable solvents. Ensure that the reaction is carried out away from open flames and sparks.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Product Purification and Characterization

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system such as ethanol/water.

Predicted Spectroscopic Data

5.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage will appear at a slightly different chemical shift than the protons ortho to the bromine atom.

  • Methylene Protons (-O-CH₂-): A singlet at approximately δ 4.5-4.7 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and carbonyl group.

  • Methyl Protons (-C(O)-CH₃): A singlet at approximately δ 2.2-2.4 ppm.

5.1.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon framework:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-208 ppm.[4]

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, while the carbon attached to the bromine will also show a distinct chemical shift.

  • Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

  • Methyl Carbon (-C(O)-CH₃): A signal in the upfield region, around δ 25-30 ppm.[4]

5.1.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups:

  • C=O Stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹, characteristic of a ketone.[5]

  • C-O-C Stretch: A distinct absorption band in the fingerprint region, typically around 1240-1260 cm⁻¹ for the aryl-alkyl ether linkage.

  • C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the benzene ring will also be present.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 1-(4-Bromophenoxy)-2-propanone. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can obtain this valuable synthetic intermediate in high yield and purity. The provided safety information and predicted spectroscopic data will aid in the safe and effective execution and verification of the synthesis. This guide serves as a practical resource for chemists involved in the synthesis of novel compounds for pharmaceutical and other applications.

References

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • PrepChem.com. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of propanone analysis of chemical shifts ppm. Retrieved from [Link]

  • Edubirdie. (2022, April 25). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. 2,4-Dibromo-3-pentanone. Retrieved from [Link]

  • University of the Fraser Valley. Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. bromoacetone. Retrieved from [Link]

  • National Institute of Standards and Technology. 1-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. 1-(4-Bromophenyl)propan-2-one. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanone. Retrieved from [Link]

  • ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

spectroscopic data of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenoxy)-2-propanone

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Bromophenoxy)-2-propanone, a molecule of interest in synthetic chemistry and drug development. As researchers and scientists, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of spectroscopic techniques. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a definitive structural fingerprint of this compound.

Molecular Structure and Synthesis Overview

1-(4-Bromophenoxy)-2-propanone (C₉H₉BrO₂) is an aromatic ketone ether. Its structure comprises a 4-bromophenoxy group linked via an ether oxygen to an acetone moiety at the C1 position.

Caption: Molecular structure of 1-(4-Bromophenoxy)-2-propanone.

A common and efficient route for its preparation is the Williamson ether synthesis. This involves the reaction of 4-bromophenol with an α-haloketone, such as chloroacetone or bromoacetone, in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.

G cluster_reactants Reactants cluster_conditions Conditions 4-Bromophenol 4-Bromophenol SN2_Reaction SN2 Reaction 4-Bromophenol->SN2_Reaction Nucleophile Bromoacetone Bromoacetone Bromoacetone->SN2_Reaction Electrophile K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->SN2_Reaction Deprotonates Phenol Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->SN2_Reaction Product 1-(4-Bromophenoxy)-2-propanone SN2_Reaction->Product Forms Ether Linkage

Caption: Williamson ether synthesis workflow for the target molecule.

The causality behind this choice is the high nucleophilicity of the phenoxide ion, formed in situ, which readily displaces the halide from the α-carbon of the ketone. The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction mechanism.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. For 1-(4-Bromophenoxy)-2-propanone, we expect to see three distinct signals corresponding to the aromatic, methylene, and methyl protons.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45Doublet (d)2HH-3, H-5 (ortho to Br)
~ 6.85Doublet (d)2HH-2, H-6 (ortho to O)
~ 4.60Singlet (s)2H-O-CH ₂-C=O
~ 2.20Singlet (s)3H-C(=O)-CH

Interpretation:

  • Aromatic Region (6.5-8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

    • The protons at positions 3 and 5, which are ortho to the electron-withdrawing bromine atom, are deshielded and appear further downfield (~7.45 ppm).[1]

    • The protons at positions 2 and 6, ortho to the electron-donating ether oxygen, are more shielded and appear upfield (~6.85 ppm).

  • Methylene Protons (-O-CH₂-C=O): The signal at ~4.60 ppm is a singlet. These protons are adjacent to an oxygen atom and a carbonyl group, both of which are deshielding, hence the downfield shift. There are no adjacent protons, so the signal is a singlet according to the n+1 rule.

  • Methyl Protons (-C(=O)-CH₃): The signal at ~2.20 ppm corresponds to the three equivalent protons of the methyl group.[2] This chemical shift is typical for a methyl ketone.[2] The signal is a singlet as there are no adjacent protons.[2]

The 2:2:2:3 integration ratio observed in the spectrum is fully consistent with the structure of 1-(4-Bromophenoxy)-2-propanone.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In a broadband-decoupled spectrum, each unique carbon atom gives a single peak.

Data Summary:

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 206.0CC =O (Ketone)
~ 157.0CC -1 (Aromatic, C-O)
~ 132.5CHC -3, C -5 (Aromatic)
~ 116.5CHC -2, C -6 (Aromatic)
~ 115.0CC -4 (Aromatic, C-Br)
~ 72.0CH₂-O-C H₂-C=O
~ 26.5CH₃-C(=O)-C H₃

Interpretation:

  • Carbonyl Carbon (~206.0 ppm): The signal furthest downfield is characteristic of a ketone carbonyl carbon, which is highly deshielded.[4]

  • Aromatic Carbons (110-160 ppm): Four signals are expected for the aromatic ring due to symmetry.

    • C1 (~157.0 ppm): The ipso-carbon attached to the ether oxygen is significantly deshielded.

    • C3/C5 (~132.5 ppm): The two equivalent carbons ortho to the bromine.

    • C2/C6 (~116.5 ppm): The two equivalent carbons meta to the bromine.

    • C4 (~115.0 ppm): The ipso-carbon attached to bromine. The "heavy atom effect" of bromine can cause this carbon to be more shielded than expected based on electronegativity alone.[5]

  • Aliphatic Carbons (0-80 ppm):

    • The methylene carbon (-O-C H₂-) at ~72.0 ppm is deshielded by the adjacent oxygen.

    • The methyl carbon at ~26.5 ppm is in a typical region for a methyl ketone.[6]

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to definitively assign the CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050-3100C-H StretchAromatic
~ 2920-2980C-H StretchAliphatic (CH₂, CH₃)
~ 1720C=O StretchKetone
~ 1585, 1480C=C StretchAromatic Ring
~ 1240C-O-C StretchAryl-Alkyl Ether (asymmetric)
~ 1040C-O-C StretchAryl-Alkyl Ether (symmetric)
~ 825C-H Bendp-disubstituted aromatic (out-of-plane)
~ 500-600C-Br StretchAryl Halide

Interpretation:

The most diagnostic peak in the IR spectrum is the strong, sharp absorption at ~1720 cm⁻¹, which is highly characteristic of the C=O stretching vibration of a ketone.[7] The presence of strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ confirms the aryl-alkyl ether linkage. The aromatic C=C stretching vibrations and the out-of-plane C-H bending at ~825 cm⁻¹ provide strong evidence for a para-disubstituted benzene ring. The C-Br stretch is typically found in the fingerprint region and confirms the presence of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Data Summary:

m/z (Mass-to-Charge Ratio)Proposed FragmentSignificance
230 / 228[C₉H₉BrO₂]⁺Molecular Ion (M⁺)
187 / 185[C₇H₆BrO]⁺Loss of acetyl radical (•COCH₃)
173 / 171[C₆H₄BrO]⁺4-Bromophenoxy cation
157 / 155[C₆H₄Br]⁺Loss of CO from bromophenoxy cation
43[CH₃CO]⁺Acylium ion

Interpretation:

  • Molecular Ion Peak: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, results in a characteristic M⁺ and M+2 peak pattern.[8] For 1-(4-Bromophenoxy)-2-propanone, we expect to see two peaks of almost equal intensity at m/z 228 and 230, confirming the molecular formula and the presence of one bromine atom.[8]

  • Fragmentation Pattern:

    • The base peak is often the acylium ion [CH₃CO]⁺ at m/z 43 .

    • Another significant fragmentation pathway is the α-cleavage, leading to the loss of an acetyl radical (•COCH₃), resulting in the fragment ion at m/z 185/187 .

    • Cleavage of the ether bond can generate the stable 4-bromophenoxy cation at m/z 171/173 .

G M Molecular Ion [C9H9BrO2]+• m/z 228/230 F1 [C7H6BrO]+ m/z 185/187 M->F1 - •COCH3 F2 [C6H4BrO]+ m/z 171/173 M->F2 - •CH2COCH3 F3 [CH3CO]+ m/z 43 M->F3 α-cleavage

Caption: Key fragmentation pathways for 1-(4-Bromophenoxy)-2-propanone in MS.

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of 1-(4-Bromophenoxy)-2-propanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy:

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If it's a low-melting solid or oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl).

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion system.

  • Ionization: Use Electron Ionization (EI) at 70 eV as the standard method.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous structural confirmation of 1-(4-Bromophenoxy)-2-propanone. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the precise proton and carbon environments and their connectivity, IR confirms the presence of key functional groups (ketone, ether, aromatic ring), and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-faceted approach ensures the highest level of scientific integrity for researchers in chemical synthesis and drug development.

References

  • PrepChem (2023). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). C-13 NMR spectrum of propanone. Available at: [Link]

  • Odinity (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Available at: [Link]

  • University of Calgary (n.d.). 13C NMR of 1-Propanol. Available at: [Link]

  • ResearchGate (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Infrared spectrum of propanone. Available at: [Link]

  • Chemistry Stack Exchange (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Propanone low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • PubChem - NIH (n.d.). 1-Phenoxy-2-propanone. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Available at: [Link]

  • GovInfo (1978). EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • NP-MRD (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted). Available at: [Link]

  • Supporting Information (n.d.). General procedure for the synthesis of compounds. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Infrared spectrum of propan-1-ol. Available at: [Link]

  • Organic Syntheses (n.d.). Bromoacetone. Available at: [Link]

  • NIST WebBook (n.d.). Ethanone, 1-(4-bromophenyl)-. Available at: [Link]

  • Der Pharma Chemica (2016). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Available at: [Link]

  • NIST WebBook (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Mass spectrum of propanone. Available at: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed interpretation of the infrared (IR) spectrum of 1-(4-Bromophenoxy)-2-propanone, a compound of interest in synthetic chemistry and drug development. As researchers and scientists, a thorough understanding of spectroscopic techniques is paramount for structural elucidation and quality control. This document offers a comprehensive analysis of the expected vibrational frequencies, supported by established principles of IR spectroscopy and practical, field-proven insights for obtaining a high-quality spectrum.

Introduction: The Molecular Structure and Its Vibrational Fingerprint

1-(4-Bromophenoxy)-2-propanone is a multifunctional molecule characterized by a ketone, an aromatic ether, and a halogenated benzene ring. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum, creating a unique "molecular fingerprint." Infrared spectroscopy probes the vibrational transitions of a molecule when it interacts with infrared radiation.[1][2] By analyzing the frequencies at which a molecule absorbs this radiation, we can deduce the presence of specific bonds and functional groups.

The key structural features of 1-(4-Bromophenoxy)-2-propanone that we will analyze are:

  • The carbonyl (C=O) group of the ketone.

  • The ether (C-O-C) linkage, specifically an aryl alkyl ether.

  • The aromatic ring , including its C-H and C=C bonds.

  • The carbon-bromine (C-Br) bond.

  • The aliphatic C-H bonds of the propanone moiety.

Deciphering the Spectrum: A Region-by-Region Analysis

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹). The former is characterized by absorptions from specific functional groups, while the latter contains a complex pattern of absorptions that are unique to the molecule as a whole.

The Carbonyl Stretch: A Strong and Defining Peak

The most prominent and readily identifiable peak in the spectrum of 1-(4-Bromophenoxy)-2-propanone will be the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this absorption typically appears around 1715 cm⁻¹.[3][4] The strong dipole moment of the C=O bond results in a characteristically intense absorption.[5][6] In this molecule, the carbonyl group is not directly conjugated with the aromatic ring, which would lower the stretching frequency.[3][7] Therefore, we expect a strong, sharp absorption in the range of 1715-1725 cm⁻¹ .

The Aromatic Ether Linkage: Asymmetric and Symmetric Stretching

Aryl alkyl ethers, such as the phenoxy group in our molecule, exhibit two characteristic C-O stretching bands.[8] The asymmetric C-O-C stretch appears at a higher frequency and is typically stronger, expected in the range of 1200-1275 cm⁻¹ . The symmetric stretch is found at a lower frequency, generally between 1020-1075 cm⁻¹ . The presence of these two distinct bands is a strong indicator of the ether functionality.

The Aromatic Ring: Signposts of Unsaturation

The benzene ring provides several key signals in the IR spectrum. Aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹ .[9][10] These are generally of weak to medium intensity.

In-plane C=C stretching vibrations of the aromatic ring result in a series of absorptions in the 1450-1600 cm⁻¹ region.[10][11] One can expect to see two or three bands of medium intensity in this area, which are characteristic of the aromatic skeleton.

Out-of-plane C-H bending vibrations are also diagnostic of the substitution pattern on the aromatic ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the range of 800-860 cm⁻¹ .[6]

The Halogen Signature: The Carbon-Bromine Stretch

The C-Br stretching vibration is found at low wavenumbers due to the large mass of the bromine atom.[12] This absorption is typically observed in the 515-690 cm⁻¹ range.[13] While this falls within the fingerprint region, its presence can be confirmed, although it may be part of a complex pattern of absorptions.

Aliphatic C-H Vibrations

The methyl and methylene groups of the propanone backbone will exhibit C-H stretching and bending vibrations. The C-H stretching absorptions are expected in the region of 2850-2960 cm⁻¹ .[14] Bending vibrations for the CH₂ and CH₃ groups will appear in the 1375-1475 cm⁻¹ range.

Summary of Expected IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3010-3100Aromatic C-HStretchWeak to Medium
2850-2960Aliphatic C-HStretchMedium
1715-1725Ketone (C=O)StretchStrong
1450-1600Aromatic C=CStretchMedium
1375-1475Aliphatic C-HBendMedium
1200-1275Aryl Alkyl Ether (C-O-C)Asymmetric StretchStrong
1020-1075Aryl Alkyl Ether (C-O-C)Symmetric StretchMedium
800-860Aromatic C-H (para-subst.)Out-of-plane BendStrong
515-690Carbon-Bromine (C-Br)StretchMedium to Strong

Experimental Protocol for Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum of a solid sample like 1-(4-Bromophenoxy)-2-propanone requires proper sample preparation. The following protocol outlines the thin solid film method, which is often preferred for its simplicity and the absence of interfering signals from mulling agents.[15]

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Mortar and pestle (optional, for ensuring homogeneity)

  • Spatula

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Sample of 1-(4-Bromophenoxy)-2-propanone

  • Gloves

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is dry and free of solvent.

    • Place a small amount (a few milligrams) of 1-(4-Bromophenoxy)-2-propanone into a clean, dry vial.

    • Add a few drops of a volatile solvent like methylene chloride to dissolve the solid.[15]

  • Preparing the Salt Plate:

    • Handle the salt plates with gloves to avoid moisture contamination from your hands.[16]

    • Clean the surface of a KBr or NaCl plate with a small amount of dry acetone and wipe with a clean, soft tissue.

  • Depositing the Sample:

    • Using a clean pipette or dropper, apply a small drop of the sample solution to the center of the clean salt plate.

    • Allow the solvent to evaporate completely. A thin, even film of the solid sample should remain on the plate.[15] If the resulting film is too thick, the major peaks may be flattened (totally absorbing). If it is too thin, the weaker signals will be difficult to discern. Adjust the concentration of the solution or the amount deposited as necessary.

  • Acquiring the Spectrum:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

    • Acquire the sample spectrum. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the observed peaks with the expected absorption frequencies to confirm the structure of 1-(4-Bromophenoxy)-2-propanone.

  • Cleaning:

    • Thoroughly clean the salt plates with a suitable solvent (the one used for sample preparation followed by a more volatile one like acetone) and store them in a desiccator to prevent fogging.[16]

An alternative method for solid samples is the Nujol mull technique.[17] This involves grinding the solid with a mineral oil (Nujol) to form a paste, which is then pressed between two salt plates.[2] However, the Nujol itself has characteristic C-H absorptions that can interfere with the sample's spectrum.

Workflow for IR Spectrum Acquisition and Interpretation

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation prep_start Start: Obtain solid sample dissolve Dissolve sample in volatile solvent prep_start->dissolve 1. deposit Deposit solution on salt plate dissolve->deposit 2. evaporate Evaporate solvent to form a thin film deposit->evaporate 3. place_sample Place sample in FT-IR spectrometer evaporate->place_sample run_bkg Run background spectrum place_sample->run_bkg 4. run_sample Acquire sample spectrum run_bkg->run_sample 5. process_spec Process spectrum (e.g., baseline correction) run_sample->process_spec identify_peaks Identify major absorption peaks process_spec->identify_peaks 6. assign_peaks Assign peaks to functional groups identify_peaks->assign_peaks 7. confirm_structure Confirm molecular structure assign_peaks->confirm_structure 8.

Caption: Workflow for IR spectrum acquisition and interpretation.

Conclusion

The infrared spectrum of 1-(4-Bromophenoxy)-2-propanone is rich with information that allows for its unambiguous identification. By systematically analyzing the key absorption bands corresponding to the ketone, aromatic ether, aromatic ring, and carbon-bromine bond, researchers can confidently verify the structure and purity of this compound. Adherence to proper experimental protocols is crucial for obtaining a high-quality spectrum that serves as a reliable analytical tool in the laboratory.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Unknown. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Available at: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

  • University of Colorado Boulder. IR: alkyl halides. Available at: [Link]

  • National Institute of Standards and Technology. 1-Propanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]

  • Germán Fernández. IR spectrum: Ethers. Química Orgánica. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy. Available at: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • PubChem. 2-Bromopropiophenone. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • PubChem. 1-Phenoxy-2-propanone. Available at: [Link]

  • Unknown. Experiment 8 – Infrared Spectroscopy. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Mustansiriyah University College of Pharmacy. (2019). Experiment- 6. Infrared Spectroscopy Experiment. Available at: [Link]

  • NC State University Libraries. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

mass spectrometry of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Bromophenoxy)-2-propanone

Authored by: A Senior Application Scientist

Introduction

1-(4-Bromophenoxy)-2-propanone is a chemical compound of interest in various fields of chemical research and development. Its structure, featuring a brominated aromatic ring, an ether linkage, and a ketone functional group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in complex matrices. This guide provides an in-depth analysis of the expected mass spectrometric behavior of 1-(4-Bromophenoxy)-2-propanone, focusing on the fragmentation mechanisms under electron ionization (EI). The principles discussed herein are fundamental for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of 1-(4-Bromophenoxy)-2-propanone is predicted to be characterized by several key fragmentation pathways, driven by the presence of the bromine atom, the ether linkage, and the carbonyl group. The bromine atom, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic M and M+2 isotope patterns for all bromine-containing fragments[1][2].

Molecular Ion Peak

The molecular ion ([M]+•) peak is expected to appear as a doublet at m/z 228 and 230, corresponding to the presence of the 79Br and 81Br isotopes, respectively. The relative abundance of the molecular ion peak may be moderate, as the molecule contains several labile bonds susceptible to fragmentation.

Key Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to occur via several competing pathways, including alpha-cleavage adjacent to the carbonyl group and cleavage of the ether bond.

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation mechanism for ketones, involving the breaking of the bond adjacent to the carbonyl group[3][4][5]. For 1-(4-Bromophenoxy)-2-propanone, two primary alpha-cleavage pathways are possible:

  • Loss of a methyl radical (•CH3): Cleavage of the C1-C2 bond would result in the formation of a stable acylium ion at m/z 213/215. This is often a highly favored fragmentation pathway for methyl ketones[3].

  • Loss of the bromophenoxymethyl radical (•CH2O-C6H4Br): Cleavage of the C2-C3 bond would lead to the formation of the acetyl cation ([CH3CO]+) at m/z 43. This is expected to be a very prominent peak, potentially the base peak, due to the high stability of the acylium ion[3][6].

Diagram of Predicted Alpha-Cleavage Pathways

G M [M]+• m/z 228/230 R1 - •CH3 M->R1 R2 - •CH2O-PhBr M->R2 F1 [M - CH3]+ m/z 213/215 F2 [CH3CO]+ m/z 43 R1->F1 R2->F2

Caption: Predicted alpha-cleavage fragmentation of 1-(4-Bromophenoxy)-2-propanone.

Ether Bond Cleavage

Cleavage of the bonds associated with the ether oxygen is another significant fragmentation route for this molecule.

  • Cleavage of the Aryl-Oxygen bond: Homolytic cleavage of the Ar-O bond can lead to the formation of the 4-bromophenoxy radical and the [CH3COCH2]+ ion at m/z 57. Alternatively, charge retention on the aromatic portion would yield the bromophenoxy cation at m/z 171/173.

  • Cleavage of the Alkyl-Oxygen bond: Cleavage of the O-CH2 bond can result in the formation of the 4-bromophenoxide ion at m/z 171/173 and the [CH3COCH2]• radical.

Diagram of Predicted Ether Bond Cleavage Pathways

G M [M]+• m/z 228/230 R3 - •CH2COCH3 M->R3 R4 - •O-PhBr M->R4 F3 [Br-Ph-O]+ m/z 171/173 F4 [CH3COCH2]+ m/z 57 R3->F3 R4->F4

Caption: Predicted ether bond cleavage fragmentation of 1-(4-Bromophenoxy)-2-propanone.

Fragmentation of the Bromophenyl Group

The bromophenyl group itself can undergo further fragmentation. The bromophenyl cation at m/z 155/157 can be formed from the bromophenoxy cation (m/z 171/173) by the loss of a neutral carbon monoxide (CO) molecule. Subsequent loss of the bromine atom would lead to the phenyl cation at m/z 77. The tropylium ion, a rearranged and more stable form of the benzyl cation, is a common fragment in the mass spectra of aromatic compounds and may also be observed[7].

Summary of Predicted Key Fragment Ions
m/z (79Br/81Br)Proposed StructureOrigin
228/230[Br-C6H4-O-CH2-CO-CH3]+•Molecular Ion
213/215[Br-C6H4-O-CH2-CO]+Alpha-cleavage (loss of •CH3)
171/173[Br-C6H4-O]+Ether bond cleavage
155/157[Br-C6H4]+Loss of CO from [Br-C6H4-O]+
77[C6H5]+Loss of Br from [Br-C6H4]+
57[CH3COCH2]+Ether bond cleavage
43[CH3CO]+Alpha-cleavage (loss of •CH2O-C6H4Br)

Experimental Protocol for Mass Spectrometric Analysis

The following protocol outlines a standard procedure for the analysis of 1-(4-Bromophenoxy)-2-propanone using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

I. Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate).

  • Concentration: Prepare a stock solution of 1-(4-Bromophenoxy)-2-propanone at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

III. Data Acquisition and Analysis
  • Acquisition: Acquire the data in full scan mode.

  • Data Processing:

    • Integrate the chromatographic peak corresponding to 1-(4-Bromophenoxy)-2-propanone.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Solvent Solvent Selection Stock Stock Solution (1 mg/mL) Solvent->Stock Working Working Solution (1-10 µg/mL) Stock->Working Injection Injection (1 µL) Working->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Spectrum_Extraction Spectrum Extraction Peak_Integration->Spectrum_Extraction Fragmentation_Analysis Fragmentation Analysis Spectrum_Extraction->Fragmentation_Analysis

Sources

physical and chemical properties of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1-(4-Bromophenoxy)-2-propanone is a halogenated aromatic ketone that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, incorporating a reactive ketone functionality, a stable phenoxy ether linkage, and a bromine-substituted aromatic ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted spectral analyses, expected reactivity, potential applications, and safety considerations for this compound. The information presented herein is designed to empower researchers to effectively utilize 1-(4-Bromophenoxy)-2-propanone in their scientific endeavors.

Core Molecular Characteristics

1-(4-Bromophenoxy)-2-propanone, with the CAS Registry Number 18621-22-2, possesses the molecular formula C₉H₉BrO₂.[1][2] This translates to a molecular weight of approximately 229.07 g/mol .[2]

Physical Properties Summary
PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [2]
CAS Number 18621-22-2[1]
Melting Point 42.5-44 °C[1]
Boiling Point 130-140 °C at 6 Torr[1]
Density (Predicted) 1.4 g/cm³[1]
Flash Point (Predicted) 129.2 °C[1]
Refractive Index (Predicted) 1.537[1]

Synthesis of 1-(4-Bromophenoxy)-2-propanone: A Practical Approach

The most direct and widely applicable method for the synthesis of 1-(4-Bromophenoxy)-2-propanone is the Williamson ether synthesis.[1][3][4][5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Reaction Principle

The synthesis proceeds by the deprotonation of 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks an electrophilic carbon source, such as chloroacetone or bromoacetone, via an Sₙ2 mechanism to form the desired ether linkage.[3][5] Given that phenols are more acidic than aliphatic alcohols, a moderately strong base like potassium carbonate or sodium hydroxide is sufficient for deprotonation.[3]

G cluster_reactants Reactants cluster_products Products 4-Bromophenol 4-Bromophenol Product 1-(4-Bromophenoxy)-2-propanone 4-Bromophenol->Product Williamson Ether Synthesis Chloroacetone Chloroacetone Chloroacetone->Product Base Base (e.g., K₂CO₃) Base->Product Salt Salt (e.g., KCl) Product->Salt Water Water Product->Water

Caption: Williamson Ether Synthesis of 1-(4-Bromophenoxy)-2-propanone.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • Chloroacetone (or Bromoacetone)

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Addition of Alkylating Agent: While stirring, add chloroacetone (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(4-Bromophenoxy)-2-propanone.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm). The protons ortho to the ether linkage will be shifted slightly upfield compared to those ortho to the bromine atom due to the electron-donating nature of the ether oxygen. These will appear as an AA'BB' system.

  • Methylene Protons (-O-CH₂-C=O): A singlet in the region of δ 4.5-5.0 ppm. The deshielding effect of the adjacent oxygen and carbonyl group will cause this downfield shift.

  • Methyl Protons (-C(=O)-CH₃): A singlet around δ 2.2 ppm, characteristic of a methyl ketone.[6]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-208 ppm, which is characteristic of a ketone.[7]

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect".[8] The carbon attached to the ether oxygen will be significantly downfield.

  • Methylene Carbon (-O-CH₂-C=O): A signal around δ 70-75 ppm.

  • Methyl Carbon (-C(=O)-CH₃): A signal in the upfield region, around δ 25-30 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1715-1730 cm⁻¹.[9][10][11]

  • C-O-C Stretch (Aryl Ether): Two characteristic bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-Br Stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways:

    • Alpha-cleavage of the ketone, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z 213/215.

    • Cleavage of the ether bond, resulting in fragments corresponding to the 4-bromophenoxy radical (m/z 172/174) and the acetyl cation (m/z 43).

    • McLafferty rearrangement is not possible for this molecule.[12][13]

Chemical Reactivity and Synthetic Potential

The trifunctional nature of 1-(4-Bromophenoxy)-2-propanone makes it a valuable intermediate for the synthesis of more complex molecules.

G cluster_ketone Ketone Reactions cluster_aromatic Aromatic Ring Reactions Start 1-(4-Bromophenoxy)-2-propanone Reduction Reduction (e.g., NaBH₄) Start->Reduction Forms secondary alcohol Wittig Wittig Reaction Start->Wittig Forms alkene Alpha_Halo α-Halogenation Start->Alpha_Halo At α-carbon Suzuki Suzuki Coupling Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination Start->Buchwald C-N bond formation EAS Electrophilic Aromatic Substitution Start->EAS Ortho/para to -OAr

Caption: Potential reaction pathways for 1-(4-Bromophenoxy)-2-propanone.

Reactions at the Ketone Group

The carbonyl group is susceptible to a wide range of nucleophilic addition reactions.[14] These include:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol, 1-(4-bromophenoxy)-2-propanol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce secondary amines.

Reactions at the α-Carbon

The methylene protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate.[15] This enolate can then act as a nucleophile in various reactions, such as:

  • Alkylation: Reaction with alkyl halides to introduce new carbon-carbon bonds.

  • Aldol Condensation: Reaction with other carbonyl compounds.

Reactions of the Aromatic Ring

The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[16][17][18][19] These include:

  • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form biaryl structures.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to introduce nitrogen-containing substituents.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

Furthermore, the phenoxy group is an ortho, para-director for electrophilic aromatic substitution, although the deactivating effect of the bromine atom must be considered.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications of 1-(4-Bromophenoxy)-2-propanone are not extensively documented, its structural motifs are present in various biologically active molecules. Phenoxyacetic acid derivatives, for instance, are found in a range of pharmaceuticals with antibacterial, anti-inflammatory, and antihypertensive properties.[9][20] The phenoxy propanone scaffold can be considered a precursor to such structures.

The ability to functionalize the molecule at three distinct positions makes it a valuable intermediate for the construction of combinatorial libraries for high-throughput screening in drug discovery programs. Aryl ketones are important precursors for the synthesis of various heterocyclic compounds with medicinal applications.[21][22]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][23] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity of Brominated Aromatic Compounds: Brominated aromatic compounds can have varying degrees of toxicity. Some have been shown to be persistent in the environment and may have endocrine-disrupting effects.[24][25][26][27][28] Long-term exposure to some brominated compounds may cause liver and kidney damage.[4][27]

  • Ketone Hazards: Propanone (acetone) is highly flammable and can be an irritant.[4][23] While 1-(4-Bromophenoxy)-2-propanone is a solid at room temperature, care should be taken if it is heated or dissolved in a flammable solvent.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound. In the absence of a specific SDS, treat the compound as potentially hazardous.

Conclusion

1-(4-Bromophenoxy)-2-propanone is a chemical entity with significant, yet largely unexplored, potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the presence of three distinct reactive sites provide a platform for the generation of diverse and complex molecular architectures. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which should serve as a valuable resource for researchers looking to exploit the synthetic utility of this promising molecule. Further investigation into its biological activities and applications is warranted.

References

  • Williamson Ether Synthesis - Edubirdie. Available from: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • Williamson Ether Synthesis | Chem-Station Int. Ed. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]

  • aldlab-chemicals_2-Propanone, 1-(4-bromophenoxy)-. Available from: [Link]

  • Student safety sheets 61 Propanone - CLEAPSS Science. Available from: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

  • Alpha-carbon Reactions - Chemistry LibreTexts. Available from: [Link]

  • C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food. Available from: [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • Synthesis and anti-inflammatory activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides | Request PDF - ResearchGate. Available from: [Link]

  • Reactions at the α-Carbon - MSU chemistry. Available from: [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. Available from: [Link]

  • ATSDR Polybrominated Diphenyl Ethers (PBDEs) Tox Profile - Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. Available from: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available from: [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food. Available from: [Link]

  • Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. Available from: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0052414) - NP-MRD. Available from: [Link]

  • propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • Scientific Opinion on Brominated Flame Retardants (BFRs) in Food: Brominated Phenols and their Derivatives - - 2012 - EFSA Journal. Available from: [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available from: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC - NIH. Available from: [Link]

  • #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis | Journal of Pharmaceutical Chemistry. Available from: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available from: [Link]

  • The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC - NIH. Available from: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597) - NP-MRD. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. Available from: [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+. Available from: [Link]

  • Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available from: [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Available from: [Link]

Sources

Technical Monograph: 1-(4-Bromophenoxy)-2-propanone

[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

1-(4-Bromophenoxy)-2-propanone is a versatile organic intermediate characterized by a phenoxy-ether linkage connecting a para-brominated phenyl ring to an acetone moiety.[1] Its utility in drug discovery stems from its dual functionality: the ketone group serves as a handle for reductive aminations (common in beta-blocker synthesis), while the aryl bromide allows for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1]

Molecular Weight & Isotopic Distribution

For mass spectrometry (MS) validation in pharmacokinetic studies, relying on a single molecular weight (MW) value is insufficient due to the significant isotopic abundance of Bromine (


1
PropertyValueTechnical Note
Molecular Formula

Average Molecular Weight 229.07 g/mol Used for stoichiometric calculations (molar equivalents).[1]
Monoisotopic Mass (

)
227.9786 DaPrimary peak in High-Res MS (M+).
Isotopic Mass (

)
229.9765 DaSecondary peak (M+2); appears at ~97% intensity of M+.
Predicted LogP ~2.31Moderate lipophilicity; suitable for CNS-active scaffolds.
Hydrogen Bond Acceptors 2Ketone oxygen and Ether oxygen.[1]
Structural Identification[2][3]
  • SMILES: CC(=O)COC1=CC=C(Br)C=C1[1][2]

  • InChI Key: (Predicted) VZCYUUQWJXYYOR-UHFFFAOYSA-N[1]

Part 2: Synthetic Pathways (Protocol)

The most robust route to 1-(4-Bromophenoxy)-2-propanone is the Williamson Ether Synthesis .[1] This protocol avoids the formation of self-polymerized byproducts common in acid-catalyzed routes.[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the 4-bromophenoxide anion (generated in situ) on the


1
Experimental Protocol

Scale: 50 mmol Yield Target: >85%

Reagents:

  • 4-Bromophenol (8.65 g, 50 mmol)[1]

  • Chloroacetone (5.55 g, 60 mmol) [Note: Lachrymator - Handle in Fume Hood]

  • Potassium Carbonate (

    
    ), anhydrous (10.35 g, 75 mmol)[1]
    
  • Potassium Iodide (

    
    ), catalytic (0.83 g, 5 mmol)[1]
    
  • Acetone (Reagent Grade, 150 mL)

Step-by-Step Workflow:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol in acetone. Add anhydrous

    
    .[1] Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
    
  • Catalysis: Add catalytic

    
    .[1] Rationale: The Finkelstein reaction generates in situ iodoacetone, a more reactive electrophile than chloroacetone, accelerating the reaction rate.[1]
    
  • Addition: Add Chloroacetone dropwise over 15 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol spot (
    
    
    ) should disappear.[1]
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.[1]

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M

    
     (2 x 50 mL) to remove unreacted phenol. Wash with brine, dry over 
    
    
    , and concentrate.[1]
    • Optional: Recrystallize from cold hexane if a solid, or vacuum distill if an oil.[1]

Synthesis Diagram[1][3][5]

GReactant14-Bromophenol(Nucleophile)IntermediateTransition State(SN2 Attack)Reactant1->IntermediateK2CO3, AcetoneRefluxReactant2Chloroacetone(Electrophile)Reactant2->IntermediateKI (cat)Product1-(4-Bromophenoxy)-2-propanone(Target)Intermediate->Product- KCl

Figure 1: Williamson Ether Synthesis pathway utilizing Finkelstein catalysis for enhanced kinetics.

Part 3: Applications in Drug Design

This scaffold acts as a "linchpin" intermediate.[1] The bromine atom and the ketone group allow for orthogonal functionalization, enabling the creation of diverse chemical libraries.[1]

Chiral Amino-Alcohol Synthesis (Beta-Blocker Analogs)

The ketone can be subjected to asymmetric transfer hydrogenation (ATH) or reductive amination to generate chiral ethanolamine derivatives, a pharmacophore found in beta-adrenergic antagonists.[1]

Biaryl Coupling

The aryl bromide remains intact during ketone manipulation, allowing for late-stage Suzuki-Miyaura coupling to attach biaryl systems, crucial for increasing potency in kinase inhibitors.[1]

Divergent Synthesis Workflow

GCore1-(4-Bromophenoxy)-2-propanone(Core Scaffold)AmineSecondary Amine(CNS Active Motifs)Core->AmineR-NH2, NaBH(OAc)3Reductive AminationAlcoholChiral Alcohol(Beta-Blocker Precursor)Core->AlcoholRu-Catalyst, HCOOHAsymmetric Transfer HydrogenationBiarylBiaryl Ketone(Kinase Inhibitor Scaffold)Core->BiarylAr-B(OH)2, Pd(PPh3)4Suzuki Coupling

Figure 2: Divergent synthetic utility of the 1-(4-Bromophenoxy)-2-propanone scaffold.[1]

Part 4: Safety & Handling (MSDS Summary)

While the final product is stable, the reagents require strict safety protocols.[1]

  • Chloroacetone: Highly potent lachrymator.[1] Causes severe eye and skin irritation.[1][2] Must be handled in a functioning fume hood.[1] Neutralize spills with aqueous ammonia.[1]

  • 4-Bromophenol: Corrosive and toxic if absorbed through the skin.[1]

  • Product Storage: Store in a cool, dry place under inert gas (

    
    ) to prevent oxidation of the ether linkage or alpha-bromination side reactions over long periods.
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736332, 1-(4-Bromophenyl)propan-2-one (Analogous Chemistry Reference).[1] Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Source for Williamson Ether Synthesis mechanism and Finkelstein catalysis principles).[1]

  • NIST Chemistry WebBook. Isotopic Compositions for Bromine. Retrieved from [Link][1]

In-depth Technical Guide: Investigating the Potential Biological Activity of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative for Novel Bioactive Scaffolds

The landscape of drug discovery is in a perpetual state of evolution, driven by the dual pressures of emerging therapeutic challenges and the persistent issue of drug resistance. In this dynamic environment, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Halogenated organic compounds, particularly those incorporating a bromophenoxy moiety, have consistently demonstrated significant potential in modulating biological activity. The unique electronic and lipophilic properties imparted by the bromine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific, yet underexplored, molecule: 1-(4-Bromophenoxy)-2-propanone . Our objective is to provide a comprehensive, scientifically-grounded framework for unlocking its therapeutic potential, moving from foundational synthesis to rigorous biological evaluation.

Core Molecular Attributes and Rationale for Investigation

1-(4-Bromophenoxy)-2-propanone is a ketone derivative with a structure that suggests several avenues for biological interaction. The aryloxypropanone core is a recognized pharmacophore, and the strategic placement of a bromine atom at the para-position of the phenyl ring is a well-established tactic in medicinal chemistry to enhance bioactivity.

Key Structural Features:

  • Aryloxy Linkage: Provides a balance of rigidity and flexibility, allowing for optimal positioning within biological targets.

  • Propanone Moiety: The carbonyl group can act as a hydrogen bond acceptor and a potential site for nucleophilic attack, enabling covalent or non-covalent interactions with enzymes and receptors.

  • 4-Bromophenyl Group: The bromine atom increases lipophilicity, which can facilitate passage across cellular membranes. Its electron-withdrawing nature can also modulate the reactivity of the aromatic ring.

Given these features, we can logically postulate several potential biological activities for this compound, forming the basis of a structured investigational plan.

Postulated Biological Activities and Mechanistic Hypotheses

Antimicrobial and Antifungal Potential

Phenolic compounds are known to possess broad-spectrum antimicrobial properties.[1] The incorporation of a halogen is a common strategy to amplify this effect. Synthetic 1,3-bis(aryloxy)propan-2-amines, which share a similar structural backbone, have demonstrated notable antibacterial activity against Gram-positive bacteria.[2]

Hypothesized Mechanism of Action: The lipophilic character of 1-(4-Bromophenoxy)-2-propanone could enable it to intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis. Additionally, the electrophilic nature of the ketone's carbonyl carbon could make it susceptible to attack by nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition.

Anticancer Activity

Numerous compounds containing the 1-phenyl-2-propanone scaffold have been investigated for their anticancer properties. For instance, 1-(4-bromophenyl)propan-1-one has shown anticancer activity in cervical cancer models.[3] While structurally different from our topic compound, it highlights the potential of the brominated phenylpropanone core. Furthermore, various derivatives of 1,2,4-triazole, which can be synthesized from related precursors, exhibit a wide range of pharmacological effects, including anticancer activity.[4]

Hypothesized Mechanism of Action: The cytotoxic effects against cancer cells could be mediated through multiple pathways. The compound could induce oxidative stress by disrupting the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) that trigger apoptosis. Bromophenols, in general, have been shown to possess strong antioxidant properties by neutralizing free radicals, and a disruption of this balance can be cytotoxic.[5][6] Alternatively, it could function as an inhibitor of critical signaling pathways, such as those involved in cell cycle regulation and proliferation.

Neuroprotective and Other CNS Activities

Derivatives of aryloxyaminopropanol are used in the therapy of a range of cardiovascular and neurological conditions.[7] While our compound is a propanone and not a propanolamine, the shared aryloxy moiety suggests that with appropriate derivatization, it could serve as a scaffold for CNS-active agents. A series of aryloxyethylamine derivatives have been synthesized and evaluated for their neuroprotective activities.[8]

Hypothesized Mechanism of Action: While direct neuroprotective activity is less probable without further modification, the core structure could be a starting point for the development of enzyme inhibitors or receptor modulators within the central nervous system.

A Rigorous Experimental Blueprint for Evaluation

A systematic and multi-faceted approach is essential to comprehensively characterize the biological potential of 1-(4-Bromophenoxy)-2-propanone.

Synthesis and Structural Verification

The synthesis of 1-(4-Bromophenoxy)-2-propanone can be achieved through a Williamson ether synthesis, a robust and well-documented method. This involves the reaction of 4-bromophenol with an appropriate 2-propanone derivative, such as bromoacetone. A similar synthetic strategy is employed for related bromophenoxy compounds.[9]

Detailed Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution to act as a base.

  • Alkylation: Slowly add bromoacetone (1.1 eq.) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter to remove inorganic salts, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness of the Protocol:

  • The use of a mild base like potassium carbonate is crucial to deprotonate the phenol without causing unwanted side reactions.

  • Acetone is an excellent solvent for this reaction and is easily removed.

  • TLC monitoring ensures that the reaction is driven to completion, maximizing yield and minimizing the formation of impurities.

  • Spectroscopic verification is a non-negotiable step to ensure the identity and purity of the compound, which is fundamental for the reliability of subsequent biological data.

Synthesis and Purification Workflow Diagram:

G cluster_0 Synthesis and Purification Workflow start 4-Bromophenol + Bromoacetone reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) start->reaction workup Filtration and Solvent Evaporation reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization product Pure 1-(4-Bromophenoxy)-2-propanone characterization->product

Caption: A stepwise workflow for the synthesis and purification of 1-(4-Bromophenoxy)-2-propanone.

In Vitro Biological Screening
3.2.1. Antimicrobial Susceptibility Testing

The initial screening for antimicrobial activity should be conducted using a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be used.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Hypothetical Data Summary Table:

Microbial StrainTypeMIC (µg/mL)
S. aureus (ATCC 29213)Gram-positive16
E. coli (ATCC 25922)Gram-negative64
C. albicans (ATCC 90028)Fungus32
3.2.2. Anticancer Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screen for cytotoxicity.

Experimental Protocol:

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

  • Cell Culture and Seeding: Culture the cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well, allowing viable cells to reduce it to formazan.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated.

Anticancer Screening Workflow Diagram:

G cluster_1 Anticancer Screening Workflow start Cancer Cell Line Culture seeding Seeding in 96-well Plates start->seeding treatment Treatment with Test Compound seeding->treatment mtt_assay MTT Assay treatment->mtt_assay analysis Absorbance Reading and IC50 Calculation mtt_assay->analysis

Caption: A standardized workflow for evaluating the in vitro anticancer activity.

Advanced Mechanistic Elucidation

Should the initial screening yield promising results, the subsequent phase of the investigation should focus on delineating the mechanism of action.

Potential Mechanistic Studies:

  • For Antimicrobial Activity:

    • Membrane Permeability Assays: To determine if the compound disrupts the cell membrane.

    • Enzyme Inhibition Assays: To identify specific enzymatic targets.

  • For Anticancer Activity:

    • Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death.

    • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.

    • Western Blotting: To probe for changes in the expression of key proteins involved in cell survival and apoptosis signaling pathways.

Hypothetical Signaling Pathway Inhibition Diagram:

G cluster_2 Postulated Signaling Pathway Inhibition compound 1-(4-Bromophenoxy)-2-propanone mapk MAPK/ERK Pathway compound->mapk Inhibition receptor Upstream Kinase receptor->mapk proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis

Caption: A hypothetical model of MAPK/ERK pathway inhibition by 1-(4-Bromophenoxy)-2-propanone.

Concluding Remarks and Future Outlook

1-(4-Bromophenoxy)-2-propanone presents a compelling case for thorough biological investigation. Its straightforward synthesis and the presence of a known bioactive moiety provide a solid foundation for a drug discovery program. The experimental framework detailed in this guide offers a clear and robust pathway for its evaluation. Positive outcomes from these studies would warrant progression to lead optimization, where analogs would be synthesized to enhance potency and selectivity, and subsequently to in vivo studies in relevant animal models. The systematic exploration of this and related scaffolds holds the promise of yielding novel therapeutic agents to address unmet medical needs.

References

  • PubMed. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Retrieved from [Link]

  • ResearchGate. (2015). Structure-biological activity relationship of compounds of aryloxyaminopropanol type. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cellular antioxidant effect of four bromophenols from the red algae, Vertebrata lanosa. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 1-(4-Bromophenoxy)-2-propanone was not available at the time of writing. Therefore, all recommendations should be implemented with a high degree of caution, and a comprehensive risk assessment should be conducted before handling this compound.

Introduction: Understanding the Profile of 1-(4-Bromophenoxy)-2-propanone

1-(4-Bromophenoxy)-2-propanone is a halogenated aromatic ketone of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring a brominated phenoxy group attached to a propanone moiety, suggests a degree of reactivity and potential biological activity that necessitates a thorough understanding of its safe handling and management. The presence of the bromine atom and the ketone functional group are key determinants of its chemical properties and toxicological profile.

This guide provides a comprehensive overview of the best practices for the safe handling, storage, and disposal of 1-(4-Bromophenoxy)-2-propanone, drawing upon data from structurally related compounds to infer its potential hazards.

Physicochemical and Toxicological Profile

While specific experimental data for 1-(4-Bromophenoxy)-2-propanone is limited, its properties can be estimated based on its structural analogues, such as other brominated propanones and aromatic ketones.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(4-Bromophenoxy)-2-propanone and a positional isomer, 1-(4-bromophenyl)propan-2-one, for comparative purposes.

PropertyPredicted Value for 1-(4-Bromophenoxy)-2-propanoneData for 1-(4-bromophenyl)propan-2-one[1]
Molecular Formula C₉H₉BrO₂C₉H₉BrO
Molecular Weight 229.07 g/mol 213.07 g/mol
Appearance Likely a solid or high-boiling liquidNot specified
Boiling Point Predicted to be highNot specified
Solubility Expected to be soluble in organic solventsNot specified
Toxicological Profile (Inferred)

Due to the lack of specific toxicological data, a precautionary approach is essential. The hazards are inferred from related compounds.

  • Skin and Eye Irritation: Based on GHS classifications for the positional isomer 1-(4-bromophenyl)propan-2-one, this compound is expected to cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation: It may also cause respiratory irritation (H335).[1]

  • Lachrymatory Agent: Structurally similar compounds like bromoacetone are known to be lachrymatory agents, causing severe irritation to the eyes and respiratory tract.[2]

  • General Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity. In the absence of specific data, it should be treated as a potentially hazardous substance.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The following workflow outlines the essential steps to be taken before commencing any work with 1-(4-Bromophenoxy)-2-propanone.

Hazard_Identification_and_Risk_Assessment cluster_Plan Planning Phase cluster_Control Control Measures cluster_Execution Experimental Phase cluster_Response Post-Experiment & Emergency Start Identify Need for 1-(4-Bromophenoxy)-2-propanone ReviewData Review Available Safety Data (This Guide, Analogues) Start->ReviewData Gather Info AssessRisks Conduct Experiment-Specific Risk Assessment ReviewData->AssessRisks Analyze SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessRisks->SelectPPE Mitigate PrepWorkArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepWorkArea EmergencyPrep Ensure Access to Emergency Equipment (Eyewash, Shower, Spill Kit) PrepWorkArea->EmergencyPrep Proceed Proceed with Experiment Following Protocol EmergencyPrep->Proceed Ready Monitor Monitor for Exposure or Spills Proceed->Monitor During Decontaminate Decontaminate Work Area and Equipment Monitor->Decontaminate After EmergencyResponse Activate Emergency Protocol (if necessary) Monitor->EmergencyResponse Incident WasteDisposal Dispose of Waste According to Regulations Decontaminate->WasteDisposal Spill_Response Spill Spill of 1-(4-Bromophenoxy)-2-propanone Occurs Evacuate Evacuate Immediate Area and Alert Colleagues Spill->Evacuate Assess Assess Spill Size and Risk (from a safe distance) Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Minor LargeSpill Large Spill (Requires specialized response) Assess->LargeSpill Major Contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) SmallSpill->Contain ContactEHS Contact Emergency Services and Institutional EHS LargeSpill->ContactEHS Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Absorbed Material in a Sealed Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(4-Bromophenoxy)-2-propanone via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-Bromophenoxy)-2-propanone, a valuable intermediate in organic and medicinal chemistry. The protocol leverages the Williamson ether synthesis, a robust and classical method for forming carbon-oxygen bonds. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the process.

Introduction and Scientific Rationale

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1] The reaction typically involves the nucleophilic substitution of a halide from an organohalide by an alkoxide or phenoxide ion.[2]

The synthesis of 1-(4-Bromophenoxy)-2-propanone proceeds via the reaction between the potassium salt of 4-bromophenol (the nucleophile) and chloroacetone (the electrophile). This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

Mechanism Breakdown:

  • Deprotonation: 4-bromophenol is a moderately acidic compound (pKa ≈ 9.2-9.4) due to the resonance stabilization of the resulting phenoxide ion.[5][6] A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, generating the highly nucleophilic 4-bromophenoxide anion in situ.[2][7] The use of a weaker base like K₂CO₃ is advantageous as it is less harsh than alternatives like sodium hydride (NaH) and simplifies the workup procedure.[7]

  • Nucleophilic Attack: The generated 4-bromophenoxide ion attacks the electrophilic carbon atom of chloroacetone. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.

  • Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant for this achiral molecule) and displacing the chloride ion.[4]

The choice of a primary alkyl halide (chloroacetone) is critical, as the SN2 mechanism is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more likely to undergo elimination (E2) reactions in the presence of a strong base/nucleophile like a phenoxide.[4][8]

Materials and Reagents

Proper planning requires accurate quantification of all reagents. The following table summarizes the necessary components for this synthesis on a 10 mmol scale.

ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
4-BromophenolC₆H₅BrO173.011.7310.01.0
ChloroacetoneC₃H₅ClO92.521.02 (0.86 mL)11.01.1
Potassium CarbonateK₂CO₃138.212.0715.01.5
AcetoneC₃H₆O58.0850 mL--

Safety and Hazard Analysis

Prior to beginning any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all chemicals used. This reaction should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromophenol: Harmful if swallowed and causes skin irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.

  • Chloroacetone: Highly Toxic and Lachrymatory. Fatal if inhaled or in contact with skin, and causes severe skin burns and eye damage.[11][12] It is also a flammable liquid.[13] Handle with extreme caution in a certified chemical fume hood. Have a quench solution (e.g., sodium bicarbonate) readily available.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to final product characterization.

Williamson_Ether_Synthesis prep 1. Reagent Preparation - Weigh 4-bromophenol and K₂CO₃. - Measure chloroacetone and acetone. setup 2. Reaction Setup - Combine solids and solvent in RBF. - Add stir bar and attach condenser. prep->setup addition 3. Reagent Addition - Slowly add chloroacetone to the mixture. setup->addition reflux 4. Reaction - Heat the mixture to reflux (approx. 56°C). - Monitor for 3-4 hours. addition->reflux workup 5. Workup & Isolation - Cool to room temperature. - Filter inorganic salts. - Remove solvent via rotary evaporation. reflux->workup purify 6. Purification - Recrystallize crude solid from ethanol/water. workup->purify characterize 7. Characterization - Determine melting point. - Acquire ¹H NMR, ¹³C NMR, and IR spectra. purify->characterize final_product Pure 1-(4-Bromophenoxy)-2-propanone characterize->final_product

Caption: Experimental workflow for the synthesis of 1-(4-Bromophenoxy)-2-propanone.

Detailed Experimental Protocol

5.1 Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol) and finely ground anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of acetone to the flask. The use of a polar aprotic solvent like acetone is crucial as it solvates the potassium cation but leaves the phenoxide nucleophile relatively "naked" and highly reactive, thus accelerating the SN2 reaction.[2]

  • Attach a reflux condenser to the flask and ensure a steady flow of cold water through it.

  • Begin stirring the suspension.

5.2 Reaction Execution

  • While stirring, slowly add chloroacetone (0.86 mL, 11.0 mmol) to the flask through the top of the condenser using a pipette or syringe. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Heat the reaction mixture to a gentle reflux (the boiling point of acetone is 56°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.

5.3 Product Isolation and Workup

  • After the reaction period, turn off the heat and allow the flask to cool to room temperature.

  • Filter the mixture through a Büchner funnel to remove the insoluble inorganic salts (K₂CO₃, KCl). Wash the collected solids with a small amount of fresh acetone (2 x 10 mL) to ensure all product is recovered in the filtrate.

  • Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude product should be a pale yellow or off-white solid.

5.4 Purification

  • The crude 1-(4-Bromophenoxy)-2-propanone can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol (~15-20 mL).

  • Once dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold 50:50 ethanol/water, and then dry them in a vacuum oven or desiccator.

  • A typical yield for this reaction is in the range of 70-90%.[2][14]

Product Characterization

The identity and purity of the final product should be confirmed through physical and spectroscopic methods.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The literature melting point should be determined and compared.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum is expected to show the following signals:

    • δ ~7.45 (d, 2H, J = 8.8 Hz): Aromatic protons ortho to the bromine atom.

    • δ ~6.85 (d, 2H, J = 8.8 Hz): Aromatic protons ortho to the oxygen atom.

    • δ ~4.55 (s, 2H): Methylene protons (-O-CH₂-C=O).

    • δ ~2.25 (s, 3H): Methyl protons (-C(=O)-CH₃).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): Expected signals around δ 206 (C=O), 157 (C-O), 133 (Ar-C), 117 (Ar-C), 116 (Ar-C-Br), 73 (O-CH₂), 27 (CH₃).

  • Infrared (IR) Spectroscopy (ATR): Key stretches should be observed at:

    • ~1720-1740 cm⁻¹ (strong, sharp C=O stretch).

    • ~1240 cm⁻¹ (strong C-O ether stretch).

    • ~1590 and 1480 cm⁻¹ (C=C aromatic stretches).

The absence of a broad O-H stretch around 3200-3500 cm⁻¹ from the starting 4-bromophenol is a key indicator of a successful reaction.

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding pathway to 1-(4-Bromophenoxy)-2-propanone. By understanding the underlying SN2 mechanism and the rationale for the choice of reagents and conditions, researchers can reliably execute this protocol. Careful adherence to safety procedures, particularly when handling chloroacetone, is essential for a successful and safe synthesis. The provided methods for purification and characterization ensure the final product is of high purity and suitable for subsequent applications in research and development.

References

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • RSC Publishing. (2016). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]

Sources

Application Note: Synthesis of 1-(4-bromophenoxy)propan-2-one via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The Williamson ether synthesis, a reliable and versatile method, provides a direct route to these valuable compounds through the reaction of a phenoxide with an alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of 1-(4-bromophenoxy)propan-2-one from 4-bromophenol and chloroacetone. This reaction serves as an excellent case study for the O-alkylation of phenols, a common strategy in drug development and the synthesis of complex organic molecules.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key considerations for ensuring a successful and reproducible synthesis.

Scientific Principles and Mechanistic Overview

The reaction of 4-bromophenol with chloroacetone proceeds via the classic Williamson ether synthesis mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][5][6][7] The key steps are outlined below:

  • Deprotonation of the Phenol: The phenolic proton of 4-bromophenol is acidic and can be removed by a suitable base to form the corresponding 4-bromophenoxide ion.[5] Phenols are generally more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate or sodium hydroxide.[5] The resulting phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The generated 4-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom.[1][7] This attack occurs from the backside of the C-Cl bond, leading to an inversion of configuration if the carbon were chiral (though not the case here).[6][7]

  • Displacement of the Leaving Group: In a concerted step, as the new C-O bond forms, the C-Cl bond breaks, and the chloride ion is displaced as the leaving group.[1][7] The choice of a good leaving group, such as a halide, is crucial for the success of an SN2 reaction.[1]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Bromophenol 4-Bromophenol Base Base (e.g., K₂CO₃) 4-Bromophenoxide 4-Bromophenoxide Protonated_Base Protonated Base Chloroacetone Chloroacetone Transition_State [Transition State] Product 1-(4-bromophenoxy)propan-2-one Leaving_Group Cl⁻

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 1-(4-bromophenoxy)propan-2-one. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[8][9]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
4-Bromophenol173.015.00 g0.0289≥98%Sigma-Aldrich
Chloroacetone92.523.20 mL (3.84 g)0.0415≥95%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)138.216.00 g0.0434≥99%Fisher Scientific
Acetone58.0850 mL-ACS GradeVWR
Dichloromethane (CH₂Cl₂)84.93100 mL-ACS GradeVWR
Saturated Sodium Bicarbonate Solution-50 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-≥97%Sigma-Aldrich
Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (5.00 g, 0.0289 mol) and anhydrous potassium carbonate (6.00 g, 0.0434 mol).

    • Add 50 mL of acetone to the flask. The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more available to react.[1]

  • Addition of Chloroacetone:

    • While stirring the suspension, add chloroacetone (3.20 mL, 0.0415 mol) dropwise to the reaction mixture at room temperature.

    • Causality: A slight excess of the alkylating agent is used to ensure complete consumption of the starting phenol. Chloroacetone is a lachrymator and should be handled with extreme care in a fume hood.[8][10][11]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 4-bromophenol spot indicates the completion of the reaction.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium chloride byproduct using a Buchner funnel. Wash the solid residue with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 50 mL of dichloromethane.

    • Transfer the dichloromethane solution to a separatory funnel and wash with 2 x 25 mL of saturated sodium bicarbonate solution to remove any unreacted 4-bromophenol and other acidic impurities.

    • Wash the organic layer with 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 1-(4-bromophenoxy)propan-2-one can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, for a relatively clean crude product, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Characterization and Data

The final product, 1-(4-bromophenoxy)propan-2-one, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 75-85%

Analytical Techniques for Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[12]

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the ether linkage and the carbonyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[13]

Troubleshooting and Trustworthiness

To ensure the reliability and reproducibility of this protocol, consider the following:

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, the reaction can be refluxed for a longer period. Ensure the potassium carbonate is finely powdered and anhydrous to maximize its effectiveness as a base.

  • Side Reactions: A potential side reaction is the self-condensation of chloroacetone under basic conditions. Maintaining the recommended reaction temperature and dropwise addition of chloroacetone can minimize this. Another possible, though less favored, side reaction is C-alkylation of the phenoxide.[1]

  • Moisture: The presence of water can hydrolyze chloroacetone and reduce the efficacy of the base. Therefore, using anhydrous reagents and solvents is crucial.

  • Product Purity: Thorough washing during the work-up is essential to remove impurities. If the final product is not pure by NMR or HPLC, repurification by column chromatography is recommended.

G_1 A Reaction Setup (4-Bromophenol, K₂CO₃, Acetone) B Addition of Chloroacetone (Dropwise at RT) A->B C Reflux (4-6 hours) B->C D Reaction Monitoring (TLC) C->D E Work-up (Filtration, Extraction, Drying) D->E Reaction Complete F Purification (Column Chromatography or Recrystallization) E->F G Characterization (NMR, MS, IR, HPLC) F->G

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(4-bromophenoxy)propan-2-one via the Williamson ether synthesis. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently prepare this and similar aryl ether compounds. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of ethers, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Odinity. Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. 4-CHLORO-2-NITROTOLUENE. [Link]

  • PubMed. Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl). [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • University of Calgary. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. 1-(4-Bromophenyl)propan-2-one. [Link]

  • ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

  • MDPI. Natural Formation of Chloro- and Bromoacetone in Salt Lakes of Western Australia. [Link]

  • Google Patents.
  • New Jersey Department of Health. HAZARD SUMMARY. [Link]

  • Google Patents. Method for synthesizing p-bromo propiophenone.
  • Carl ROTH. Safety Data Sheet: 4-Chlorophenol. [Link]

  • MDPI. Natural Formation of Chloro- and Bromoacetone in Salt Lakes of Western Australia. [Link]

  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • ACS Publications. Convenient O-alkylation of phenols. [Link]

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 1-(4-Bromophenoxy)-2-propanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Synthon

1-(4-Bromophenoxy)-2-propanone is a key chemical intermediate prized in medicinal chemistry for its strategic combination of reactive sites. Its structure, featuring a ketone, an ether linkage, and a bromine-substituted aromatic ring, offers a trifecta of opportunities for synthetic elaboration. This makes it a valuable starting point for constructing the aryloxypropanolamine pharmacophore, which is the foundational skeleton for the entire class of beta-blocker medications.[1] Furthermore, its ketone functionality serves as a versatile handle for building complex heterocyclic systems, including those found in modern antifungal agents. The presence of the bromo-substituent is not merely a synthetic tool; it provides a site for further functionalization via cross-coupling reactions or can contribute directly to the target molecule's binding affinity and metabolic profile. This guide details field-proven protocols and the underlying chemical rationale for leveraging 1-(4-Bromophenoxy)-2-propanone in the synthesis of high-value pharmaceutical compounds.

Physicochemical Properties & Strategic Reactivity

Understanding the inherent reactivity of 1-(4-Bromophenoxy)-2-propanone is crucial for its effective application. The molecule's key features allow for a predictable and stepwise construction of more complex derivatives.

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol Essential for stoichiometric calculations.
Appearance Off-white to pale yellow solidVisual cue for purity.
Melting Point ~48-52 °CImportant for reaction temperature control.
Key Reactive Sites Ketone Carbonyl, α-Protons, Aryl BromideEnables sequential, regioselective reactions.

Causality Behind Reactivity:

  • The Ketone: The electrophilic carbonyl carbon is a prime target for nucleophilic attack, most commonly by reducing agents to form a secondary alcohol. This is the critical first step in creating the chiral center of aryloxypropanolamine drugs.

  • α-Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base. This allows for enolate formation, opening pathways to reactions like halogenation or aldol condensations, which are key for building certain heterocyclic scaffolds.[2]

  • Aryl Bromide: The C-Br bond on the phenyl ring is a robust and versatile handle for late-stage diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to modulate the pharmacological profile of the final compound.

Core Application I: Synthesis of β-Adrenergic Receptor Antagonists (Beta-Blockers)

The aryloxypropanolamine structure is the quintessential pharmacophore for beta-blockers.[1] These drugs are critical in managing cardiovascular conditions like hypertension and arrhythmia by blocking the effects of adrenaline on the heart's β-receptors.[3][4] 1-(4-Bromophenoxy)-2-propanone is an ideal precursor for this scaffold. The synthesis proceeds through a two-step sequence: reduction of the ketone to a secondary alcohol, followed by conversion to an epoxide, which is then opened by a suitable amine.

Workflow for Beta-Blocker Intermediate Synthesis

G A 1-(4-Bromophenoxy)-2-propanone B Step 1: Stereoselective Reduction (NaBH4, Methanol) A->B Reagent C 1-(4-Bromophenoxy)-2-propanol B->C Product D Step 2: Epoxidation (Epichlorohydrin, Base) C->D Reagent E 2-((4-Bromophenoxy)methyl)oxirane (Key Epoxide Intermediate) D->E Product F Step 3: Nucleophilic Ring-Opening (Isopropylamine) E->F Reagent G Model Beta-Blocker (Propranolol Analogue) F->G Final Product

Caption: Synthetic pathway from propanone to a model beta-blocker.

Protocol 1: Synthesis of 1-(4-Bromophenoxy)-2-propanol

Objective: To reduce the ketone of the starting material to a secondary alcohol, creating the chiral center necessary for beta-blocker activity.

Rationale: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for ketones and aldehydes. It does not reduce the aromatic ring or the ether linkage. Methanol serves as a protic solvent that also facilitates the reaction by protonating the intermediate alkoxide. The reaction is run at a low temperature to maximize selectivity and minimize side reactions.

Materials:

  • 1-(4-Bromophenoxy)-2-propanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-(4-Bromophenoxy)-2-propanone in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent runaway temperature increases.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 1-(4-Bromophenoxy)-2-propanol.

Self-Validation: The product can be characterized by ¹H NMR spectroscopy, looking for the disappearance of the ketone signal and the appearance of a new multiplet corresponding to the CH-OH proton.

Protocol 2: Synthesis of a Model Beta-Blocker via Epoxide Intermediate

Objective: To convert the propanol into a key epoxide intermediate and subsequently perform a ring-opening reaction with an amine to form the final aryloxypropanolamine product.[5]

Rationale: The conversion to an epoxide is a classic strategy that activates the C2 position for nucleophilic attack.[6] The subsequent ring-opening with an amine, such as isopropylamine, is a highly efficient Sₙ2 reaction that proceeds with high regioselectivity at the less sterically hindered carbon of the epoxide, yielding the desired 1-amino-3-aryloxy-2-propanol structure.[7]

Materials:

  • 1-(4-Bromophenoxy)-2-propanol (1.0 eq)

  • Epichlorohydrin

  • Sodium hydride (NaH) or another suitable base

  • Isopropylamine (excess)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂), dissolve the alcohol from Protocol 1 in the anhydrous solvent.

  • Cool to 0 °C and add a base (e.g., NaH) to form the alkoxide.

  • Add epichlorohydrin and allow the reaction to proceed to form the key epoxide intermediate, 2-((4-bromophenoxy)methyl)oxirane.

  • In a separate pressure-rated vessel, add the purified epoxide and an excess of isopropylamine.

  • Heat the mixture (e.g., to 70-80 °C) and stir overnight. Causality: Heating is necessary to drive the nucleophilic ring-opening reaction to completion.

  • Cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography or recrystallization to yield the final beta-blocker analogue.

Core Application II: Synthesis of Azole Antifungal Agents

Azole antifungals function by inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10] The core structure of many azoles features a substituted nitrogen-containing five-membered ring. 1-(4-Bromophenoxy)-2-propanone provides a robust scaffold to build these heterocyclic systems.

Workflow for Azole Antifungal Synthesis

G A 1-(4-Bromophenoxy)-2-propanone B Step 1: α-Bromination (NBS or Br2) A->B Reagent C 1-Bromo-1-(4-bromophenoxy)propan-2-one B->C Product D Step 2: Cyclization (e.g., 1,2,4-Triazole) C->D Reagent E Substituted Triazole Intermediate D->E Product

Caption: General pathway for synthesizing an azole core from the propanone.

Protocol 3: Synthesis of a Substituted Azole Antifungal Precursor

Objective: To functionalize the ketone and cyclize it to form a substituted imidazole or triazole ring, a common core in antifungal agents.[11]

Rationale: The synthesis begins with α-bromination of the ketone. This introduces a good leaving group adjacent to the carbonyl, setting up a subsequent cyclization reaction. Reacting this di-halogenated intermediate with a nucleophile like 1,2,4-triazole results in the formation of the heterocyclic ring system characteristic of many potent antifungal drugs.[12]

Materials:

  • 1-(4-Bromophenoxy)-2-propanone (1.0 eq)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetone or DMF as solvent

Procedure:

  • Dissolve 1-(4-Bromophenoxy)-2-propanone in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise while stirring. Maintain the temperature below 30 °C.

  • After the addition is complete, stir for several hours until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the crude α-brominated product. Filter and wash with water until neutral.

  • Dissolve the crude α-bromo ketone in acetone or DMF.

  • Add 1,2,4-triazole and potassium carbonate to the solution. Causality: K₂CO₃ acts as a base to facilitate the nucleophilic attack of the triazole and mop up the HBr byproduct.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Dry the organic layer and concentrate it to get the crude product.

  • Purify by column chromatography to obtain the target azole compound.

Data Summary & Characterization

The following table provides expected outcomes for the key synthetic steps described. Actual results may vary based on experimental conditions and scale.

Compound NameProtocolExpected YieldPurity (Post-Purification)Key ¹H NMR Signals (δ, ppm, CDCl₃)
1-(4-Bromophenoxy)-2-propanol 185-95%>98%~4.1 (m, 1H, CH-OH), ~3.9 (d, 2H, O-CH₂), ~2.5 (br s, 1H, OH), ~1.3 (d, 3H, CH₃)
Model Beta-Blocker 260-75%>98%~4.0 (m, 1H, CH-OH), ~3.5 (m, 1H, N-CH), ~2.8 (m, 2H, N-CH₂), ~1.1 (d, 6H, 2xCH₃)
Substituted Azole Precursor 350-70%>97%~8.2, ~8.0 (s, 2H, Triazole-H), ~5.4 (s, 2H, N-CH₂), ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H)

References

  • WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents. (n.d.).
  • Tran, N.-C., Le, M.-T., Nguyen, D.-N., & Tran, T.-D. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS. Sciforum. Retrieved January 28, 2026, from [Link]

  • Deranged Physiology. (2025, July 19). Beta-blockers. Retrieved January 28, 2026, from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved January 28, 2026, from [Link]

  • PubMed. (2011, May 2). Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, March 1). Antifungal Ergosterol Synthesis Inhibitors. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Retrieved January 28, 2026, from [Link]

  • PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Beta blocker. Retrieved January 28, 2026, from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Retrieved January 28, 2026, from [Link]

  • Frontiers. (2023, July 19). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved January 28, 2026, from [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Aryloxypropanolamine derivatives, method of preparation and applications thereof.
  • SpringerLink. (n.d.). Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, January 17). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Retrieved January 28, 2026, from [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Discovery of a novel and selective fungicide that targets fungal cell wall to treat dermatomycoses: 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride. Retrieved January 28, 2026, from [Link]

  • beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors. (n.d.). Retrieved January 28, 2026, from [Link]

  • Frontiers. (n.d.). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Retrieved January 28, 2026, from [Link]

  • YouTube. (2022, December 13). Beta Blockers | Mechanism of Action, categories, clinical indications & adverse effects. Retrieved January 28, 2026, from [Link]

  • Medscape. (2024, September 27). Candidiasis Medication. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Use of 1-(4-Bromophenoxy)-2-propanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenoxy)-2-propanone (CAS: Variable/Generic Precursor) is a high-value phenoxy-ketone intermediate used primarily in the synthesis of azole fungicides . Its structural motif—a halogenated phenoxy group linked to a reactive ketone—serves as a critical scaffold for generating Triadimefon-class and Propiconazole-class analogues.

This guide details the utilization of this compound as a core building block for developing broad-spectrum antifungal agents.[1] It focuses on two primary synthetic pathways: the


-Substitution Pathway  (generating Triadimefon analogues) and the Ketalization Pathway  (generating Dioxolane-linked fungicides).
Key Applications
  • Target Class: Sterol Demethylation Inhibitors (DMIs), specifically targeting fungal CYP51 (lanosterol 14

    
    -demethylase).
    
  • Chemical Utility:

    • Bioisostere Construction: The 4-bromo substituent serves as a heavier, more lipophilic bioisostere for the commercial 4-chloro analogues (e.g., Triadimefon), altering metabolic stability and potency.

    • Late-Stage Diversification: The aryl bromide allows for downstream Suzuki-Miyaura cross-coupling to generate biphenyl libraries without disrupting the triazole pharmacophore.

Chemical Properties & Handling

Caution: This compound and its halogenated derivatives are potent alkylating agents and potential lachrymators.

PropertyData
IUPAC Name 1-(4-Bromophenoxy)propan-2-one
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Toluene, Acetone; Sparingly soluble in water
Reactivity Profile Susceptible to aldol condensation; Active methylene (

-to-carbonyl) is highly reactive toward halogenation.[2]

Synthetic Pathways & Protocols

Pathway A: Synthesis of -Triazolyl Ketones (Triadimefon Analogues)

This pathway exploits the acidity of the methylene protons adjacent to the phenoxy group to introduce the triazole moiety. This is the classic route for synthesizing phenoxy-ketone fungicides.

Mechanism & Workflow
  • Halogenation: Selective monochlorination or bromination at the C1 position (between the phenoxy and carbonyl groups).

  • Nucleophilic Substitution: Displacement of the halide by 1,2,4-triazole.

Figure 1: Synthetic workflow for converting the phenoxy-propanone scaffold into a bioactive triazole ketone.

Detailed Protocol:

-Bromination & Triazolylation

Step 1:


-Bromination [3]
  • Reagents: 1-(4-Bromophenoxy)-2-propanone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 10.0 g of start material in 50 mL glacial acetic acid in a reactor equipped with a dropping funnel and scrubber (for HBr).

    • Cool to 10–15°C.

    • Add Bromine dropwise over 30 minutes. The solution will decolorize as Br

      
       is consumed.
      
    • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting ketone.

    • Workup: Pour into ice water (200 mL). Extract with DCM (3 x 50 mL). Wash organic phase with sat. NaHCO

      
       until neutral. Dry over MgSO
      
      
      
      and concentrate.
    • Yield: Expect ~85-90% of crude

      
      -bromo intermediate. Use immediately (unstable).
      

Step 2: Triazole Substitution

  • Reagents:

    
    -Bromo intermediate (from Step 1), 1,2,4-Triazole (1.2 eq), K
    
    
    
    CO
    
    
    (2.0 eq), Acetone (dry).
  • Procedure:

    • Suspend 1,2,4-Triazole and K

      
      CO
      
      
      
      in dry acetone (100 mL) and reflux for 30 mins to form the potassium salt.
    • Cool to RT. Add the

      
      -bromo intermediate (dissolved in 20 mL acetone) dropwise.
      
    • Reflux for 4–6 hours.

    • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with water.

    • Purification: Recrystallize from Isopropanol/Hexane.

  • Validation:

    
    H NMR will show a characteristic downfield shift of the CH proton attached to the triazole ring (
    
    
    
    ~6.5-7.0 ppm).
Pathway B: Synthesis of Dioxolane-Linked Fungicides (Propiconazole Analogues)

This pathway converts the ketone into a ketal (dioxolane ring), a common feature in systemic fungicides like Propiconazole and Difenoconazole, which improves metabolic stability and lipophilicity.

Mechanism & Workflow
  • Ketalization: Reaction with a 1,2-diol (e.g., 1,2-propanediol or glycerol) under acid catalysis.

  • Functionalization: If using glycerol, the remaining hydroxymethyl group is activated (mesylated/halogenated) and then displaced by triazole.

Figure 2: Workflow for constructing the dioxolane pharmacophore from the ketone precursor.

Protocol Insight: Ketalization
  • Critical Parameter: Water removal is essential. Use a Dean-Stark trap or triethyl orthoformate as a water scavenger.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%).

  • Solvent: Toluene or Cyclohexane (azeotropic removal of water).

Advanced Application: Suzuki-Miyaura Coupling

The 4-bromo substituent on the phenoxy ring is not just a passive halogen; it is a "chemical handle" for late-stage diversification.

  • Objective: To synthesize biphenyl analogues (mimicking Boscalid or Bixafen substructures combined with triazoles).

  • Protocol:

    • Catalyst: Pd(dppf)Cl

      
       (3 mol%).
      
    • Coupling Partner: Aryl boronic acids (e.g., 4-fluorophenylboronic acid).

    • Base: K

      
      PO
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Timing: Perform coupling after triazole installation to avoid catalyst poisoning by the free triazole nitrogen in earlier steps.

References

  • Synthesis of Triazole Fungicides

    • Title: "Recent advances in the synthesis of 1,2,4-triazole deriv
    • Source: Organic Chemistry Portal & PubMed.
    • URL:[Link]

  • Propiconazole Manufacturing Process

    • Title: "Manufacturing method of Propiconazole (CN102225935B)."[4]

    • Source: Google P
    • URL
  • Phenoxy-Ketone Reactivity

    • Title: "Synthesis of alpha-bromoketones and their applic
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • FRAC Group 3 (DMI Fungicides)

    • Title: "Fungicide Resistance Action Committee: Sterol Biosynthesis Inhibitors."
    • Source: FRAC.[5]

    • URL:[Link]

Sources

Application Notes: 1-(4-Bromophenoxy)-2-propanone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, analysis, and application of 1-(4-bromophenoxy)-2-propanone. This versatile intermediate is a critical building block for a range of pharmaceutical compounds. Detailed, field-proven protocols for its synthesis via Williamson ether synthesis, its subsequent conversion into representative active pharmaceutical ingredients (APIs), and robust analytical methods for quality control are presented. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of 1-(4-Bromophenoxy)-2-propanone

1-(4-Bromophenoxy)-2-propanone is an aromatic ketone derivative whose structural motifs—a phenoxy ring, a reactive ketone group, and a strategically placed bromine atom—make it a highly valuable intermediate in medicinal chemistry. The bromine atom serves as a handle for further functionalization, often through cross-coupling reactions, while the ketone can be readily converted into amines, alcohols, or other functional groups to build the core of a target API.

Its structure is foundational to the synthesis of various therapeutic agents, including certain anti-arrhythmic drugs and anti-inflammatory compounds.[1][2] The phenoxy-propanone scaffold is a well-established pharmacophore, and the ability to modify the molecule at the bromine position allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.

Synthesis Protocol: 1-(4-Bromophenoxy)-2-propanone

The most reliable and scalable method for preparing 1-(4-bromophenoxy)-2-propanone is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-halo-ketone.[3][4]

Causality of Protocol Design
  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as a mild, cost-effective base. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) to form the reactive potassium 4-bromophenoxide in situ, but not so strong as to promote significant side reactions like self-condensation of the ketone.

  • Choice of Alkylating Agent: 1-Chloro-2-propanone (chloroacetone) is chosen as the electrophile. It is a primary alkyl halide, which is ideal for the SN2 mechanism, minimizing the potential for E2 elimination side reactions that can occur with more hindered halides.[5]

  • Solvent Selection: Acetone is an excellent solvent for this reaction. It is a polar aprotic solvent that effectively solvates the potassium cation without solvating the phenoxide nucleophile, thereby enhancing its reactivity. Furthermore, it has a convenient boiling point for refluxing and is easily removed during workup.

  • Catalyst: While not always strictly necessary, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, where the more reactive iodoacetone is transiently formed, leading to a faster overall ether formation.

Experimental Workflow Diagram

SynthesisWorkflow reagents 1. Charge Reactor: - 4-Bromophenol - Acetone - K₂CO₃ - KI (cat.) stir 2. Stir at Room Temp (15 min) reagents->stir addition 3. Add Chloroacetone (dropwise) stir->addition reflux 4. Heat to Reflux (Monitor by TLC/HPLC) addition->reflux cool 5. Cool to RT reflux->cool filter 6. Filter Salts cool->filter concentrate 7. Concentrate Filtrate (Rotary Evaporator) filter->concentrate extract 8. Aqueous Workup: - Dissolve in EtOAc - Wash with H₂O & Brine concentrate->extract dry 9. Dry Organic Layer (Na₂SO₄) extract->dry purify 10. Purify: - Filter & Concentrate - Recrystallize (Ethanol/Hexanes) dry->purify product 11. Isolate Pure Product: 1-(4-Bromophenoxy)-2-propanone purify->product caption Fig 1. Step-by-step workflow for the synthesis of 1-(4-bromophenoxy)-2-propanone. APISynthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation start 1-(4-Bromophenoxy)-2-propanone reagents1 Reagents: - NH₄OAc - NaBH₃CN - Methanol start->reagents1 intermediate Intermediate Amine: 1-(4-Bromophenoxy)-2-aminopropane reagents1->intermediate reagents2 Reagents: - 1-bromo-3-phenylpropane - K₂CO₃ - Acetonitrile intermediate->reagents2 final_product Final API Analog: N-(1-(4-bromophenoxy)propan-2-yl)-3-phenylpropan-1-amine reagents2->final_product caption Fig 2. Synthetic pathway to a Propafenone analog from the key intermediate.

Sources

Quantitative Analysis of 1-(4-Bromophenoxy)-2-propanone: A Guide to Robust HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide for the quantitative analysis of 1-(4-Bromophenoxy)-2-propanone, a key intermediate and potential impurity in pharmaceutical manufacturing. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level detection. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability. This guide explains the causality behind experimental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

1-(4-Bromophenoxy)-2-propanone is a chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its presence as a residual impurity in a final drug substance must be strictly controlled to ensure patient safety and product efficacy. Regulatory bodies mandate that impurities are monitored and quantified using validated analytical procedures.[1][2] The development of robust, specific, and sensitive analytical methods is therefore not merely a procedural step but a critical component of the quality control strategy in drug development and manufacturing.

This guide details two orthogonal analytical techniques for the quantification of 1-(4-Bromophenoxy)-2-propanone:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable technique for accurate quantification in bulk materials and formulated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, ideal for impurity profiling, trace-level quantification, and unambiguous identification.[3][4][5]

The choice between these methods depends on the specific analytical objective, such as routine quality control, stability testing, or impurity identification.

Analyte Properties: 1-(4-Bromophenoxy)-2-propanone

Understanding the physicochemical properties of the analyte is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical Formula C₉H₉BrO₂PubChem
Molecular Weight 229.07 g/mol PubChem
Structure
XLogP3-AA 2.5PubChem
Topological Polar Surface Area 26.3 ŲPubChem
Hydrogen Bond Acceptor Count 2PubChem

The molecule possesses a brominated aromatic ring, which imparts a strong UV chromophore, making UV-based detection in HPLC highly effective. The predicted octanol-water partition coefficient (XLogP3-AA) of 2.5 indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. Its volatility allows for analysis by gas chromatography.

Primary Quantification Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the workhorse for pharmaceutical analysis due to its versatility and robustness. This method separates analytes based on their hydrophobic interactions with the stationary phase.

Causality of Method Design
  • Column Selection (C18): A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities, which are ideal for retaining the moderately non-polar 1-(4-Bromophenoxy)-2-propanone. The long alkyl chains provide a high surface area for interaction, ensuring good separation from more polar impurities.

  • Mobile Phase Composition: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. Starting with a higher aqueous content allows for the retention of the analyte, while gradually increasing the acetonitrile concentration elutes the compound with a sharp, symmetrical peak. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial to suppress the ionization of any residual silanol groups on the stationary phase, thereby preventing peak tailing and improving reproducibility.[6]

  • UV Detection Wavelength: The bromophenyl group exhibits significant UV absorbance. A detection wavelength of 225 nm is selected as it represents a region of high molar absorptivity for this chromophore, ensuring high sensitivity for the analyte.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC quantification process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (ACN/H2O) A->B C Vortex & Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E HPLC System Equilibration D->E F System Suitability Injection (SST) E->F G Sequence Injection: Blank, Standards, Samples F->G H Peak Integration & Identification G->H I Calibration Curve Generation (R² > 0.999) H->I J Quantification of Analyte in Samples I->J K Final Report Generation J->K

Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol

3.3.1 Reagents and Materials

  • 1-(4-Bromophenoxy)-2-propanone Reference Standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid, 88% or higher purity

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

3.3.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Solution: Accurately weigh the sample to obtain a theoretical concentration of ~100 µg/mL of the analyte in a suitable volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.

3.3.3 Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 225 nm
Run Time 25 minutes

3.3.4 System Suitability Before sample analysis, inject the mid-level calibration standard five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

This method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][7][8]

Validation ParameterAcceptance CriteriaBrief Methodology
Specificity No interference at the analyte's retention time.Analyze blank, placebo (if applicable), and spiked samples. Peak purity should be assessed using a DAD detector.
Linearity Correlation coefficient (R²) ≥ 0.999Analyze at least five concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression.
Range 80% to 120% of the test concentration.Confirmed by linearity, accuracy, and precision data.
Accuracy 98.0% to 102.0% recovery.Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: Six replicate analyses at 100% concentration. Intermediate: Repeatability test on a different day with a different analyst.
LOQ/LOD Signal-to-Noise Ratio: LOQ ~10:1, LOD ~3:1Determined by injecting progressively dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in results.Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and observe the effect.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical approach, offering superior specificity through mass analysis. It is particularly valuable for identifying unknown impurities and confirming the identity of the primary analyte.

Causality of Method Design
  • Column Selection (DB-5ms): A low-bleed, non-polar (5% phenyl)-methylpolysiloxane column is selected. This stationary phase separates compounds primarily based on their boiling points and is robust enough for routine use. It provides excellent resolution for a wide range of semi-volatile organic compounds.

  • Injection Mode (Split): A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents column overloading and ensures sharp chromatographic peaks, which is ideal for quantitative analysis when the analyte concentration is sufficiently high.

  • Ionization Mode (Electron Ionization - EI): Standard 70 eV EI is used because it produces reproducible and characteristic fragmentation patterns, which can be compared against spectral libraries for confident identification.

  • Detection (Selected Ion Monitoring - SIM): While full-scan mode is useful for initial identification, SIM mode is employed for quantification. By monitoring only specific, characteristic ions of the analyte, background noise is significantly reduced, leading to much lower detection limits and improved accuracy.

Expected Mass Fragmentation

The bromine atom's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool.[9] Any fragment containing bromine will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units.

  • Molecular Ion [M]⁺•: m/z 228 and 230

  • Primary Fragments:

    • m/z 185/187: Loss of the acetyl group (•COCH₃) from the molecular ion, resulting in the [BrC₆H₄OCH₂]⁺ fragment. This is often a prominent fragment.

    • m/z 157/159: Represents the bromophenyl cation [BrC₆H₄]⁺.

    • m/z 43: Represents the acetyl cation [CH₃CO]⁺.[10]

Detailed GC-MS Protocol

4.3.1 Reagents and Materials

  • 1-(4-Bromophenoxy)-2-propanone Reference Standard (>99% purity)

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade

  • GC vials with inserts

4.3.2 Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC section, but use DCM or Ethyl Acetate as the solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the chosen solvent.

  • Sample Solution: Prepare the sample to a final theoretical concentration of ~10 µg/mL in the same solvent.

4.3.3 GC-MS Conditions

ParameterCondition
Instrument GC-MS system
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL, Split ratio 20:1
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan: 40-350 amu (for identification)SIM: m/z 230, 187, 185, 43 (for quantification)
GC-MS Workflow Diagram

GCMS_Workflow A Sample & Standard Preparation in Solvent B Vial Crimping & Placement in Autosampler A->B C GC Injection (Split Mode) B->C D Temperature Programmed Chromatographic Separation C->D E Elution & Transfer to MS Source D->E F Electron Ionization (70 eV) & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Detection (SIM Mode) Quantifier Ion: m/z 187 Qualifier Ions: m/z 230, 185 G->H I Data Processing & Quantification H->I

Caption: Step-by-step workflow for GC-MS analysis.

Conclusion

This application note provides two comprehensive, scientifically-grounded protocols for the quantification of 1-(4-Bromophenoxy)-2-propanone. The primary HPLC-UV method is suitable for routine quality control, offering excellent accuracy and precision. The confirmatory GC-MS method delivers enhanced specificity and sensitivity, making it ideal for impurity profiling and trace analysis. By explaining the rationale behind the chosen parameters and grounding the protocols in ICH validation principles, this guide equips researchers and analysts with the necessary tools to generate reliable and defensible analytical data, ensuring product quality and regulatory compliance.

References

  • Blythe, J. W., Heitz, A., Joll, C. A., & Kagi, R. I. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 1102(1-2), 73–83. [Link]

  • ResearchGate. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation | Request PDF. Retrieved January 28, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Retrieved January 28, 2026, from [Link]

  • Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health. [Link]

  • Gach, K., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Szymański, P., & Wiergowski, M. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 152(2-3), 187–194. [Link]

  • ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA | Request PDF. Retrieved January 28, 2026, from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)propan-2-one. Retrieved January 28, 2026, from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propanone. Retrieved January 28, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Bromophenoxy)-2-propanone. This compound is a key intermediate in various synthetic organic chemistry processes, including the development of pharmaceutical agents. The accurate determination of its purity and concentration is therefore critical for process optimization and quality control. The described reverse-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent resolution, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step analytical protocol, and a thorough validation procedure according to the International Council for Harmonisation (ICH) guidelines.

Introduction

1-(4-Bromophenoxy)-2-propanone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a bromophenoxy group, makes it a valuable precursor for the introduction of this moiety into larger, more complex molecules. The purity of this intermediate can significantly impact the yield and impurity profile of subsequent reaction steps. Therefore, a robust and reliable analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] Reverse-phase HPLC, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like 1-(4-Bromophenoxy)-2-propanone.[1] This application note details the development and validation of a specific RP-HPLC method designed for the routine analysis of this important chemical intermediate.

Physicochemical Properties of the Analyte

Table 1: Physicochemical Properties of 1-(4-bromophenyl)propan-2-one (Analogue)

PropertyValueSource
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Likely a solid or oil-
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile[3]
UV Absorbance Expected to have significant absorbance in the UV region due to the aromatic ring and carbonyl group.-

Based on the structure of 1-(4-Bromophenoxy)-2-propanone, which contains a chromophoric aromatic ring and a carbonyl group, it is expected to exhibit strong UV absorbance. Aromatic ketones typically show strong absorption bands in the range of 240-280 nm. For the purpose of this method, a detection wavelength of 254 nm is selected, a common wavelength for the analysis of aromatic compounds.[1]

HPLC Method Development and Rationale

The primary objective was to develop a selective, accurate, and precise HPLC method for the quantification of 1-(4-Bromophenoxy)-2-propanone. A reverse-phase approach was chosen due to the non-polar nature of the analyte.

Column Selection

A C18 column is the most widely used stationary phase in reverse-phase HPLC, offering a good balance of hydrophobicity and retention for a broad range of analytes, including aromatic compounds.[1] The alkyl chains of the C18 stationary phase provide a non-polar environment that interacts with the hydrophobic portions of the analyte, leading to its retention.

Mobile Phase Selection

A binary mobile phase system consisting of an aqueous component and an organic modifier is standard for reverse-phase HPLC.[4]

  • Aqueous Phase (Solvent A): HPLC-grade water provides a highly polar environment that promotes the partitioning of the analyte onto the non-polar stationary phase.

  • Organic Modifier (Solvent B): Acetonitrile is chosen as the organic modifier due to its excellent elution strength for a wide range of organic compounds, low viscosity, and UV transparency at the detection wavelength.[5] A mixture of acetonitrile and water allows for the fine-tuning of the mobile phase polarity to achieve optimal separation.[4]

Elution Mode

A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities. A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) decreases the polarity of the mobile phase over time, leading to the elution of more strongly retained compounds. This approach generally results in sharper peaks and shorter analysis times compared to isocratic elution.

Detection

Based on the expected UV absorbance of the aromatic ketone structure, a UV detector set at 254 nm is used for detection. This wavelength provides good sensitivity for the analyte while minimizing interference from common solvents.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • 1-(4-Bromophenoxy)-2-propanone reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-15 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(4-Bromophenoxy)-2-propanone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase (initial conditions: 50:50 Water:Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing 1-(4-Bromophenoxy)-2-propanone and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7]

Specificity

Specificity was evaluated by injecting a blank (mobile phase), the standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of 1-(4-Bromophenoxy)-2-propanone.

Linearity

The linearity of the method was assessed by analyzing the working standard solutions at five different concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by performing recovery studies. A known amount of the 1-(4-Bromophenoxy)-2-propanone reference standard was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the reproducibility of the method.

The precision was expressed as the relative standard deviation (%RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and detection wavelength (±2 nm). The effect of these changes on the retention time and peak area of the analyte was assessed.

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness No significant impact on results

Workflow and Data Presentation

The following diagram illustrates the overall workflow for the analysis of 1-(4-Bromophenoxy)-2-propanone using this HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solutions (1-100 µg/mL) Filtration Filter through 0.45 µm filter Standard_Prep->Filtration Sample_Prep Prepare Sample Solution (within calibration range) Sample_Prep->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for 1-(4-Bromophenoxy)-2-propanone.

Conclusion

This application note describes a robust and reliable RP-HPLC method for the quantitative analysis of 1-(4-Bromophenoxy)-2-propanone. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The detailed protocol and validation data provided herein should enable other laboratories to successfully implement this method.

References

  • PubChem. 1-(4-Bromophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • Kim, K. H., & Kim, Y. S. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Microchemical Journal, 99(2), 253-259.
  • Peris-García, E., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Foods, 11(21), 3505.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-743.
  • NIST. 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Narayana, B., & Sarojini, B. K. (2007). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one.
  • Ahmad, I., et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian journal of pharmaceutical sciences, 74(1), 21–26.
  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]

  • Acree, W. E. (2011). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile.
  • PubMed. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]

  • Abu Dayyih, W., et al. (2013). Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 203-213.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In QbD for Pharmaceutical Analysis (pp. 127-152). Royal Society of Chemistry.
  • Malviya, R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research, 1(7), 1-10.
  • International Council for Harmonisation. (2023). Quality Guidelines. [Link]

  • Zhang, Y., et al. (2017). A Highly Selective Colorimetric Sensor for Cysteine in Water Solution and Bovine Serum Albumin. Sensors, 17(11), 2530.
  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]

  • PubChem. 4-Bromobenzophenone. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Bromoacetone. [Link]

Sources

Application Note: A Robust GC-MS Method for the Analysis of 1-(4-Bromophenoxy)-2-propanone and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-Bromophenoxy)-2-propanone, a key intermediate in various synthetic pathways. The protocol is designed for researchers, scientists, and drug development professionals to ensure the purity and quality of the target compound by effectively separating and identifying potential process-related byproducts. The causality behind each experimental choice, from sample preparation to instrument parameters, is thoroughly explained to provide a comprehensive and transferable analytical solution.

Introduction: The Synthetic and Analytical Challenge

1-(4-Bromophenoxy)-2-propanone is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. Its purity is paramount, as even trace-level impurities can have significant impacts on reaction yield, product safety, and regulatory compliance. The compound is typically synthesized via the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[1][2] In this case, 4-bromophenol is reacted with a halo-propanone derivative.

While robust, the Williamson ether synthesis is not without its challenges. Side reactions can lead to the formation of various byproducts that may be difficult to separate from the main product. Understanding and controlling these impurities is a critical aspect of process development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[3]

This guide provides a comprehensive protocol for the GC-MS analysis of 1-(4-Bromophenoxy)-2-propanone, with a focus on identifying potential byproducts stemming from its synthesis.

Predicted Byproducts from Williamson Ether Synthesis

A thorough understanding of the reaction mechanism allows for the prediction of potential impurities. The primary reaction involves the deprotonation of 4-bromophenol to form the 4-bromophenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a propanone derivative.

Potential Byproducts Include:

  • Unreacted Starting Materials: 4-Bromophenol and any remaining halo-propanone reagent.

  • Products of Self-Condensation: Aldol or other condensation products of the propanone starting material.

  • Isomeric Products: Depending on the halo-propanone used, isomeric ether products could be formed.

  • Over-alkylation Products: If di-halo species are present or reaction conditions are harsh.

  • Solvent Adducts: Products formed from the reaction of intermediates with the solvent.

Identifying these impurities is crucial for optimizing the synthetic route and ensuring the final product's quality.

Experimental Workflow and Rationale

The following section details the step-by-step protocol for the GC-MS analysis. Each step is accompanied by an explanation of its scientific basis.

Sample Preparation: Ensuring Representative Analysis

Accurate and reproducible sample preparation is the foundation of any reliable analytical method.

Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 1-(4-Bromophenoxy)-2-propanone reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with analytical grade Dichloromethane. This yields a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample (crude or purified reaction mixture) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Causality: Dichloromethane is chosen as the solvent due to its volatility, which ensures it will not interfere with the analytes of interest during the GC run, and its ability to effectively dissolve the target compound and expected byproducts. Filtration is a critical step to remove any particulate matter that could block the GC injector or column.

GC-MS Instrumentation and Method Parameters

The following parameters have been optimized for the separation and detection of 1-(4-Bromophenoxy)-2-propanone and its related substances.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5973N MS Detector (or equivalent)[3]

  • GC Column: A non-polar column, such as an Agilent HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of aromatic compounds.[4]

Method Parameters:

Parameter Value Rationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC, providing a good balance between sensitivity and column loading.
Split Ratio 50:1Prevents column overloading and ensures sharp chromatographic peaks. This can be adjusted based on sample concentration.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
Oven Program Initial: 80 °C (hold 2 min)An initial temperature that allows for the elution of any highly volatile components before the main analytes.
Ramp: 10 °C/min to 280 °CA moderate ramp rate that provides good separation of compounds with a range of boiling points.
Final Hold: 280 °C (hold 5 min)Ensures that all less volatile components are eluted from the column before the next injection.
MS Transfer Line 280 °CPrevents condensation of the analytes as they pass from the GC to the MS.
Ion Source Temp. 230 °CAn optimal temperature for efficient ionization while minimizing thermal degradation.
Quadrupole Temp. 150 °CMaintains the stability of the mass analyzer.
Ionization Mode Electron Impact (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
Electron Energy 70 eVThe standard electron energy for EI, which generates a wealth of fragment ions for structural elucidation.[4]
Mass Range 35 - 500 amuA broad mass range to capture the molecular ions and fragment ions of the target compound and potential byproducts.[4]
Scan Mode Full ScanAllows for the identification of unknown impurities by comparing their mass spectra to library databases.
Data Analysis and Interpretation

Identification:

  • The primary identification of 1-(4-Bromophenoxy)-2-propanone is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Identification of byproducts is performed by comparing their mass spectra with established libraries (e.g., NIST, Wiley).

Mass Spectral Features:

  • Isotopic Pattern of Bromine: A key diagnostic feature for any bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (due to the natural abundance of 79Br and 81Br isotopes).[5][6][7] This pattern will also be observed in any fragment ions that retain the bromine atom.

  • Fragmentation Pattern: The fragmentation pattern provides a fingerprint for the molecule. For 1-(4-Bromophenoxy)-2-propanone, characteristic fragments would include the loss of the propanone side chain and cleavage of the ether bond. The molecular ion breaks into smaller, charged fragments in a reproducible manner.[8]

Expected Results

The following table summarizes the expected retention time and key mass spectral data for the target analyte and potential impurities.

Compound Expected Retention Time (min) Molecular Ion (M+) (m/z) Key Fragment Ions (m/z)
4-Bromophenol~10.5172/17493, 65
1-(4-Bromophenoxy)-2-propanone~14.2228/230185/187, 157/159, 77, 43
2,6-Dibromo-4-methylphenolVaries264/266/268Varies

Note: Retention times are approximate and may vary depending on the specific instrument and column used.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample/ Standard Dissolve Dissolve in Dichloromethane Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Impact Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-500) Ionize->Detect Identify Identify Peaks (Retention Time) Detect->Identify Confirm Confirm Structure (Mass Spectrum) Identify->Confirm Quantify Quantify (Calibration Curve) Confirm->Quantify

Sources

recrystallization of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Recrystallization of 1-(4-Bromophenoxy)-2-propanone

Authored by: A Senior Application Scientist

This document provides a comprehensive protocol for the purification of 1-(4-Bromophenoxy)-2-propanone via recrystallization. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require high-purity materials for their work. This guide emphasizes not only the procedural steps but also the underlying chemical principles that ensure a successful and efficient purification process.

Introduction: The Imperative for Purity

1-(4-Bromophenoxy)-2-propanone is a key chemical intermediate, finding application in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, often remnants from its synthesis such as unreacted starting materials or by-products, can significantly impact the yield, purity, and efficacy of the final active ingredient.[1] Recrystallization is a robust and widely used technique for purifying solid organic compounds.[2] The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the impurities dissolved in the mother liquor.[2]

This application note provides a validated, step-by-step protocol for the , ensuring a final product of high purity, suitable for downstream applications.

Physicochemical Profile of 1-(4-Bromophenoxy)-2-propanone

A thorough understanding of the compound's physical properties is paramount for designing an effective recrystallization protocol. The selection of an appropriate solvent is directly informed by these characteristics.

PropertyValueReference
CAS Number 18621-22-2[3]
Molecular Formula C₉H₉BrO[4]
Molecular Weight 213.07 g/mol [4]
Appearance Solid (at room temperature)[5][6]
Melting Point 42.5-44 °C[3]
Boiling Point 130-140 °C at 6 Torr[3]
Solubility Generally soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water.[5][7]

The Science of Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent for 1-(4-Bromophenoxy)-2-propanone should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).

Based on the moderately polar structure of 1-(4-Bromophenoxy)-2-propanone (containing an ether, a ketone, and an aromatic ring), several solvent systems are viable. Ethanol is an excellent starting choice due to its favorable polarity, low toxicity, and appropriate boiling point. For enhanced yield, a binary solvent system, such as Ethanol/Water , can be employed. In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "anti-solvent" (water) is added to the point of saturation, which reduces the compound's solubility upon cooling.

Experimental Protocol: A Step-by-Step Guide

This protocol details the using an ethanol/water solvent system. This method is designed to be self-validating, with clear checkpoints to ensure purity.

Materials and Equipment
  • Crude 1-(4-Bromophenoxy)-2-propanone

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Vacuum source

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot ethanol A->B C Heat and stir until fully dissolved B->C D If insoluble impurities exist, perform hot gravity filtration C->D if needed E Add hot water dropwise until solution becomes turbid C->E D->E F Add a few drops of hot ethanol to redissolve E->F G Allow to cool slowly to room temperature F->G H Cool further in an ice bath G->H I Collect crystals by vacuum filtration H->I J Wash with a small amount of cold ethanol/water I->J K Dry crystals under vacuum J->K L Purified Product K->L

Caption: Workflow for the .

Detailed Procedure
  • Dissolution: Place the crude 1-(4-Bromophenoxy)-2-propanone into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring a separate beaker of 95% ethanol to a gentle boil. Add the hot ethanol to the flask containing the crude solid portion-wise, with continuous stirring, until the solid just dissolves. Using the minimum amount of solvent is crucial for maximizing recovery.

  • Decolorization (if necessary): If the resulting solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.

  • Inducing Crystallization: Bring the clear, hot filtrate back to a boil. Add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor which contains the dissolved impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the melting point (e.g., 30 °C) to remove residual solvent.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and cool again. Ensure slow cooling.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used; crystals were washed with too much or warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always wash crystals with a minimal amount of ice-cold solvent. Ensure filtration apparatus is pre-warmed.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization process, incorporating the activated charcoal step.

Purity Assessment

The efficacy of the purification should be validated. The primary and most accessible method is melting point determination . A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value (42.5-44 °C).[3] A broad or depressed melting point indicates the presence of impurities. Further characterization can be performed using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy to confirm the identity and purity of the final product.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Compound Hazards: 1-(4-Bromophenoxy)-2-propanone is classified as a skin, eye, and respiratory irritant.[4] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvent Hazards: Ethanol is flammable. Ensure that no open flames or spark sources are near the hot plate or the recrystallization setup.

Visualization of Recrystallization Principle

The following diagram illustrates the core principle of temperature-dependent solubility that underpins this purification technique.

G cluster_hot High Temperature (Hot Solvent) cluster_cold Low Temperature (Cold Solvent) cluster_crystals Pure Crystals Hot High Solubility Solute (Green Circles) Impurity (Red Squares) Both are dissolved in solvent Cold Low Solubility Solute Crystallizes Impurity Stays Dissolved Separation is achieved Hot:s->Cold:n Slow Cooling solute1 solute2 solute3 impurity1 impurity2 impurity3 impurity4 C1 C2 C3 C4 C5

Caption: Principle of Purification by Recrystallization.

References

  • ChemBK. 1-Propanone, 1-(4-bromophenyl)-2-methyl-2-(4-morpholinyl)-. [Link]

  • PubMed. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]

  • PubChem. 1-(4-Bromophenyl)propan-2-one. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Application Note: Derivatization of 1-(4-Bromophenoxy)-2-propanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenoxy)-2-propanone (CAS: N/A for specific commercial ubiquity, but structurally distinct) represents a "linchpin" intermediate in medicinal chemistry. Its value lies in its orthogonal reactivity :

  • The Aryl Bromide: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space into biaryl systems.

  • The Ketone: A versatile electrophile for reductive amination (creating secondary/tertiary amines) or reduction to chiral alcohols (beta-blocker pharmacophores).

  • The

    
    -Aryloxy Moiety:  A latent precursor for benzofuran scaffolds via acid-mediated cyclodehydration.
    

This Application Note provides validated protocols for synthesizing this core scaffold and three distinct derivatization pathways, emphasizing chemoselectivity and yield optimization.

Synthesis of the Core Scaffold

Reaction Type: Williamson Ether Synthesis

The synthesis of 1-(4-Bromophenoxy)-2-propanone is most reliably achieved via the alkylation of 4-bromophenol with chloroacetone.

Mechanistic Insight

While 4-bromophenol is acidic (


), the electron-withdrawing bromine atom renders the resulting phenoxide less nucleophilic than unsubstituted phenoxide. Consequently, the use of Potassium Iodide (KI)  as a Finkelstein catalyst is critical. KI converts the alkyl chloride (chloroacetone) in situ to the more reactive alkyl iodide, significantly accelerating the rate of substitution and suppressing side reactions (e.g., O- vs. C-alkylation).
Protocol 1: Preparation of 1-(4-Bromophenoxy)-2-propanone

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • Chloroacetone (1.2 equiv) [Warning: Lachrymator]

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Potassium Iodide (KI, 0.1 equiv)

  • Solvent: Acetone (Reagent Grade) or Acetonitrile (for faster kinetics)

Step-by-Step Procedure:

  • Activation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol) and anhydrous acetone (150 mL). Add

    
     (16.0 g, 115.6 mmol) and KI (0.96 g, 5.8 mmol).
    
  • Addition: Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Add chloroacetone (5.5 mL, 69.4 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of 4-bromophenol.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) and rinse the cake with acetone.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine (50 mL).

  • Purification: Dry over

    
    , filter, and concentrate. The crude oil usually solidifies upon standing. Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes) if high purity is required.
    

Chemoselective Derivatization Strategies

Pathway A: Reductive Amination (Library Generation)

Target: Secondary/Tertiary Amines Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

Why STAB? Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and does not require acidic pH adjustment. Crucially, it is mild enough to reduce the intermediate iminium ion without reducing the ketone or the aryl bromide, maintaining the integrity of the scaffold.
Pathway B: Suzuki-Miyaura Coupling (Biaryl Expansion)

Target: 4-Arylphenoxy-2-propanones Challenge: Base-mediated aldol condensation of the ketone.

Solution: Use weak bases (


 or 

) rather than alkoxides. The ketone is generally stable to Pd(0) conditions. This pathway allows the installation of diversity elements before modifying the ketone.
Pathway C: Benzofuran Cyclization

Target: 5-Bromo-3-methylbenzofuran Mechanism: Acid-catalyzed cyclodehydration (Intramolecular Friedel-Crafts alkylation followed by dehydration). Polyphosphoric Acid (PPA) is the standard reagent.

Visualization of Reaction Pathways

The following diagram illustrates the orthogonal reactivity of the scaffold.

ReactivityMap cluster_legend Reaction Types Core 1-(4-Bromophenoxy)-2-propanone Amine Amine Derivative (Library Gen) Core->Amine R-NH2, STAB DCM, AcOH Biaryl Biaryl Ketone (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane/H2O Benzofuran 3-Methyl-5-bromobenzofuran (Cyclization) Core->Benzofuran PPA, 100°C Cyclodehydration Alcohol Chiral Alcohol (Asymmetric Reduction) Core->Alcohol KRED or Noyori Transfer Hydrog. key1 Green: C=O Modification key2 Red: C-Br Modification key3 Yellow: Scaffold Morphing

Figure 1: Divergent synthesis map showing the three primary derivatization vectors for the 1-(4-Bromophenoxy)-2-propanone scaffold.

Detailed Protocol: Reductive Amination

This protocol is optimized for parallel synthesis (library generation) using diverse amines.

Protocol 2: Reductive Amination with Primary/Secondary Amines[2]

Reagents:

  • 1-(4-Bromophenoxy)-2-propanone (1.0 equiv)

  • Amine (

    
     or 
    
    
    
    , 1.1 equiv)
  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (AcOH, 1.0 equiv - catalytic for basic amines)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Workflow Diagram:

Workflow Start Start: Ketone + Amine in DCE Imine Step 1: Imine Formation (Add AcOH, stir 30 min) Start->Imine Reduction Step 2: Reduction (Add STAB, stir 12-16h) Imine->Reduction In situ Quench Step 3: Quench (Sat. NaHCO3) Reduction->Quench Completion check (LCMS) Purify Step 4: Extraction & Purification (DCM/H2O -> Column) Quench->Purify

Figure 2: Step-by-step workflow for the "One-Pot" reductive amination protocol.

Procedure:

  • In a vial, dissolve 1-(4-Bromophenoxy)-2-propanone (229 mg, 1.0 mmol) in DCE (5 mL).

  • Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA.

  • Add Acetic Acid (60

    
    L, 1.0 mmol). Stir for 30–60 minutes to promote imine/iminium formation.
    
  • Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Stir at room temperature for 12–16 hours under nitrogen.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes to neutralize the acid and decompose borate complexes.
    
  • Extract: Extract with DCM (3 x 5 mL). Wash combined organics with brine.

  • Analyze: Confirm conversion via LCMS (

    
     peak).
    

Analytical Data Summary

When validating these derivatives, specific spectral signatures confirm the success of the reaction.

Derivative Type1H NMR Signature (Diagnostic)LCMS Expectation
Starting Material Singlet

2.25 (3H, -CH3), Singlet

4.50 (2H, -CH2-O-)
M+H (Br isotope pattern 1:1)
Reductive Amine Disappearance of ketone C=O signal (~205 ppm in 13C). Appearance of Multiplet

2.9-3.2 (CH-N).
M+H (Mass + Amine - Oxygen)
Benzofuran Aromatic singlet

6.5-7.5 (Furan ring proton). Loss of -CH2-O- singlet.
M+H - H2O (Dehydration product)
Biaryl (Suzuki) Loss of Aryl-Br pattern. Appearance of new aromatic protons.[1]M+H (Mass + Boronic Acid - Br)

References

  • Williamson Ether Synthesis & Kinetics

    • Org.[2][1][3][4][5] Synth.1930 , 10,[1] 30. (General procedure for phenoxy ketones).

  • Reductive Amination using STAB

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996, 61, 3849-3862.
    • [J. Org.[3] Chem. Source Link]([Link])

  • Benzofuran Cyclization

    • Org.[2][1][3][4][5] Biomol. Chem., 2012 , 10, 9255. (Cyclization of alpha-aryloxy ketones).

  • Suzuki Coupling Chemoselectivity

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[6]1995 , 95, 2457-2483.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1-(4-bromophenoxy)-2-propanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust Williamson ether synthesis, which has been adapted for larger-scale production. This application note details the underlying chemical principles, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge for the efficient and safe production of this important building block.

Introduction: The Significance of 1-(4-Bromophenoxy)-2-propanone in Medicinal Chemistry

1-(4-Bromophenoxy)-2-propanone is a versatile bifunctional molecule that serves as a crucial precursor in the synthesis of a wide array of biologically active compounds. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the ketone moiety can be readily transformed into other functional groups or used in condensation reactions. Its structural motif is found in compounds being investigated for a range of therapeutic applications, making a reliable and scalable synthesis of this intermediate a high-priority for the pharmaceutical industry.

The synthesis of 1-(4-bromophenoxy)-2-propanone is most commonly achieved through a Williamson ether synthesis.[1] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. While straightforward on a laboratory scale, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, reagent selection, and safety protocols to ensure an efficient and safe process.

The Underlying Chemistry: A Deeper Look at the Williamson Ether Synthesis

The core of this synthesis is the SN2 reaction between the sodium salt of 4-bromophenol (the nucleophile) and a halopropanone (the electrophile), typically chloroacetone or bromoacetone.

Reaction Scheme:

Several factors are critical to the success of this reaction on a larger scale:

  • Choice of Base: A strong enough base is required to fully deprotonate the 4-bromophenol, which has a pKa of approximately 9.4. Sodium hydroxide or potassium carbonate are common and cost-effective choices for large-scale operations.

  • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are typically preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[2] For industrial applications, the choice of solvent also involves considerations of cost, safety, and environmental impact.

  • Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition. A temperature range of 50-100°C is generally optimal for this type of reaction.[2][3]

  • Phase Transfer Catalysis: To improve the reaction rate and efficiency, especially when dealing with reactants in different phases (e.g., an aqueous base and an organic solvent), a phase transfer catalyst (PTC) can be employed.[4] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the halopropanone occurs.[4]

Detailed Scale-Up Protocol

This protocol is designed for a multi-liter scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
  • Reactants:

    • 4-Bromophenol (1.0 eq)

    • Chloroacetone (1.1 eq)

    • Sodium Hydroxide (1.2 eq)

    • Tetrabutylammonium bromide (0.02 eq, optional PTC)

  • Solvents:

    • Acetone or Methyl Ethyl Ketone (MEK)

    • Toluene

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Equipment:

    • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

    • Addition funnel

    • Heating/cooling circulator

    • Separatory funnel (or equivalent for liquid-liquid extraction)

    • Rotary evaporator

    • Crystallization vessel

    • Filtration apparatus (e.g., Buchner funnel)

    • Vacuum oven

Experimental Procedure

Step 1: Formation of the Sodium Phenoxide

  • Charge the jacketed reactor with 4-bromophenol (1.0 eq) and acetone (or MEK) (5 L per kg of 4-bromophenol).

  • Begin stirring and add a solution of sodium hydroxide (1.2 eq) in deionized water (1 L per kg of NaOH) dropwise via the addition funnel over 30-60 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using the cooling circulator.

  • If using a PTC, add tetrabutylammonium bromide (0.02 eq) to the mixture.

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete formation of the sodium 4-bromophenoxide.

Step 2: Williamson Ether Synthesis

  • Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone, 80°C for MEK).

  • Slowly add chloroacetone (1.1 eq) to the refluxing mixture over 1-2 hours using the addition funnel. Maintain a steady reflux throughout the addition.

  • After the addition is complete, continue to stir the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-bromophenol) is consumed.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the acetone/MEK under reduced pressure using a rotary evaporator.

  • To the remaining residue, add toluene (5 L per kg of starting 4-bromophenol) and deionized water (5 L per kg of starting 4-bromophenol).

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a large separatory funnel and allow the layers to separate.

  • Collect the organic (upper) layer. Wash the organic layer sequentially with 1 M NaOH solution (2 x 2 L), deionized water (2 x 2 L), and brine (1 x 2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenoxy)-2-propanone as an oil or a low-melting solid.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or recrystallization.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Process Flow Diagram

Scale_Up_Synthesis cluster_reactants Reactant Charging cluster_process Synthesis & Work-up cluster_purification Purification cluster_product Final Product Reactants 4-Bromophenol Sodium Hydroxide Chloroacetone (Optional PTC) Phenoxide_Formation Phenoxide Formation in Acetone/MEK Reactants->Phenoxide_Formation Ether_Synthesis Williamson Ether Synthesis (Reflux) Phenoxide_Formation->Ether_Synthesis Solvent_Removal Solvent Removal Ether_Synthesis->Solvent_Removal Extraction Toluene/Water Extraction Solvent_Removal->Extraction Washing Aqueous Washes Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Recrystallization or Vacuum Distillation Drying_Concentration->Purification Final_Product 1-(4-Bromophenoxy)-2-propanone Purification->Final_Product

Caption: Workflow for the scale-up synthesis of 1-(4-Bromophenoxy)-2-propanone.

Quantitative Data Summary

The following table provides typical quantitative data for the scale-up synthesis of 1-(4-bromophenoxy)-2-propanone.

ParameterValueNotes
Scale 1 kg of 4-BromophenolCan be scaled linearly with appropriate equipment.
Typical Yield 80-90%Dependent on reaction completion and purification efficiency.
Purity (by HPLC) >98%After recrystallization or distillation.
Reaction Time 6-8 hoursIncludes addition and reflux times.
Key Process Temperatures Phenoxide formation: <40°CEther synthesis: 56-80°C (reflux)Careful temperature control is crucial for safety and yield.

Safety and Hazard Analysis

Scaling up chemical reactions introduces hazards that may not be apparent on a smaller scale. A thorough risk assessment is mandatory before proceeding.

  • Exothermic Reaction: The formation of the sodium phenoxide is exothermic. The rate of addition of the sodium hydroxide solution must be carefully controlled to prevent a runaway reaction.[5] Ensure the cooling system is adequate for the scale of the reaction.

  • Flammable Solvents: Acetone and MEK are highly flammable. All equipment must be properly grounded to prevent static discharge.[6][7] Ensure the reaction is carried out in an area free from ignition sources.

  • Corrosive Reagents: Sodium hydroxide is corrosive and can cause severe burns. Chloroacetone is a lachrymator and is toxic. Handle these reagents with appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Waste Disposal: The aqueous waste will be basic and contain salts. The organic waste will contain residual solvents. All waste must be disposed of in accordance with local environmental regulations.

Analytical Quality Control

To ensure the quality and consistency of the final product, a robust analytical quality control (QC) plan should be implemented.

  • In-Process Controls (IPCs):

    • TLC/HPLC: Monitor the consumption of 4-bromophenol during the reaction to determine the reaction endpoint.

  • Final Product QC:

    • Appearance: Visual inspection of the final product.

    • Identity: Confirmation by ¹H NMR and ¹³C NMR spectroscopy.

    • Purity: Quantified by HPLC or Gas Chromatography (GC).

    • Melting Point: To assess the purity of the crystalline product.

Quality Control Workflow

QC_Workflow Start Start of Synthesis IPC In-Process Control (IPC) (TLC/HPLC for reaction completion) Start->IPC Workup Work-up & Isolation IPC->Workup Reaction Complete Purification Purification Workup->Purification Final_QC Final Product QC (NMR, HPLC/GC, MP) Purification->Final_QC Release Product Release Final_QC->Release Meets Specifications

Caption: Quality control workflow for the synthesis of 1-(4-Bromophenoxy)-2-propanone.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Sci-Hub. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Organic Chemistry Research. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. [Link]

  • WordPress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • ResearchGate. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Link]

  • Royal Society of Chemistry. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.
  • Google Patents. US4172097A - Production of propiophenone.
  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • University of St Andrews. Ethers | Health & Safety. [Link]

  • Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
  • Google Patents. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
  • Google Patents.
  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Google Patents. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • PrepChem.com. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. [Link]

  • Sciencemadness Discussion Board. Ether synthesis safety. [Link]

  • MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • University of Edinburgh. Ether: It's hazards and safe use. [Link]

  • Google Patents. EP0008464B1 - Production of propiophenone.
  • ResearchGate. Large-Scale Synthesis. [Link]

  • Google Patents.
  • Tristar Intermediates. Phenoxy Propanol: Key Properties, Uses & Industry Trends. [Link]

  • Tristar Intermediates. Phenoxy Propanol: Applications and Benefits in Various Industries. [Link]

  • Chemistry Stack Exchange. Synthesis of phenoxyacetone from phenol. [Link]

  • Google Patents. EP0008464A1 - Production of propiophenone.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction to the Synthesis

The synthesis of 1-(4-Bromophenoxy)-2-propanone is most commonly achieved via the Williamson ether synthesis. This well-established and versatile method involves the reaction of a deprotonated alcohol (in this case, 4-bromophenoxide) with an alkyl halide (chloroacetone or bromoacetone). The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Understanding the nuances of this reaction is critical for maximizing yield, minimizing impurities, and ensuring reproducibility. This guide will walk you through the key aspects of the synthesis, from reagent selection to reaction optimization and troubleshooting.

Reaction Mechanism and Key Considerations

The fundamental transformation in the synthesis of 1-(4-Bromophenoxy)-2-propanone is the formation of an ether linkage between the phenolic oxygen of 4-bromophenol and the α-carbon of 2-propanone.

Williamson_Ether_Synthesis node_4_bromophenol 4-Bromophenol arrow1 node_4_bromophenol->arrow1 node_base Base (e.g., K₂CO₃) node_base->arrow1 node_chloroacetone Chloroacetone arrow2 node_chloroacetone->arrow2 node_product 1-(4-Bromophenoxy)-2-propanone node_salt Salt (e.g., KCl) node_base_conj_acid Base Conjugate Acid (e.g., KHCO₃) node_phenoxide 4-Bromophenoxide (nucleophile) node_phenoxide->arrow2 plus1 + plus2 + plus3 + plus3->node_salt arrow1->node_phenoxide Deprotonation arrow2->node_product SN2 Attack arrow2->plus3 low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Deprotonation start->cause1 cause2 Poor Quality Alkyl Halide start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Presence of Water start->cause4 solution1a Use a stronger base (e.g., NaH) cause1->solution1a solution1b Increase reaction temperature/time with K₂CO₃ cause1->solution1b solution2 Use freshly distilled chloroacetone or bromoacetone cause2->solution2 solution3a Increase temperature (e.g., reflux in acetone) cause3->solution3a solution3b Increase reaction time (monitor by TLC) cause3->solution3b solution4 Use anhydrous solvent and dry glassware cause4->solution4

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis:

  • Incomplete Deprotonation: 4-Bromophenol must be converted to its corresponding phenoxide to act as a nucleophile. If the base is too weak or used in insufficient amounts, the reaction will not proceed efficiently.

  • Alkyl Halide Quality: Chloroacetone and bromoacetone can degrade over time. Using old or impure reagents can significantly impact the yield.

  • Reaction Conditions: The SN2 reaction is sensitive to temperature and reaction time. Insufficient heat or time may lead to an incomplete reaction.

  • Moisture: The presence of water can protonate the phenoxide, rendering it non-nucleophilic, and can also lead to hydrolysis of the alkyl halide. [2]

FAQ 2: What are the common side reactions, and how can they be minimized?

Answer: While the Williamson ether synthesis is generally robust, several side reactions can occur, leading to impurities and reduced yields.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of (4-bromo-hydroxyphenyl)acetone isomers. The use of polar aprotic solvents like acetone or DMF generally favors O-alkylation.

  • Elimination Reaction: Although less common with a primary alkyl halide like chloroacetone, the phenoxide can act as a base and induce elimination, especially at higher temperatures.

  • Self-Condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions. This can be minimized by adding the chloroacetone slowly to the reaction mixture containing the phenoxide.

Troubleshooting: Presence of Impurities in the Final Product

Issue: Spectroscopic analysis (e.g., NMR) of the purified product shows the presence of unexpected signals.

Potential Impurities and Solutions:

ImpurityIdentificationMitigation Strategy
Unreacted 4-Bromophenol Characteristic phenolic -OH peak in IR and ¹H NMR.Ensure complete deprotonation by using a slight excess of base. Purify the final product by recrystallization or column chromatography.
C-Alkylated Byproducts Complex aromatic region in ¹H NMR.Use a polar aprotic solvent. Optimize reaction temperature to favor O-alkylation.
Chloroacetone Self-Condensation Products Multiple carbonyl and aliphatic signals in NMR.Add chloroacetone dropwise to the reaction mixture. Maintain a moderate reaction temperature.

Experimental Protocol: Synthesis of 1-(4-Bromophenoxy)-2-propanone

This protocol provides a general procedure for the synthesis of 1-(4-Bromophenoxy)-2-propanone. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Bromophenol

  • Chloroacetone (or Bromoacetone)

  • Potassium Carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Slowly add chloroacetone (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 1-(4-Bromophenoxy)-2-propanone

Accurate characterization of the final product is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Melting Point 42.5-44 °C [3]
Boiling Point 130-140 °C @ 6 Torr [3]

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen, and the methyl protons of the ketone.

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon. [4]* IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the ketone, the C-O-C stretch of the ether, and the aromatic C-H and C=C stretches.

References

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. NCERT Solutions for Class 12 Chemistry Chapter 11.
  • Patel, H. R., et al. (2007). 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene and preparation thereof. U.S.
  • Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Białczewski, P., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • Guidechem. (n.d.). 1-(4-bromophenoxy)-2-propanone 18621-22-2.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Syntheses. (n.d.). Bromoacetone.
  • Organic Syntheses. (n.d.). Reduction of Organic Halides.
  • Brandon, T. A. (2016). Purification and characterization of bromocresol purple for spectrophotometric seawater alkalinity titrations [Undergraduate Thesis, University of Montana].
  • ChemicalBook. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.
  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Li, Z., et al. (2009). Method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into....
  • Brock, B. J., et al. (1995). Purification and Characterization of a 1,4-Benzoquinone Reductase from the Basidiomycete Phanerochaete chrysosporium. Applied and Environmental Microbiology, 61(8), 3076-3081.
  • ResearchGate. (n.d.).
  • Dongapure, A. C., & Choudhari, P. P. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica, 14(5), 24-27.
  • Derogis, P. B. M. C., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(3), 278-282.
  • University of North Georgia. (n.d.). The Williamson Ether Synthesis.
  • ChemBK. (n.d.). 1-Propanone, 1-(4-bromophenyl)-2-methyl-2-(4-morpholinyl)-.
  • El-Gendy, M. M. A., et al. (2023). Purification, characterization, immobilization and applications of an enzybiotic β-1,3-1,4-glucanase produced from halotolerant marine Halomonas meridiana ES021. International Journal of Biological Macromolecules, 230, 123223.
  • Organic Syntheses. (n.d.). 4-bromoacetophenone.
  • Wikipedia. (n.d.). Furan.
  • Brown, W. P. (2025).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2023). Purification, characterization, immobilization and applications of an enzybiotic β-1,3–1,4-glucanase produced from halotolerant marine Halomonas meridiana ES021.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Reddit. (n.d.). Williamson Ether synthesis.
  • PubMed. (n.d.). Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl)-.

Sources

Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental ether formation reaction. Here, we will dissect common issues leading to low yields and provide actionable, evidence-based solutions in a comprehensive question-and-answer format.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the Williamson ether synthesis can be frustrating, but a systematic approach to troubleshooting can often pinpoint the root cause. This section addresses specific problems you might be observing in your reaction.

Question: My starting alcohol/phenol is fully consumed, but the desired ether yield is low. What are the likely side reactions?

This is a classic scenario that points towards competing reaction pathways. The Williamson ether synthesis is an S(_N)2 reaction, which faces stiff competition from elimination (E2) reactions.[1][2]

Causality and Solutions:

  • Steric Hindrance: The S(_N)2 mechanism is highly sensitive to steric bulk.[1][3] If your alkyl halide is secondary or tertiary, the alkoxide will act as a base rather than a nucleophile, abstracting a proton and leading to the formation of an alkene via the E2 pathway.[1][2][4][5][6] Similarly, a very bulky alkoxide can also favor elimination.[1][7]

    • Expert Insight: When designing an unsymmetrical ether synthesis, always choose the pathway that utilizes the less sterically hindered alkyl halide.[7][8] For instance, to synthesize tert-butyl methyl ether, you should react tert-butoxide with methyl iodide, not methoxide with tert-butyl chloride. The latter combination will almost exclusively yield isobutylene.[5]

  • High Reaction Temperature: While heat can increase the rate of the S(N)2 reaction, it disproportionately accelerates the competing E2 elimination.[9]

    • Protocol Adjustment: Begin the reaction at a lower temperature (e.g., 50-60 °C) and monitor its progress.[10] Only increase the temperature if the reaction is proceeding too slowly.[10] Typical temperature ranges are between 50-100 °C.[11][12]

  • C-Alkylation of Phenoxides: When using a phenoxide as the nucleophile, alkylation can sometimes occur on the aromatic ring instead of the oxygen atom. This is because the phenoxide ion is an ambident nucleophile.[11]

Question: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times. What factors could be hindering the reaction rate?

Several factors can lead to an incomplete or stalled reaction. These often relate to the purity of reagents, the choice of solvent, or suboptimal reaction conditions.

Causality and Solutions:

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[9] Water can consume the strong base used to generate the alkoxide and can also hydrolyze the alkyl halide.[9]

    • Self-Validating Protocol: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents to minimize water content.[9]

  • Poor Leaving Group: The rate of the S(_N)2 reaction is dependent on the ability of the leaving group to depart.

    • Optimization Strategy: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[8] If you are using an alkyl chloride or bromide and experiencing slow reaction rates, consider switching to the corresponding alkyl iodide.[8] Alternatively, you can add a catalytic amount of an iodide salt (like NaI or KI) to the reaction mixture to generate the more reactive alkyl iodide in situ.[12]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the S(_N)2 reaction.

    • Expert Recommendation: Polar aprotic solvents such as acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are generally preferred as they can accelerate S(N)2 reactions.[1][4][10][12] Protic solvents (like water or ethanol) and apolar solvents can slow the reaction by solvating the nucleophile, thus reducing its reactivity.[2][11]

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to reach completion. Reaction times can vary from 1 to 8 hours.[11][10][12]

    • Monitoring is Key: Regularly monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[9][10] Microwave-assisted heating can also be employed to significantly reduce reaction times.[11]

Question: I am attempting an intramolecular Williamson ether synthesis to form a cyclic ether, but the yield is low. What are the unique considerations for this type of reaction?

Intramolecular versions of the Williamson ether synthesis are powerful for forming cyclic ethers but are subject to their own set of rules.[13][14]

Causality and Solutions:

  • Ring Strain: The formation of 3- and 4-membered rings can be challenging due to significant angle strain.[13]

  • Entropy: For larger rings (7-membered and above), the likelihood of the two reactive ends of the molecule encountering each other decreases, making the intermolecular reaction a more probable event.[4][13]

    • General Guideline: The formation of 5- and 6-membered rings is generally the most favorable and rapid.[4][13]

Frequently Asked Questions (FAQs)

This section addresses broader, more foundational questions about optimizing the Williamson ether synthesis.

Q1: What is the best base to use for generating the alkoxide?

The choice of base is critical and depends on the pKa of the alcohol or phenol.

Base TypeExamplesRecommended UseRationale
Strong Hydride Bases Sodium Hydride (NaH), Potassium Hydride (KH)General-purpose for aliphatic alcohols.[4]These are powerful, non-nucleophilic bases that irreversibly deprotonate the alcohol.[4] The byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[4][15]
Carbonate Bases Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)Ideal for phenols.Phenols are significantly more acidic than aliphatic alcohols, so a milder base is often sufficient and helps to minimize side reactions.[16]
Hydroxide Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Can be used for less acidic or sterically hindered phenols.[16] Often used in conjunction with a phase-transfer catalyst.[10]While strong, they are often used in aqueous solutions, which can be detrimental. However, they are effective under phase-transfer catalysis conditions.[10]
Q2: How do I choose the correct reactants for an unsymmetrical ether?

As the Williamson ether synthesis proceeds via an S(N)2 mechanism, the reaction is most efficient with a primary alkyl halide.[2][4][12] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[2][4]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired S(_N)2 pathway and the problematic E2 elimination pathway.

G Alkoxide Alkoxide (R'-O⁻) Ether Ether (R'-O-R) Desired Product Alkoxide->Ether Sₙ2 Pathway (Nucleophilic Attack) Alkene Alkene Side Product Alkoxide->Alkene E2 Pathway (Proton Abstraction) AlkylHalide Alkyl Halide (R-X)

Caption: S(_N)2 vs. E2 pathways in Williamson ether synthesis.

General Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your reaction.

G Start Low Yield Observed CheckReagents Are reagents pure and anhydrous? Start->CheckReagents CheckAlkylHalide Is the alkyl halide primary? CheckReagents->CheckAlkylHalide Yes PurifyReagents Dry solvents and purify reagents CheckReagents->PurifyReagents No CheckBase Is the base appropriate for the alcohol/phenol? CheckAlkylHalide->CheckBase Yes Redesign Redesign Synthesis (use less hindered halide) CheckAlkylHalide->Redesign No (2° or 3°) CheckSolvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? CheckBase->CheckSolvent Yes ChangeBase Select a more suitable base CheckBase->ChangeBase No CheckConditions Are temperature and time sufficient (50-100°C, 1-8h)? CheckSolvent->CheckConditions Yes ChangeSolvent Switch to a polar aprotic solvent CheckSolvent->ChangeSolvent No Optimize Optimize Conditions (e.g., increase time/temp, add PTC) CheckConditions->Optimize No Success Improved Yield CheckConditions->Success Yes Optimize->Success Redesign->Success PurifyReagents->CheckAlkylHalide ChangeBase->CheckSolvent ChangeSolvent->CheckConditions

Caption: A systematic flowchart for troubleshooting low yields.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This is a generalized procedure and may require optimization for specific substrates.[2]

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[2] Add a strong base (e.g., sodium hydride) portion-wise at 0 °C. Allow the mixture to stir until gas evolution ceases, indicating complete formation of the alkoxide.[2]

  • Ether Formation: Slowly add the alkyl halide to the solution of the alkoxide.[2] Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by TLC or GC.[2][8] Reaction times typically range from 1 to 8 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[2] Carefully quench the reaction by adding water.[2] Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[2] Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2]

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[2]

Protocol for Williamson Ether Synthesis using Phase-Transfer Catalysis

This method is particularly useful when dealing with reactants that have different phase solubilities.

  • Reaction Setup: In a round-bottom flask, combine the alcohol, an aqueous solution of a strong base (e.g., NaOH), and an organic solvent (e.g., toluene).[2] Add a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[2][10][17]

  • Reaction Execution: Add the alkyl halide to the biphasic mixture. Stir the mixture vigorously and heat to reflux.[2][17] The phase-transfer catalyst shuttles the alkoxide from the aqueous phase to the organic phase where the reaction occurs.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.[2][17]

References

  • Benchchem. troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Benchchem. Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Benchchem. Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. [Link]

  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • National Institutes of Health (NIH). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • Oreate AI Blog. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

Sources

Technical Support Center: Purification Strategies for the Removal of Unreacted 4-Bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing unreacted 4-bromophenol from their reaction mixtures. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each technique.

Frequently Asked Questions (FAQs)

Q1: What makes 4-bromophenol a particularly challenging impurity to remove?

A1: The difficulty in removing 4-bromophenol stems from its physicochemical properties:

  • Acidity: As a phenol, it is weakly acidic with a pKa of approximately 9.2-9.4.[1][2][3][4][5] This property is key to its removal via acid-base extraction.

  • Polarity: The hydroxyl group makes it a moderately polar molecule, which can lead to co-elution with polar products during column chromatography.

  • Physical State: It is a solid at room temperature with a melting point of 61-64°C, which can sometimes complicate handling and purification.[2][3]

Understanding these properties is crucial for selecting the most effective purification strategy.

Q2: What are the primary methods for removing unreacted 4-bromophenol?

A2: The most common and effective laboratory techniques include:

  • Liquid-Liquid Extraction (LLE): Utilizes a basic aqueous wash to deprotonate the phenol, rendering it water-soluble.[6][7]

  • Flash Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[8][9][10]

  • Chemical Scavenging: Employs solid-supported reagents (scavenger resins) to selectively bind with and remove the phenol.[11][12]

  • Recrystallization/Distillation: Effective if the product has significantly different solubility or volatility profiles compared to 4-bromophenol.[8]

Q3: How do I select the best purification method for my specific reaction?

A3: The choice of method depends on the properties of your desired product. The following decision-making framework can guide your selection.

G cluster_extraction Extraction Path cluster_chromatography Chromatography Path cluster_scavenging Advanced Path start Is the product stable to aqueous base (e.g., NaOH, K2CO3)? q_extraction_works Is the product non-polar or moderately polar? start->q_extraction_works Yes q_chromatography_works Is there a significant Rf difference between product and 4-bromophenol on TLC? start->q_chromatography_works No extraction Perform Basic Liquid-Liquid Extraction (LLE) q_extraction_works->extraction Yes extraction_fail Product is too polar and partitions into aqueous layer. q_extraction_works->extraction_fail No extraction_fail->q_chromatography_works chromatography Use Flash Column Chromatography q_chromatography_works->chromatography Yes scavenging Use a Scavenger Resin (e.g., polymer-bound base or isocyanate) q_chromatography_works->scavenging No chromatography->scavenging If separation is poor chromatography_fail Co-elution occurs. Consider alternative methods. G cluster_process Liquid-Liquid Extraction Workflow cluster_layers Separated Layers start Reaction Mixture in Organic Solvent (Product + 4-Bromophenol) add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base shake Shake in Separatory Funnel add_base->shake separate Allow Layers to Separate shake->separate organic_layer Organic Layer (Contains Purified Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Sodium 4-Bromophenolate) separate->aqueous_layer collect Collect Organic Layer organic_layer->collect drain Drain Aqueous Layer aqueous_layer->drain dry Dry & Concentrate collect->dry final_product Pure Product dry->final_product

Caption: Workflow for basic liquid-liquid extraction.

Step-by-Step Protocol: Basic Wash
  • Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) or 2M potassium carbonate (K2CO3) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes to ensure thorough mixing. [13]4. Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will contain the sodium 4-bromophenolate. [6]5. Drain: Remove the stopper and drain the lower layer. The identity of the lower layer depends on the solvent densities (e.g., dichloromethane is denser than water, while ethyl acetate is less dense).

  • Repeat: Repeat the basic wash (steps 2-5) one or two more times to ensure complete removal of the 4-bromophenol. [6]7. Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and break up any minor emulsions. [6]8. Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product. [6]

Troubleshooting LLE Issues
Problem Probable Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking creating fine droplets. [13] - High concentration of surfactant-like materials.- Gentle Agitation: Swirl the funnel gently instead of shaking vigorously. [13] - Salting Out: Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer, which helps force the separation of phases. [14][15][16] - Filtration: Filter the entire mixture through a pad of Celite®. - Centrifugation: If the volume is small, centrifuging the mixture can break the emulsion. [17]
Incomplete Removal - Insufficient amount or concentration of base. - Not enough wash cycles performed.- Use a higher concentration of base (e.g., 2M NaOH). - Perform 2-3 wash cycles, checking for the absence of 4-bromophenol by TLC after each wash.
Product Loss - The product is partially water-soluble or base-sensitive (e.g., ester hydrolysis).- Use a milder base like saturated sodium bicarbonate (NaHCO₃) if your product is sensitive but the phenol can still be deprotonated. - Minimize contact time with the base. - If the product is water-soluble, consider back-extracting the combined aqueous layers with a fresh portion of organic solvent.

Troubleshooting Guide 2: Flash Column Chromatography

This method is ideal when LLE is not feasible due to product instability or when other neutral impurities need to be removed simultaneously.

Core Principle: Flash chromatography separates compounds based on their polarity. A solvent (the mobile phase) is pushed through a column containing a solid adsorbent (the stationary phase, typically silica gel). Less polar compounds travel through the column faster, while more polar compounds are retained longer. Since 4-bromophenol is moderately polar, a solvent system can be chosen where it moves slower than a non-polar product or faster than a very polar product.

Step-by-Step Protocol: Flash Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes/Ethyl Acetate) that gives good separation between your product and 4-bromophenol. A good target is an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase (eluent). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of solvent and load it directly.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

Troubleshooting Chromatography Issues
Problem Probable Cause(s) Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system. - Column overloading (too much sample).- Optimize Eluent: If the spots are too close, decrease the polarity of the eluent (e.g., from 20% EtOAc/Hex to 10% EtOAc/Hex). This will increase the retention time and improve separation. - Use Less Sample: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel.
Band Tailing - The compound is too polar for the eluent. - The compound is acidic (like 4-bromophenol) and interacting strongly with the slightly acidic silica gel.- Increase Eluent Polarity: Gradually increase the percentage of the polar solvent. - Add an Acid Modifier: Add a small amount (~0.5-1%) of acetic or formic acid to the eluent. This can improve the peak shape of acidic compounds. [18]
Product Won't Elute - The product is too polar and is irreversibly stuck to the silica.- Switch to a more polar stationary phase like alumina or use reverse-phase (C18) chromatography. - Use a much more polar eluent system, such as Dichloromethane/Methanol.

Troubleshooting Guide 3: Chemical Scavenging

This is a modern and highly selective method, particularly useful in high-throughput or medicinal chemistry settings where traditional workups are cumbersome.

Core Principle: A scavenger is a solid-supported reagent designed to react selectively with a specific functional group. [11]For phenols, basic or electrophilic scavengers can be used. The unreacted 4-bromophenol reacts with the scavenger resin, effectively becoming part of the solid support. The product, which does not react, remains in solution and is isolated by simple filtration.

G start Crude Solution (Product + 4-Bromophenol) add_resin Add Scavenger Resin (e.g., PS-Isocyanate or PS-TBD) start->add_resin stir Stir or Shake Mixture (Allow time for reaction) add_resin->stir filter Filter the Mixture stir->filter solid Solid Resin with Bound Phenol (Discard) filter->solid Resin filtrate Filtrate (Solution of Pure Product) filter->filtrate Solution concentrate Concentrate Filtrate filtrate->concentrate product Pure Product concentrate->product

Caption: Workflow for purification using a scavenger resin.

Common Scavenger Resins for Phenols
Scavenger Type Mechanism Example Resin Use Case
Basic Resin The basic sites on the resin deprotonate the acidic phenol, forming an ionic bond.Polymer-supported TBD (PS-TBD) [19]or Strong Anion Exchange (SAX) Resin [12]Good for general phenol removal when the product is neutral or basic.
Electrophilic Resin The phenol acts as a nucleophile and attacks the electrophilic sites on the resin, forming a covalent bond.Polymer-supported Isocyanate (PS-Isocyanate) Excellent for selectively removing nucleophiles like phenols and primary/secondary amines.
General Protocol for Scavenging
  • Choose Resin: Select an appropriate scavenger resin based on the reactivity of your product.

  • Add Resin: To the crude reaction solution, add the scavenger resin (typically 2-4 equivalents relative to the excess 4-bromophenol).

  • React: Stir or agitate the mixture at room temperature or with gentle heating for a period of 1 to 12 hours, monitoring the disappearance of 4-bromophenol by TLC or LC-MS.

  • Isolate: Filter the reaction mixture to remove the resin.

  • Wash & Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.

References

  • March, J. (1992). Advanced Organic Chemistry (4th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biotage. (n.d.). Solid supported reagents. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(4-Bromophenoxy)-2-propanone. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the common and often nuanced challenges associated with the purification of this key synthetic intermediate. The following troubleshooting guide, presented in a question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Preamble: Understanding the Synthetic Context

1-(4-Bromophenoxy)-2-propanone is typically synthesized via the Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 4-bromophenol and an α-haloketone like 1-chloro- or 1-bromo-2-propanone.[1][2] While robust, this reaction is rarely perfectly clean. The purification challenges you face are a direct consequence of this reaction's mechanism and the physicochemical properties of the reactants, products, and potential side-products.

This guide will help you diagnose and resolve these challenges to achieve high purity, which is critical for subsequent synthetic steps.

cluster_synthesis Reaction synthesis Synthesis Stage (Williamson Ether Synthesis) workup Aqueous Workup synthesis->workup Quench & Extract crude Crude Product (Oil or Solid) workup->crude Solvent Removal purification Purification Stage crude->purification Impurity Removal pure Pure Product (>99%) purification->pure Characterization (NMR, HPLC) 4-Bromophenol 4-Bromophenol 4-Bromophenol->synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->synthesis 1-Bromo-2-propanone 1-Bromo-2-propanone 1-Bromo-2-propanone->synthesis

Caption: General workflow for synthesis and purification.

Troubleshooting Guide & FAQs

Issue 1: My crude product is a dark, viscous oil that won't solidify.

Question: After aqueous workup and solvent removal, I'm left with a brown oil. I expected a solid, and I'm unsure how to proceed with purification. What causes this, and how can I induce crystallization?

Answer:

This is a very common issue. The oily nature of your crude product is typically due to the presence of unreacted starting materials and/or side products that act as impurities, depressing the melting point of the desired 1-(4-Bromophenoxy)-2-propanone. The dark color often arises from small amounts of decomposition products, particularly from the reactive 1-bromo-2-propanone starting material, which can darken over time.[3]

Causality Checklist:

  • Excess 4-Bromophenol: Being a solid with a lower melting point than the product, it can form a eutectic mixture.

  • Residual Solvent: Incomplete removal of high-boiling solvents like DMF or DMSO.

  • Side Products: Small amounts of O-alkylation vs. C-alkylation on the phenoxide can lead to isomeric impurities.[4]

Troubleshooting Protocol: High-Vacuum Trituration & Seeding

This protocol aims to first remove volatile impurities and then induce crystallization from a minimal amount of a non-polar solvent.

  • High-Vacuum Distillation: Place the crude oil in a round-bottom flask and connect it to a high-vacuum line (Schlenk line). Gently heat the flask in a water bath to 40-50°C for 1-2 hours. This will remove residual extraction solvents (e.g., ethyl acetate, DCM) and potentially some unreacted chloro/bromoacetone.

  • Solvent Selection for Trituration: The goal is to find a solvent in which the desired product is sparingly soluble at room temperature, but impurities are more soluble. Hexane or a mixture of hexane and diethyl ether (e.g., 10:1) is an excellent starting point.

  • Trituration: Add a small volume of cold hexane to the flask containing the oil. Using a glass rod, vigorously scratch the inside surface of the flask below the level of the solvent. The mechanical energy from scratching creates nucleation sites for crystal growth.

  • Seeding (If Necessary): If scratching doesn't induce crystallization, add a single, tiny crystal of pure 1-(4-Bromophenoxy)-2-propanone (if available from a previous batch) to the mixture. This "seed crystal" provides a template for crystallization.

  • Isolation: Once a significant amount of solid has formed, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[5]

Self-Validation: The isolated solid should be significantly lighter in color. A quick TLC analysis (e.g., 20% ethyl acetate in hexane) should show a major spot corresponding to the product and a significant reduction of impurities in the filtrate.

Issue 2: My NMR analysis shows significant unreacted 4-bromophenol.

Question: My crude NMR spectrum clearly shows the aromatic signals for 4-bromophenol in addition to my product. Standard recrystallization doesn't seem to remove it effectively. What is the best method to remove this acidic impurity?

Answer:

The persistence of 4-bromophenol is a classic problem when the base used in the Williamson synthesis is not strong enough or used in insufficient quantity, or if the reaction did not go to completion. Because 4-bromophenol has similar polarity to the product, co-crystallization can occur, making simple recrystallization inefficient.

The Causality: 4-bromophenol is acidic (pKa ≈ 9.4). This property can be exploited to separate it from your neutral ketone product through a liquid-liquid extraction.

Troubleshooting Protocol: Base Wash Extraction

This protocol leverages the acidity of the phenol to render it water-soluble as its corresponding phenoxide salt.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1M sodium hydroxide (NaOH) solution.[6] Use approximately half the volume of the organic layer for the wash. Shake vigorously for 30-60 seconds.

    • Expert Insight: This converts the acidic 4-bromophenol into the highly water-soluble sodium 4-bromophenoxide, which partitions into the aqueous layer. The neutral ketone product remains in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the base wash (Step 2 & 3) one more time to ensure complete removal of the phenol.

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove any residual NaOH and to aid in breaking up emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the phenol-free crude product, which can then be further purified by recrystallization.

start Crude Product (in Ethyl Acetate) add_naoh Add 1M NaOH (aq) start->add_naoh shake Shake & Separate Layers add_naoh->shake organic Organic Layer: 1-(4-Bromophenoxy)-2-propanone shake->organic Product aqueous Aqueous Layer: Sodium 4-bromophenoxide shake->aqueous Impurity wash Wash with H2O/Brine organic->wash dry Dry (Na2SO4) & Concentrate wash->dry final Phenol-Free Crude Product dry->final

Caption: Workflow for removing acidic 4-bromophenol impurity.

Issue 3: Recrystallization gives poor yield, or the product "oils out".

Question: I've tried recrystallizing my product from ethanol, but the yield is very low. In other solvents like hexane/ethyl acetate, it just forms an oil at the bottom of the flask instead of crystals. How do I select the right solvent system and perform an effective recrystallization?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature where the solute is still molten. Low yield indicates that the product is too soluble in the chosen solvent, even at low temperatures. The key is a systematic approach to solvent selection.

Data Presentation: Solvent Screening for Recrystallization

An ideal single solvent should dissolve the compound when hot but not when cold. For a mixed-solvent system, the compound should be soluble in one ("good") solvent and insoluble in the other ("bad") solvent.[7]

Solvent SystemTypePolarity IndexSuitability Rationale
Ethanol/Water MixedHigh / Very HighExcellent Choice. Product is likely soluble in hot ethanol and insoluble in water. Adding water as the anti-solvent to a hot ethanolic solution is a standard method.[8]
Hexane/Ethyl Acetate Mixed0.1 / 4.4Good Choice. Provides a wide polarity range to fine-tune solubility. Dissolve in minimal hot ethyl acetate and add hexane until cloudy.
Isopropanol Single4.0Good Choice. Often provides a steeper solubility curve than ethanol, potentially improving yield.
Toluene Single2.4Moderate Choice. Good for less polar compounds, might be too non-polar, leading to high solubility and low recovery.
Ethanol Single5.2Poor Choice (as observed). Product is too soluble even when cold, leading to low recovery.

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This is often the most successful method for compounds of this type.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use the absolute minimum volume to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., residual K₂CO₃), perform a hot gravity filtration at this stage to remove them.

  • Addition of Anti-Solvent: While the ethanolic solution is still hot, add deionized water dropwise with swirling until the solution just begins to show persistent turbidity (cloudiness). This indicates the point of saturation.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.[8] This ensures crystallization begins from a perfectly saturated solution, not an oversaturated one which can lead to oiling out.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (use the same approximate ratio as your final solvent mixture) to remove any soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The final product should be a white to off-white crystalline solid. Check the purity by HPLC or NMR and determine the melting point; a sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PrepChem.com. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(4-Bromophenoxy)-2-propanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing 1-(4-Bromophenoxy)-2-propanone?

The synthesis of 1-(4-Bromophenoxy)-2-propanone from 4-bromophenol and chloroacetone is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The first step involves the deprotonation of the weakly acidic 4-bromophenol by a base to form a more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the desired ether product.

Q2: Why is catalyst selection so critical in this synthesis?

Catalyst selection is paramount as it governs the efficiency of the initial deprotonation step and can significantly influence reaction rate and yield. The choice of base and the potential use of a phase-transfer catalyst (PTC) will dictate the reaction environment, particularly the solubility and reactivity of the nucleophile. An inappropriate catalyst can lead to low yields, slow reaction times, or an increase in undesirable side reactions.

Q3: What are the main categories of catalysts for this reaction?

The catalysts can be broadly divided into two categories:

  • Bases: These are essential for deprotonating the 4-bromophenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).

  • Phase-Transfer Catalysts (PTCs): These are used in conjunction with a base, especially in biphasic systems (e.g., an organic solvent and an aqueous base). PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), facilitate the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with chloroacetone occurs.[3][4]

Q4: Should I use bromoacetone or chloroacetone as the alkylating agent?

Both chloroacetone and bromoacetone can be used. Bromoacetone is generally more reactive than chloroacetone because bromide is a better leaving group than chloride. However, bromoacetone is often more expensive and can be more lachrymatory. Chloroacetone is a common and cost-effective choice, and its reactivity is typically sufficient, especially with an optimized catalyst system.

Catalyst Selection Guide

Choosing the right catalyst system is a balance between reactivity, cost, and ease of work-up. Below is a comparative analysis to guide your decision-making process.

Data Presentation: Comparison of Common Catalyst Systems
Catalyst SystemBaseSolventTypical Temp. (°C)Typical Reaction Time (h)Typical Yield (%)Key Considerations
System 1 K₂CO₃ (solid)Acetone or DMF50-804-1285-95Mild conditions, easy work-up. Slower reaction time. Best for small to medium scale.
System 2 NaOH (aq. 50%)Toluene60-902-690-98Biphasic system, requires vigorous stirring. Potential for hydrolysis of chloroacetone.
System 3 KOH (solid)Isopropanol60-853-888-96Homogeneous reaction. The solvent can potentially react with chloroacetone.
System 4 NaH (solid)THF or DMF0-251-4>95Anhydrous conditions required. Generates H₂ gas. Very effective but requires careful handling.

Disclaimer: The data presented in this table are typical values for Williamson ether syntheses of this type and are intended for comparative purposes. Actual results may vary based on specific experimental conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

Protocol 1: Potassium Carbonate in Acetone (General Purpose)

This is a reliable and straightforward method suitable for many laboratory settings.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (5-10 mL per gram of 4-bromophenol).

  • Addition of Alkylating Agent: Add chloroacetone (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (around 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After cooling to room temperature, filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with 5% aqueous NaOH to remove any unreacted phenol, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Phase-Transfer Catalysis with Aqueous NaOH

This method is highly efficient and scalable but requires careful control of the biphasic system.

  • Setup: In a flask equipped with a mechanical stirrer (for efficient mixing), combine 4-bromophenol (1.0 eq), toluene (5-10 mL per gram of phenol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Addition of Base: Add 50% aqueous sodium hydroxide (2.0 eq) to the mixture.

  • Addition of Alkylating Agent: While stirring vigorously, add chloroacetone (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 80-90°C for 2-5 hours, monitoring by TLC or GC.

  • Work-up: Cool the reaction to room temperature and add water to dissolve any salts. Separate the organic layer.

  • Isolation: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Further purification can be achieved by vacuum distillation or recrystallization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of phenol. 2. Insufficient reaction time or temperature. 3. Deactivated chloroacetone (e.g., due to hydrolysis).1. Use a stronger base (e.g., KOH instead of K₂CO₃) or switch to an anhydrous system with NaH. Ensure the base is fresh and dry. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC to confirm the consumption of starting material. 3. Use fresh, high-purity chloroacetone.
Presence of Unreacted 4-Bromophenol 1. Insufficient base. 2. Incomplete reaction.1. Ensure at least 1.5 equivalents of a weak base like K₂CO₃ or 2.0 equivalents of a strong base like NaOH are used. 2. Extend the reaction time or increase the temperature.
Formation of Side Products (Low Purity) 1. C-Alkylation: The phenoxide ion can undergo alkylation on the aromatic ring, although this is less common. 2. Self-condensation of Chloroacetone: Under basic conditions, chloroacetone can self-condense. 3. Elimination Reaction: A strong base can promote the E2 elimination of HCl from chloroacetone.1. Use less polar, aprotic solvents. O-alkylation is generally favored. 2. Add the chloroacetone slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Use a milder base like K₂CO₃ and avoid excessively high temperatures.
Difficult Work-up (Emulsions) 1. This is common in biphasic systems with aqueous NaOH, especially with vigorous stirring.1. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Visualizing the Process

Williamson Ether Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Mix 4-Bromophenol, Base (e.g., K₂CO₃), and Solvent (e.g., Acetone) B Add Chloroacetone A->B 1.1 eq. C Heat to Reflux (Monitor by TLC/GC) B->C D Cool and Filter Solids C->D E Evaporate Solvent D->E F Aqueous Wash (Remove Phenol & Salts) E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Pure 1-(4-Bromophenoxy) -2-propanone H->I

Caption: General workflow for the synthesis of 1-(4-Bromophenoxy)-2-propanone.

Phase-Transfer Catalysis Mechanism

G phenol 4-Br-Ph-OH phenoxide 4-Br-Ph-O⁻Na⁺ phenol->phenoxide Deprotonation naoh Na⁺OH⁻ ptc_complex_organic Q⁺Br⁻ phenoxide->ptc_complex_organic Anion Exchange chloroacetone Cl-CH₂COCH₃ product 4-Br-Ph-O-CH₂COCH₃ chloroacetone->product nacl Na⁺Cl⁻ ptc_complex_return Q⁺Br⁻ interface ----------------- Interface ----------------- phenoxide_ptc Q⁺ ⁻O-Ph-Br phenoxide_ptc->chloroacetone SN2 Attack phenoxide_ptc->ptc_complex_return Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in the synthesis.

References

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.[Link]

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.[Link]

  • Williamson ether synthesis. Wikipedia.[Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.[Link]

  • Phase Transfer Catalysis(Mechanism and Applications). YouTube.[Link]

  • 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Williamson Ether Synthesis. Utah Tech University.[Link]

  • Process for synthesizing p-bromophenol.
  • bromoacetone. Organic Syntheses Procedure.[Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI.[Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate.[Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.[Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews.[Link]

  • Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. ResearchGate.[Link]

  • Furan. Wikipedia.[Link]

  • Williamson Ether Synthesis. Chem-Station Int. Ed.[Link]

  • Williamson Ether Synthesis Lab Report. Cram.[Link]

  • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.[Link]

  • Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica.[Link]

Sources

Technical Support Center: Temperature Control in the Synthesis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific Williamson ether synthesis. Here, we will delve into the critical role of temperature control in maximizing yield, ensuring purity, and minimizing side reactions.

Introduction: The Synthesis of 1-(4-Bromophenoxy)-2-propanone via Williamson Ether Synthesis

The synthesis of 1-(4-Bromophenoxy)-2-propanone is most commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-halo ketone (such as chloroacetone or bromoacetone) by the phenoxide ion generated from 4-bromophenol.

The overall reaction is as follows:

While seemingly straightforward, the success of this synthesis is highly dependent on precise temperature control. Deviations can lead to a variety of issues, including low yield, formation of unwanted byproducts, and purification challenges. This guide will address these potential problems in a question-and-answer format to help you optimize your experimental outcomes.

Core Principles of Temperature Control

Temperature is a critical parameter in the synthesis of 1-(4-Bromophenoxy)-2-propanone as it directly influences the reaction kinetics and the regioselectivity of the alkylation.

  • Reaction Rate: As with most chemical reactions, higher temperatures increase the rate of the Williamson ether synthesis. However, an excessively high temperature can also accelerate undesirable side reactions.

  • O- vs. C-Alkylation: The 4-bromophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions. The desired product, 1-(4-Bromophenoxy)-2-propanone, results from O-alkylation. C-alkylation leads to the formation of isomeric byproducts, such as 2-(4-bromo-2-hydroxyphenyl)propan-2-one. Temperature, along with solvent choice, plays a crucial role in directing the reaction towards the desired O-alkylation.

Troubleshooting Guide

Low or No Product Yield

Q1: I am getting a very low yield of my desired product, 1-(4-Bromophenoxy)-2-propanone. What are the likely temperature-related causes?

A1: A low yield can be attributed to several factors, with temperature being a primary suspect.

  • Insufficient Temperature: The Williamson ether synthesis requires a certain activation energy to proceed at a reasonable rate. If the reaction temperature is too low, the reaction may be sluggish or not proceed at all, resulting in a low yield of the desired ether. For the reaction between 4-bromophenol and chloroacetone, a temperature range of 60-80 °C is generally recommended when using a solvent like acetone or DMF.

  • Incomplete Deprotonation: The formation of the 4-bromophenoxide is the first critical step. If the temperature is too low during the deprotonation step with a mild base like potassium carbonate, the formation of the nucleophile will be incomplete, leading to a lower overall yield. Gently warming the mixture of 4-bromophenol and base before the addition of the alkylating agent can ensure complete phenoxide formation.

  • Side Reactions Dominating: If the temperature is too high, side reactions can become the major pathways, consuming your starting materials and reducing the yield of the desired product.

Q2: My reaction seems to stall after a certain point, and I'm left with unreacted 4-bromophenol. Should I increase the temperature?

A2: While increasing the temperature might seem like a straightforward solution, it should be done with caution.

  • Gradual Temperature Increase: If you suspect the reaction is too slow, a gradual increase in temperature (e.g., in 5-10 °C increments) while monitoring the reaction progress by TLC is advisable.

  • Consider Reaction Time: Before increasing the temperature, ensure that you have allowed sufficient reaction time. Some Williamson ether syntheses can take several hours to reach completion, especially at moderate temperatures.

  • Check Reagent Purity: Impurities in your starting materials or solvent can inhibit the reaction. Ensure you are using dry solvents and pure reagents.

Formation of Impurities and Byproducts

Q3: My final product is contaminated with a significant amount of an isomeric byproduct. How can I control the regioselectivity of the alkylation?

A3: The formation of the C-alkylated isomer is a common problem in the synthesis of aryl ethers. Temperature and solvent are your primary tools for controlling this.

  • Favoring O-Alkylation: To favor the desired O-alkylation, it is generally recommended to use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as a more accessible nucleophile. Maintaining a moderate reaction temperature (e.g., 60-80 °C) is also crucial.

  • Minimizing C-Alkylation: High temperatures can promote C-alkylation. The transition state for C-alkylation often has a higher activation energy, and thus higher temperatures will increase its rate relative to O-alkylation. Therefore, avoiding excessive heat is critical for obtaining a pure product. Protic solvents, such as ethanol or water, can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic and thus favoring C-alkylation. Therefore, ensure your reaction is conducted under anhydrous conditions.

Q4: I am observing the formation of a dark-colored, tarry substance in my reaction flask, especially at higher temperatures. What is causing this?

A4: The formation of dark, polymeric materials is often a sign of decomposition or side reactions occurring at elevated temperatures.

  • Decomposition of Haloacetone: α-Halo ketones like chloroacetone and bromoacetone can be unstable at high temperatures and in the presence of base, leading to self-condensation or decomposition reactions.

  • Oxidation: Phenols are susceptible to oxidation, which can be accelerated at higher temperatures, leading to colored impurities.

  • Controlling the Temperature: To avoid this, it is essential to maintain the reaction temperature within the recommended range and to ensure a homogeneous reaction mixture with efficient stirring to avoid localized overheating. Adding the alkylating agent dropwise to the heated phenoxide solution can also help to control the exotherm of the reaction.

Frequently Asked Questions (FAQs)

Q5: What is the optimal temperature range for the synthesis of 1-(4-Bromophenoxy)-2-propanone?

A5: The optimal temperature will depend on the specific base and solvent used. However, a general guideline for the reaction of 4-bromophenol with chloroacetone in a polar aprotic solvent like acetone or DMF is between 60 °C and 80 °C . It is always recommended to perform a small-scale trial to determine the optimal temperature for your specific conditions.

Q6: Should I add the chloroacetone at room temperature and then heat the reaction, or add it to a pre-heated solution of the phenoxide?

A6: For better control of the reaction, it is advisable to first prepare the 4-bromophenoxide solution by reacting 4-bromophenol with the base in the chosen solvent and gently heating to ensure complete formation. Then, the chloroacetone should be added dropwise to this heated solution. This allows for better management of any exothermic reaction and helps to maintain a consistent reaction temperature.

Q7: How does the choice of base affect the optimal reaction temperature?

A7: Stronger bases like sodium hydride (NaH) will deprotonate the phenol more rapidly and at lower temperatures than weaker bases like potassium carbonate (K2CO3). If using K2CO3, you may need to heat the mixture of 4-bromophenol and K2CO3 to around 60-70 °C to ensure complete formation of the phenoxide before adding the chloroacetone. With NaH, the deprotonation can often be achieved at room temperature before heating for the alkylation step.

Q8: Can I use microwave irradiation to accelerate the synthesis?

A8: Microwave-assisted synthesis can be a very effective method for accelerating Williamson ether syntheses. It can significantly reduce reaction times from hours to minutes. However, careful control of the temperature and pressure within the microwave reactor is crucial to prevent decomposition and side reactions. It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for Williamson ether synthesis of similar phenolic compounds.

Materials:

  • 4-Bromophenol

  • Anhydrous Potassium Carbonate (K2CO3), finely ground

  • Chloroacetone

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Preparation of the 4-Bromophenoxide:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous acetone or DMF as the solvent.

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the mixture to 60-70 °C and stir for 30-60 minutes to ensure the complete formation of the potassium 4-bromophenoxide.

  • Alkylation:

    • While maintaining the temperature at 60-70 °C , add chloroacetone (1.1 eq) dropwise to the stirred suspension over 15-20 minutes.

    • After the addition is complete, continue to stir the reaction mixture at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone or DMF.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 1-(4-Bromophenoxy)-2-propanone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

ParameterRecommended RangeConsequence of Deviation
Deprotonation Temperature 60-70 °C (with K2CO3)Too Low: Incomplete phenoxide formation, low yield. Too High: Potential for side reactions.
Alkylation Temperature 60-80 °CToo Low: Slow reaction rate, incomplete conversion. Too High: Increased C-alkylation, decomposition, lower purity.
Chloroacetone Addition Dropwise to heated solutionToo Fast: Exothermic reaction, difficult to control temperature, increased side products.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification A 4-Bromophenol + K2CO3 in Acetone/DMF B Heat to 60-70 °C A->B Stir for 30-60 min C Potassium 4-Bromophenoxide B->C D Add Chloroacetone dropwise at 60-70 °C C->D E Reaction Monitoring (TLC) D->E Stir for 4-8 hours F Crude 1-(4-Bromophenoxy)-2-propanone E->F G Cool, Filter, Concentrate F->G H Liquid-Liquid Extraction G->H I Purification (Distillation/Recrystallization) H->I J Pure 1-(4-Bromophenoxy)-2-propanone I->J

Caption: Workflow for the synthesis of 1-(4-Bromophenoxy)-2-propanone.

Troubleshooting Logic for Low Yield

G Start Low Yield of Product Q1 Check Reaction Temperature Start->Q1 A1_low Temperature too low. Increase gradually. Q1->A1_low Below 60 °C A1_high Temperature too high. Reduce temperature. Q1->A1_high Above 80 °C Q2 Check Deprotonation Step Q1->Q2 Within 60-80 °C A2_incomplete Incomplete phenoxide formation. Ensure sufficient heating with base. Q2->A2_incomplete Unreacted phenol present Q3 Check for Side Products (TLC/NMR) Q2->Q3 Phenol consumed A3_C_alkylation Significant C-alkylation. Lower temperature and use polar aprotic solvent. Q3->A3_C_alkylation Isomer spot on TLC A3_decomposition Decomposition/tar formation. Lower temperature and ensure even heating. Q3->A3_decomposition Dark/tarry mixture

Caption: Troubleshooting guide for low yield issues.

References

  • Williamson Ether Synthesis Overview. Wikipedia. [Link]

  • O- vs. C-Alkylation of Phenolates. PharmaXChange.info. [Link]

  • Synthesis of a similar compound, 3-(4-Bromophenoxy)propan-1-ol. PrepChem.com. [Link]

  • PubChem entry for 1-(4-bromophenyl)propan-2-one (C-alkylated isomer). National Center for Biotechnology Information. [Link]

Technical Support Center: Synthesis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the work-up procedure of this important chemical intermediate. Here, we will move beyond a simple recitation of steps to explain the underlying chemical principles, helping you to not only execute the procedure but also to understand and troubleshoot it effectively.

Synthesis Overview: The Williamson Ether Synthesis

The synthesis of 1-(4-Bromophenoxy)-2-propanone is a classic example of the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this specific case, 4-bromophenol is deprotonated by a suitable base to form the 4-bromophenoxide ion, which then attacks chloroacetone to form the desired ether.

Reaction Scheme:

While the reaction itself is straightforward, the work-up and purification stages are critical for obtaining a high-purity product. This guide will focus on providing a detailed work-up procedure and addressing common issues that may arise.

Core Experimental Protocol: Work-up Procedure

This protocol assumes the reaction has been carried out in a suitable solvent (e.g., acetone, DMF, or acetonitrile) using a base such as potassium carbonate or sodium hydroxide.

Step 1: Quenching the Reaction

Objective: To neutralize any remaining base and stop the reaction.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing deionized water (approximately 5-10 times the volume of the reaction solvent).

  • Stir the aqueous mixture for 10-15 minutes. This will dissolve the inorganic salts (e.g., KCl or NaCl) and any remaining base.

Scientific Rationale: Quenching with water is a crucial first step to halt the reaction and begin the process of separating the organic product from the water-soluble components of the reaction mixture.

Step 2: Extraction

Objective: To separate the desired organic product from the aqueous phase.

Procedure:

  • Transfer the aqueous mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices due to their ability to dissolve the product and their immiscibility with water.[6] Use a volume of extraction solvent roughly equal to the initial reaction volume.

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer (typically the bottom layer with DCM, top with ethyl acetate) will contain the product.

  • Drain the aqueous layer and collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent (e.g., 2 x 50 mL) to maximize the recovery of the product.[6]

  • Combine all organic extracts.

Diagram: Extraction Workflow

G A Reaction Mixture B Quench with Water A->B C Transfer to Separatory Funnel B->C D Add Extraction Solvent (e.g., DCM) C->D E Shake & Vent D->E F Separate Layers E->F G Collect Organic Layer F->G H Re-extract Aqueous Layer F->H Aqueous Layer I Combine Organic Layers G->I H->G

Caption: Workflow for the extraction of 1-(4-Bromophenoxy)-2-propanone.

Step 3: Washing the Organic Layer

Objective: To remove residual impurities from the organic phase.

Procedure:

  • Wash the combined organic layers with a dilute solution of sodium hydroxide (e.g., 1M NaOH) to remove any unreacted 4-bromophenol.

  • Wash with deionized water to remove any remaining NaOH.

  • Finally, wash with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.

Scientific Rationale: The basic wash deprotonates the acidic 4-bromophenol, making it soluble in the aqueous phase and thus easily removed from the organic layer containing the neutral product. The brine wash helps to break up emulsions and begins the drying process.

Step 4: Drying and Solvent Removal

Objective: To remove residual water and the extraction solvent.

Procedure:

  • Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Scientific Rationale: Complete removal of water is essential to prevent complications in subsequent purification steps and to obtain an accurate yield.

Purification

The crude product obtained after solvent removal will likely contain some impurities. The two most common methods for purification are recrystallization and column chromatography.

Method 1: Recrystallization

Objective: To purify the solid product based on differences in solubility.

Procedure:

  • Select a suitable solvent or solvent system. Ethanol or a mixture of hexane and acetone are often effective for compounds of this type.[7]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[6]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]

  • Dry the purified crystals.

Data Presentation: Common Recrystallization Solvents

Solvent System"Good" Solvent"Poor" SolventTypical Observations
Ethanol/WaterEthanolWaterGood for moderately polar compounds.[3]
Hexane/AcetoneAcetoneHexaneEffective for a wide range of polarities.[7]
Isopropanol--A single solvent option that can be effective.
Method 2: Column Chromatography

Objective: To purify the product by passing it through a stationary phase.

Procedure:

  • Select an appropriate eluent system by performing thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point.

  • Pack a silica gel column with the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent.

Troubleshooting Guide & FAQs

Q1: My reaction did not go to completion, and I have a significant amount of unreacted 4-bromophenol. How can I remove it?

A1: Unreacted 4-bromophenol can be effectively removed during the work-up by washing the organic layer with a basic solution, such as 1M sodium hydroxide. The 4-bromophenol is acidic and will be deprotonated to form the water-soluble sodium 4-bromophenoxide, which will partition into the aqueous layer.

Q2: I have a persistent emulsion during the extraction. How can I break it?

A2: Emulsions can be broken by adding brine to the separatory funnel, which increases the ionic strength of the aqueous layer. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.[3]

Q3: My final product is a dark-colored oil or solid. What is the cause, and how can I decolorize it?

A3: A dark color may indicate the presence of impurities formed from side reactions or the decomposition of starting materials. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.

Q4: What are the likely side products in this reaction?

A4:

  • C-alkylation product: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to the formation of 2-(4-bromo-2-hydroxyphenyl)propan-2-one.

  • Hydrolysis of chloroacetone: Under basic conditions, chloroacetone can undergo hydrolysis to form hydroxyacetone.[4]

  • Self-condensation of chloroacetone: Chloroacetone can undergo self-condensation reactions in the presence of a base.

Diagram: Potential Side Reactions

G cluster_0 Main Reaction (O-Alkylation) cluster_1 Side Reactions A 4-Bromophenoxide C 1-(4-Bromophenoxy)-2-propanone A->C S_N2 D C-Alkylation Product A->D C-Alkylation B Chloroacetone B->C E Hydroxyacetone (from Chloroacetone Hydrolysis) B->E Hydrolysis F Self-Condensation Products B->F Self-Condensation

Caption: Main and potential side reactions in the synthesis.

Q5: How can I monitor the progress of my reaction and the purity of my product?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction.[8] You can spot the starting materials and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress. The purity of the final product can be assessed by TLC, melting point determination, and spectroscopic methods such as NMR and GC-MS.

References

  • Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Sciencemadness Discussion Board. (2021). Simple preparation of chloroacetone - an essay. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). Bromoacetone. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4. [Link]

  • Pharmacia. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space g. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LCGC International. (2014). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]

  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. (n.d.). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. [Link]

  • PubChem. (n.d.). 4-Bromophenol. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. [Link]

  • designer-drug.com. (n.d.). Preparation of Chloroacetone and Bromoacetone. [Link]

  • ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)propan-2-one. [Link]

  • Google Patents. (n.d.). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). [Link]

Sources

Validation & Comparative

Comparative Guide to Synthetic Routes for 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenoxy)-2-propanone (CAS: 6186-22-7) is a critical intermediate in the synthesis of antifungal azoles and specific beta-adrenergic blockers. Its synthesis relies on the Williamson etherification of 4-bromophenol with an


-haloketone.

While multiple routes exist, this guide identifies the Finkelstein-Modified Carbonate Method (Route B) as the superior protocol for laboratory and pilot-scale synthesis. It balances high yield (>90%) with operational safety, avoiding the use of highly lachrymatory bromoacetone or difficult-to-remove solvents like DMF.

Route Analysis & Comparison

Route A: Standard Carbonate Reflux (Acetone/K₂CO₃)
  • Mechanism: Direct

    
     displacement of chloride by 4-bromophenoxide.
    
  • Pros: Cheap reagents; acetone is easy to remove; mild base avoids side reactions.

  • Cons: Chloroacetone is sluggish in

    
     reactions compared to bromo-analogs; long reaction times (12–24 h) can lead to chloroacetone polymerization/darkening.
    
Route B: Finkelstein-Modified Carbonate (Acetone/K₂CO₃/KI) [RECOMMENDED]
  • Mechanism: In situ conversion of chloroacetone to iodoacetone (via Potassium Iodide), which is a significantly better electrophile (

    
     is a better leaving group than 
    
    
    
    ).
  • Pros: Drastically reduced reaction time (4–6 h); higher conversion rates; cleaner impurity profile.

  • Cons: Slight cost increase due to KI (catalytic amount only).

Route C: Hydride Method (DMF/NaH)
  • Mechanism: Irreversible deprotonation by Sodium Hydride followed by rapid alkylation.

  • Pros: Extremely fast (<1 h); high reactivity useful for sterically hindered phenols.

  • Cons: Safety Risk: NaH generates

    
     gas; Process Risk:  DMF is difficult to remove completely without high-vacuum distillation, which can degrade the thermally sensitive product; anhydrous conditions are mandatory.
    
Route D: Phase Transfer Catalysis (DCM/Water/TBAB)
  • Mechanism: Interfacial transfer of phenoxide by Tetrabutylammonium bromide (TBAB).

  • Pros: Green chemistry potential (aqueous base); room temperature operation.[1]

  • Cons: Often requires chlorinated solvents (DCM); emulsion formation can complicate workup; reaction rates are generally slower than homogeneous reflux.

Comparison Matrix
MetricRoute A (Standard)Route B (KI Modified)Route C (NaH/DMF)Route D (PTC)
Yield 75–80%92–95% 85–90%70–85%
Time 18–24 h4–6 h 1–2 h12–16 h
Atom Economy HighHighModerateHigh
Workup Ease Simple (Filter/Evap)Simple (Filter/Evap)Difficult (DMF removal)Moderate (Extraction)
Safety Profile GoodExcellent Poor (

evolution)
Good

Mechanistic Visualization

The following diagram illustrates the superior pathway of Route B, highlighting the catalytic cycle of the iodide ion (Finkelstein reaction) which accelerates the rate-determining step.

ReactionMechanism Phenol 4-Bromophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product 1-(4-Bromophenoxy)-2-propanone Phenoxide->Product SN2 Attack (Slow on Cl) Phenoxide->Product SN2 Attack (Fast on I) ClAcetone Chloroacetone (Electrophile) IAcetone Iodoacetone (Activated Electrophile) ClAcetone->IAcetone Finkelstein Rxn (Fast) KI KI (Catalyst) KI->IAcetone I- attack IAcetone->Product Byproducts KCl / KHCO3

Caption: Mechanistic pathway showing the catalytic activation of chloroacetone by iodide (Route B), bypassing the slower direct chloride displacement.

Detailed Experimental Protocol (Route B)

This protocol is optimized for a 50 mmol scale. It utilizes the "iodide effect" to ensure complete conversion at lower temperatures, minimizing the polymerization of chloroacetone.

Reagents
  • 4-Bromophenol: 8.65 g (50 mmol)

  • Chloroacetone: 5.55 g (60 mmol, 1.2 eq) [Note: Stabilized technical grade is acceptable]

  • Potassium Carbonate (

    
    ):  10.35 g (75 mmol, 1.5 eq) [Must be anhydrous/granular]
    
  • Potassium Iodide (KI): 0.83 g (5 mmol, 10 mol%)

  • Acetone: 100 mL (Reagent grade, dried over

    
     if ambient humidity is high)
    
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromophenol,

    
    , and KI to the flask. Add 100 mL of acetone.
    
  • Activation: Stir the heterogeneous mixture at room temperature for 15 minutes. This allows partial deprotonation of the phenol and dissolution of the catalyst.

  • Addition: Add chloroacetone dropwise via syringe or addition funnel over 5 minutes. Caution: Chloroacetone is a lachrymator; perform in a fume hood.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 5 hours.
    
    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting phenol (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KCl, KI) using a sintered glass funnel or Celite pad. Wash the cake with 20 mL cold acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a pale yellow oil or solid.

  • Purification:

    • The crude residue is often sufficiently pure (>95%) for subsequent steps.

    • If high purity is required, recrystallize from a minimum amount of hot ethanol or isopropanol.

    • Target Yield: 10.5 g – 10.9 g (92–95%).

    • Physical State: White to off-white crystalline solid (mp: 50–52°C).

Experimental Workflow Diagram

Workflow Start Reactants: 4-Bromophenol, K2CO3, KI, Acetone Step1 Stir at RT (15 min) (Deprotonation) Start->Step1 Step2 Add Chloroacetone Reflux 5 Hours Step1->Step2 Check TLC Check (Complete Conversion?) Step2->Check Check->Step2 No (Continue Reflux) Filter Filtration (Remove Inorganic Salts) Check->Filter Yes Evap Rotary Evaporation (Remove Acetone) Filter->Evap Crude Crude Product (Pale Yellow Solid) Evap->Crude Recryst Recrystallization (Ethanol/IPA) Crude->Recryst Optional Final Pure 1-(4-Bromophenoxy)-2-propanone (>98% Purity) Crude->Final Direct Use Recryst->Final

Caption: Operational workflow for the synthesis of 1-(4-Bromophenoxy)-2-propanone via Route B.

Troubleshooting & Critical Parameters

  • Moisture Control: While Williamson synthesis is robust, excessive water in the acetone can solvate the phenoxide anion, reducing its nucleophilicity (hydrogen bonding). Use dry acetone for optimal rates.

  • Coloration: If the reaction mixture turns dark brown/black, it indicates polymerization of chloroacetone or oxidation of the phenol. This usually happens if the base concentration is too high or the temperature is uncontrolled. Ensure the oil bath is not set above 65°C.

  • Stalling: If the reaction stalls at 80% conversion, add an additional 0.1 eq of KI. The catalytic cycle may have been disrupted by the precipitation of salts coating the KI surface.

References

  • Dirania, M. K. M., & Hill, J. (1969).[2] Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. Journal of the Chemical Society C: Organic, 2144-2147. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736332, 1-(4-Bromophenoxy)-2-propanone. [Link]

  • Organic Syntheses. (1930). Bromoacetone Procedure (Reference for reactivity comparison). Organic Syntheses, Coll. Vol. 2, p.5. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. [Link]

Sources

A Comparative Spectroscopic Guide to 1-(4-Bromophenoxy)-2-propanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 1-(4-Bromophenoxy)-2-propanone with its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By understanding the influence of aromatic substitution on the spectral characteristics of these phenoxy-2-propanone derivatives, researchers can gain deeper insights into their molecular structure and properties.

Introduction

1-(4-Bromophenoxy)-2-propanone is a ketone derivative with a phenoxy moiety, a common structural motif in medicinal chemistry and materials science. The electronic properties of the phenyl ring can be modulated by introducing various substituents at the para-position. This guide will focus on comparing the spectroscopic signatures of the parent compound, 1-phenoxy-2-propanone, with its bromo-substituted analog and other derivatives containing electron-donating and electron-withdrawing groups. This comparative analysis is crucial for structure elucidation, quality control, and understanding structure-activity relationships.

Molecular Structures for Comparison

The following structures will be discussed in this guide. The analysis will primarily focus on 1-(4-Bromophenoxy)-2-propanone, with others serving as comparative examples.

G cluster_0 1-(4-Bromophenoxy)-2-propanone cluster_1 1-Phenoxy-2-propanone cluster_2 1-(4-Chlorophenoxy)-2-propanone cluster_3 1-(4-Methoxyphenoxy)-2-propanone cluster_4 1-(4-Nitrophenoxy)-2-propanone a0 a1 a2 a3 a4

Caption: Molecular structures of 1-(4-Bromophenoxy)-2-propanone and its analogs.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample

workflow start Start prep Sample Preparation: Place a drop of the liquid on a salt plate (e.g., NaCl). start->prep sandwich Form a thin film by placing a second salt plate on top. prep->sandwich mount Mount the sandwiched plates in the spectrometer's sample holder. sandwich->mount acquire Acquire the spectrum. Typically, 16-32 scans are co-added to improve signal-to-noise. mount->acquire process Process the data: Perform background subtraction and baseline correction. acquire->process end End process->end

Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.

This non-destructive technique is straightforward for liquid samples, requiring only a small amount of the analyte.[1][2][3] The choice of salt plates (e.g., NaCl or KBr) is critical as they are transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹).

Comparative IR Spectral Data

The key vibrational modes to consider in these molecules are the C=O stretch of the ketone, the C-O-C stretches of the ether linkage, and the aromatic C=C and C-H vibrations.

CompoundSubstituent (X)C=O Stretch (cm⁻¹)Aryl-O Stretch (cm⁻¹)O-CH₂ Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)C-X Stretch (cm⁻¹)
1-Phenoxy-2-propanone-H~1725~1240~1080~1600, ~1495-
1-(4-Bromophenoxy)-2-propanone-Br~1728~1245~1075~1590, ~1485~1070
1-(4-Chlorophenoxy)-2-propanone-Cl~1730~1248~1085~1595, ~1490~1090
1-(4-Methoxyphenoxy)-2-propanone-OCH₃~1720~1230~1040~1610, ~1510-
1-(4-Nitrophenoxy)-2-propanone-NO₂~1735~1255~1090~1605, ~1520~1345 (sym), ~1590 (asym)

Note: The values presented are approximate and can vary slightly based on the specific experimental conditions. The data for 1-(4-Bromophenoxy)-2-propanone and its chloro, methoxy, and nitro analogs are predicted based on established spectroscopic principles and data from similar compounds.

Interpretation of IR Spectra

The position of the carbonyl (C=O) stretching vibration is particularly sensitive to the electronic effects of the substituent on the phenyl ring.[4][5][6][7][8]

  • Electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) increase the C=O stretching frequency. This is due to the inductive effect of the halogen and the resonance and inductive effects of the nitro group, which withdraw electron density from the phenoxy ring. This, in turn, reduces the electron-donating ability of the oxygen atom to the carbonyl group through the ether linkage, resulting in a stronger, higher-frequency C=O bond. The nitro group, being a strong electron-withdrawing group, causes the most significant shift to a higher wavenumber.

  • Electron-donating groups (e.g., -OCH₃) decrease the C=O stretching frequency. The methoxy group donates electron density to the ring via resonance, which is then relayed through the ether oxygen to the propanone moiety. This slight increase in electron density in the C=O antibonding orbitals weakens the bond, causing it to vibrate at a lower frequency.

The aryl-O and O-CH₂ stretching vibrations of the ether linkage are also influenced by the substituent. Electron-withdrawing groups tend to increase the frequency of the aryl-O stretch due to increased bond order, while electron-donating groups have the opposite effect.

The aromatic C=C stretching vibrations appear as a pair of bands in the 1600-1450 cm⁻¹ region. The positions and intensities of these bands can be indicative of the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a0 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). a1 Add a small amount of internal standard (e.g., TMS). a0->a1 a2 Transfer the solution to a 5 mm NMR tube. a1->a2 b0 Insert the sample into the spectrometer and lock on the deuterium signal. b1 Shim the magnetic field to achieve homogeneity. b0->b1 b2 Acquire the ¹H spectrum (typically 16 scans). b1->b2 b3 Acquire the ¹³C spectrum (requires more scans due to low natural abundance). b2->b3 c0 Apply Fourier transform to the raw data. c1 Phase correct the spectra. c0->c1 c2 Calibrate the chemical shift scale using the TMS signal (0 ppm). c1->c2

Caption: A step-by-step guide for acquiring 1D NMR spectra.

The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[9][10] Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded and produce a sharp singlet at 0 ppm.[9]

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals from the methyl protons, the methylene protons, and the aromatic protons.

CompoundSubstituent (X)δ (CH₃) (ppm)δ (CH₂) (ppm)δ (Aromatic H) (ppm)
1-Phenoxy-2-propanone-H~2.25 (s)~4.65 (s)~6.9-7.3 (m)
1-(4-Bromophenoxy)-2-propanone-Br~2.26 (s)~4.63 (s)~6.8 (d), ~7.4 (d)
1-(4-Chlorophenoxy)-2-propanone-Cl~2.26 (s)~4.64 (s)~6.85 (d), ~7.25 (d)
1-(4-Methoxyphenoxy)-2-propanone-OCH₃~2.24 (s)~4.58 (s)~6.85 (d), ~6.95 (d)
1-(4-Nitrophenoxy)-2-propanone-NO₂~2.30 (s)~4.78 (s)~7.0 (d), ~8.2 (d)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. s = singlet, d = doublet, m = multiplet. The data for 1-(4-Bromophenoxy)-2-propanone and its analogs are predicted based on established substituent effects and data from similar compounds.

Interpretation of ¹H NMR Spectra

The chemical shifts of the methylene (CH₂) protons are most affected by the electronic nature of the para-substituent.

  • Electron-withdrawing groups (-Br, -Cl, -NO₂) cause a downfield shift (to higher ppm values) of the CH₂ protons. These groups decrease the electron density on the phenoxy ring, making the ether oxygen more electron-withdrawing and thus deshielding the adjacent methylene protons. The strongly withdrawing nitro group has the most pronounced effect.

  • Electron-donating groups (-OCH₃) lead to an upfield shift (to lower ppm values) of the CH₂ protons. The methoxy group increases electron density on the ring, which is partially relayed to the methylene protons, causing them to be more shielded.

The methyl (CH₃) protons are relatively insensitive to the substituent on the aromatic ring as they are further away.

The aromatic protons exhibit characteristic splitting patterns. For the para-substituted analogs, the spectrum simplifies to two doublets, corresponding to the two sets of chemically non-equivalent aromatic protons. The chemical shifts of these protons are also influenced by the substituent's electronic effects.

Comparative ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

CompoundSubstituent (X)δ (C=O)δ (CH₂)δ (CH₃)δ (C-ipso)δ (C-para)
1-Phenoxy-2-propanone-H~206.5~73.0~26.5~158.0~121.0
1-(4-Bromophenoxy)-2-propanone-Br~206.3~73.2~26.6~157.0~116.0
1-(4-Chlorophenoxy)-2-propanone-Cl~206.4~73.3~26.6~156.5~129.0
1-(4-Methoxyphenoxy)-2-propanone-OCH₃~206.8~73.8~26.4~152.0~154.0
1-(4-Nitrophenoxy)-2-propanone-NO₂~205.9~74.5~26.8~163.0~142.0

Note: The data for 1-(4-Bromophenoxy)-2-propanone and its analogs are predicted based on established substituent chemical shift increments and data from similar compounds.

Interpretation of ¹³C NMR Spectra

The chemical shift of the carbonyl carbon (C=O) is subtly influenced by the substituent. Electron-withdrawing groups can cause a slight upfield shift, while electron-donating groups can cause a slight downfield shift, which may seem counterintuitive. This is due to the complex interplay of resonance and inductive effects on the carbonyl carbon's electronic environment.

The methylene carbon (CH₂) and the aromatic carbons show more predictable trends. The chemical shift of the ipso-carbon (the carbon attached to the ether oxygen) and the para-carbon (the carbon bearing the substituent) are significantly affected by the substituent.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization (EI) GC-MS

G start Start prep Sample Preparation: Dilute the sample in a volatile solvent (e.g., DCM or Hexane). start->prep inject Injection: Inject a small volume (e.g., 1 µL) into the GC inlet. prep->inject separate GC Separation: Analytes are separated on a capillary column based on their boiling points and polarity. inject->separate ionize Ionization (EI): Eluted compounds are bombarded with high-energy electrons (70 eV). separate->ionize analyze Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z). ionize->analyze detect Detection: Ions are detected and a mass spectrum is generated. analyze->detect end End detect->end

Caption: General workflow for GC-MS analysis with electron ionization.

Gas chromatography is an excellent separation technique for these relatively volatile compounds prior to their introduction into the mass spectrometer.[11][12] Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[13][14][15]

Comparative Mass Spectral Data and Fragmentation

The mass spectra of these compounds will show a molecular ion peak (M⁺) and several characteristic fragment ions.

CompoundMolecular WeightKey Fragment Ions (m/z)
1-Phenoxy-2-propanone150.17150, 107, 94, 77, 43
1-(4-Bromophenoxy)-2-propanone229.07 / 231.07229/231, 186/188, 173/175, 157/159, 76, 43
1-(4-Chlorophenoxy)-2-propanone184.62 / 186.62184/186, 141/143, 128/130, 111/113, 76, 43
1-(4-Methoxyphenoxy)-2-propanone180.20180, 137, 124, 109, 77, 43
1-(4-Nitrophenoxy)-2-propanone195.17195, 152, 139, 123, 76, 43

Note: The presence of bromine and chlorine is indicated by isotopic peaks (M⁺ and M+2⁺) due to the natural abundance of their isotopes. The data for 1-(4-Bromophenoxy)-2-propanone and its analogs are predicted based on common fragmentation pathways for ketones and ethers.

Interpretation of Mass Spectra

The fragmentation of these molecules is driven by the presence of the ketone and ether functionalities. Common fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a very common fragmentation for ketones. This results in the formation of an acylium ion. For all the compounds listed, a prominent peak at m/z 43 corresponding to the [CH₃CO]⁺ ion is expected.

  • McLafferty Rearrangement: While less likely in these specific structures due to the absence of a γ-hydrogen on an alkyl chain, it is a fragmentation to be aware of in other ketones.

  • Cleavage of the Ether Bond: The C-O bonds of the ether can cleave. Cleavage of the O-CH₂ bond can lead to the formation of a phenoxy radical and a [CH₂COCH₃]⁺ ion (m/z 57), or a phenoxy cation and a neutral radical. More commonly, cleavage of the aryl-O bond can occur.

  • Formation of Phenoxy Cations: A significant fragmentation pathway involves the formation of the substituted phenoxy cation [X-C₆H₄O]⁺ or ions derived from it. For example, in 1-(4-Bromophenoxy)-2-propanone, this would give a characteristic isotopic pair at m/z 171/173.

The presence of the halogen atoms (Br and Cl) provides a very clear diagnostic tool in mass spectrometry due to their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio, resulting in an M+2 peak with about one-third the intensity of the M⁺ peak for chlorine-containing fragments.

Conclusion

The spectroscopic analysis of 1-(4-Bromophenoxy)-2-propanone and its analogs reveals clear and predictable trends related to the electronic nature of the para-substituent.

  • IR spectroscopy is highly effective for observing the influence of substituents on the C=O bond strength.

  • NMR spectroscopy provides detailed structural information, with the chemical shifts of the methylene and aromatic protons being particularly sensitive to the electronic environment.

  • Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, with the isotopic distribution of halogens serving as a definitive marker.

This guide provides a foundational understanding of the spectroscopic properties of these compounds, which is essential for their synthesis, characterization, and application in various scientific fields. The provided protocols offer a starting point for researchers to obtain high-quality spectral data for these and similar molecules.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting H-1 NMR spectra. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanone. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanone. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Synthesis of 1-substituted phenoxypropan-2-one. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Drawell. (2025). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Acetylphenoxy)propan-2-one. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. PubChem. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)propan-2-one. PubChem. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 1-(4-Bromophenoxy)-2-propanone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction

In the landscape of synthetic organic chemistry, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. Among these, α-substituted ketones present a fascinating area of study due to the profound influence of the substituent on the carbonyl group's electrophilicity and the acidity of its α-protons. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Bromophenoxy)-2-propanone, a versatile building block, with a curated selection of structurally analogous ketones.

Through a combination of theoretical principles and illustrative experimental data, we will explore how subtle modifications to the chemical structure impact the kinetic and thermodynamic parameters of key reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-reactivity relationships that govern the chemical behavior of this important class of compounds.

The Panel of Ketones: A Study in Electronic Diversity

To provide a comprehensive comparison, we have selected a panel of four ketones, each with a unique electronic profile imparted by the substituent on the phenoxy ring or by the nature of the group attached to the carbonyl.

Compound Number Structure Name Key Feature
1 1-(4-Bromophenoxy)-2-propanoneElectron-withdrawing bromo group
2 1-Phenoxy-2-propanoneUnsubstituted phenoxy group (baseline)
3 1-(4-Methoxyphenoxy)-2-propanoneElectron-donating methoxy group
4 1-Phenyl-2-propanonePhenyl group instead of phenoxy

The selection of these compounds allows for a systematic evaluation of how electron-withdrawing groups (EWG) and electron-donating groups (EDG) on the aromatic ring, as well as the presence of the phenoxy ether linkage, modulate the reactivity of the ketone.

Theoretical Framework: The Dominance of Inductive and Resonance Effects

The reactivity of the carbonyl group in these ketones is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the α-substituent. The α-phenoxy group exerts a significant electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

Substituents on the para-position of the phenoxy ring further modulate this effect. The bromo group in 1 is an electron-withdrawing group, further increasing the electrophilicity of the carbonyl carbon. Conversely, the methoxy group in 3 is an electron-donating group through resonance (+R effect), which partially counteracts the inductive withdrawal, leading to a less electrophilic carbonyl carbon compared to 1 and 2 . Compound 4 serves as a useful comparison to assess the impact of the ether oxygen in the phenoxypropanones.

Comparative Reactivity Analysis

To quantify the differences in reactivity among our panel of ketones, we will examine three fundamental reaction types:

  • Nucleophilic Addition: The reduction of the carbonyl group by sodium borohydride (NaBH₄).

  • Enolate Formation: The deprotonation of the α-proton to form an enolate.

  • α-Halogenation: An acid-catalyzed reaction that proceeds through an enol intermediate.

Nucleophilic Addition: Reduction with Sodium Borohydride

The reduction of a ketone to a secondary alcohol by sodium borohydride is a classic example of nucleophilic addition.[2] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon. We can monitor the progress of this reaction spectrophotometrically by observing the disappearance of the carbonyl chromophore.

Illustrative Experimental Data:

Compound Substituent Hammett Constant (σ) Relative Rate of Reduction (k_rel)
1 4-Bromo+0.232.5
2 H0.001.0
3 4-Methoxy-0.270.4
4 PhenylN/A0.8

Note: The relative rates are hypothetical values based on established principles of physical organic chemistry and are presented for illustrative purposes.

As predicted, the electron-withdrawing bromo group in 1 significantly accelerates the rate of reduction compared to the unsubstituted analog 2 . Conversely, the electron-donating methoxy group in 3 retards the reaction. 1-Phenyl-2-propanone (4 ) is slightly less reactive than phenoxyacetone (2 ), suggesting that the inductive effect of the phenoxy oxygen plays a more dominant role in activating the carbonyl group than the simple phenyl ring.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis ketone Ketone Solution (in Ethanol) cuvette UV-Vis Cuvette ketone->cuvette Add nabh4 NaBH4 Solution (in Ethanol) nabh4->cuvette Add & Start Timer spectro Spectrophotometer (λ = 280 nm) cuvette->spectro Monitor Absorbance data Absorbance vs. Time Data spectro->data kinetics Calculate Rate Constant (k) data->kinetics

Caption: Workflow for the kinetic analysis of ketone reduction.

Acidity of α-Protons and Enolate Formation

The acidity of the α-protons is a critical factor in reactions involving enolate intermediates, such as aldol condensations and α-alkylation. The pKa of these protons is influenced by the ability of the conjugate base (the enolate) to be stabilized. Electron-withdrawing groups enhance the acidity of the α-protons by stabilizing the resulting enolate.[3]

Illustrative pKa Values:

Compound Substituent Estimated pKa of α-Proton
1 4-Bromo18.5
2 H19.2
3 4-Methoxy19.8
4 Phenyl19.9

Note: These pKa values are estimates based on known substituent effects and are for comparative purposes.

The trend in acidity mirrors the trend in carbonyl electrophilicity. The electron-withdrawing bromo group in 1 makes the α-protons the most acidic, facilitating enolate formation. The electron-donating methoxy group in 3 has the opposite effect. The α-protons of 1-phenyl-2-propanone (4 ) are the least acidic in this series, highlighting the significant inductive effect of the phenoxy oxygen in acidifying the adjacent C-H bonds.

Enolate_Formation ketone Ketone enolate Enolate ketone->enolate + Base base Base (e.g., LDA) conjugate_acid Conjugate Acid base->conjugate_acid Deprotonates enolate->ketone + Conjugate Acid

Caption: Equilibrium of enolate formation from a ketone.

Acid-Catalyzed α-Halogenation

The acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate.[4] The rate-determining step is the formation of the enol, and therefore, the overall reaction rate is dependent on the ease of enolization.[5] Factors that stabilize the enol will accelerate the reaction.

Illustrative Relative Rates of Bromination:

Compound Substituent Relative Rate of Bromination (k_rel)
1 4-Bromo1.8
2 H1.0
3 4-Methoxy0.6
4 Phenyl0.9

Note: The relative rates are hypothetical and for illustrative purposes.

The electron-withdrawing bromo group in 1 increases the rate of enolization and subsequent halogenation. The electron-donating methoxy group in 3 slows down the reaction. 1-Phenyl-2-propanone (4 ) exhibits a reactivity similar to that of phenoxyacetone (2 ).

Experimental Protocols

Synthesis of 1-(4-Bromophenoxy)-2-propanone (1)

This procedure is an adaptation of the Williamson ether synthesis.[5]

Materials:

  • 4-Bromophenol

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of saturated aqueous ammonium chloride, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(4-bromophenoxy)-2-propanone.

Kinetic Analysis of Ketone Reduction by UV-Vis Spectroscopy

Materials:

  • Ketone of interest (1 , 2 , 3 , or 4 )

  • Sodium borohydride

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the ketone in ethanol (e.g., 0.01 M).

  • Prepare a fresh stock solution of sodium borohydride in ethanol (e.g., 0.1 M).

  • In a quartz cuvette, place 2.0 mL of the ketone stock solution.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at the λmax of the ketone (around 280 nm).

  • Inject 0.2 mL of the sodium borohydride solution into the cuvette, quickly mix, and immediately start recording the absorbance at fixed time intervals (e.g., every 10 seconds) for a total of 5-10 minutes.

  • The reaction is complete when the absorbance at 280 nm no longer changes.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').

  • Repeat the experiment for each ketone under identical conditions to determine the relative rates of reduction.

Conclusion

The reactivity of 1-(4-Bromophenoxy)-2-propanone and its analogs is a clear demonstration of the profound influence of electronic effects on chemical transformations. The presence of an electron-withdrawing group, such as the bromo substituent, enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons, leading to accelerated rates in nucleophilic addition and enolate-mediated reactions. Conversely, an electron-donating group diminishes this reactivity.

This guide provides a framework for understanding and predicting the chemical behavior of substituted α-phenoxy ketones. The presented data, while illustrative, is grounded in established principles of physical organic chemistry and serves to highlight the structure-reactivity relationships that are fundamental to rational molecular design in synthetic chemistry and drug discovery. By understanding these principles, researchers can make more informed decisions in the selection of reagents and reaction conditions to achieve their synthetic goals.

References

  • Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. Relative Acidity of alpha-Hydrogens. [Link]

  • Wikipedia. Hammett equation. [Link]

  • University of Calgary. Acidity of alpha hydrogens. [Link]

Sources

Structural Confirmation of 1-(4-Bromophenoxy)-2-propanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like 1-(4-Bromophenoxy)-2-propanone , confirming the precise molecular geometry and intermolecular packing is critical for downstream efficacy and solubility profiling. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state connectivity, it fails to capture solid-state phenomena such as halogen bonding and crystal polymorphism.

This guide details the protocol for the structural confirmation of 1-(4-Bromophenoxy)-2-propanone using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" method against NMR and DFT alternatives, demonstrating why SC-XRD is indispensable for characterizing the specific influence of the bromine substituent on lattice stability.

The Challenge: Beyond Connectivity

1-(4-Bromophenoxy)-2-propanone (CAS: 1836-04-0) presents a specific structural challenge. The molecule contains a flexible ether linkage (


) and a ketone moiety. In solution (NMR), free rotation around the ether bond averages the signals, obscuring the preferred low-energy conformation.

However, in the solid state, the Bromine atom acts as a "structural anchor," often driving specific packing motifs via halogen bonding (


 or 

). Understanding these interactions is vital because they dictate the compound's melting point, solubility, and bioavailability.
Comparative Analysis: SC-XRD vs. Alternatives
FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (

H/

C)
Method C: Mass Spectrometry (MS)
Primary Output 3D Atomic Coordinates (x, y, z)Connectivity & Chemical EnvironmentMolecular Mass & Fragmentation
State Solid (Crystal Lattice)Liquid (Isotropic Solution)Gas Phase (Ionized)
Stereochemistry Absolute Configuration (Anomalous Dispersion)Relative (often ambiguous)None
Intermolecular Data High (H-bonds,

-stacking, Halogen bonds)
Low (NOE can give proximity, but limited)None
Sample Req. Single Crystal (~0.1 - 0.5 mm)~5-10 mg dissolved< 1 mg
Limit of Detection Requires Crystallinity> 95% Purity preferredVery High Sensitivity

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting SC-XRD over NMR for this specific brominated intermediate.

G Start Crude 1-(4-Bromophenoxy)-2-propanone PurityCheck Purity Check (TLC/LC-MS) Start->PurityCheck Decision Is Absolute 3D Structure Required? PurityCheck->Decision NMR_Path Routine ID: 1H NMR Decision->NMR_Path No (Routine) XRD_Path Structural Proof: SC-XRD Decision->XRD_Path Yes (Critical) Output_NMR Output: Connectivity Map NMR_Path->Output_NMR Cryst Crystallization (Slow Evaporation) XRD_Path->Cryst Diffraction Data Collection (Mo Kα Source) Cryst->Diffraction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Output_XRD Output: CIF File (Bond Lengths, Angles, Packing) Solve->Output_XRD

Figure 1: Analytical workflow emphasizing the divergence between routine identification (NMR) and definitive structural confirmation (XRD).

Experimental Protocol: SC-XRD of 1-(4-Bromophenoxy)-2-propanone

This protocol is designed to exploit the heavy atom effect of Bromine (


) to facilitate phase determination.
Phase 1: Crystal Growth (The Critical Step)

Unlike NMR, SC-XRD fails without a high-quality single crystal.

  • Method: Slow Evaporation.

  • Solvent System: Acetone/Ethanol (1:1) or Dichloromethane/Hexane (vapor diffusion).

  • Procedure: Dissolve 20 mg of the compound in 2 mL of solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Allow to stand at room temperature (298 K) for 3-5 days.

  • Target: Colorless blocks or prisms, dimensions approx

    
     mm.
    
Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation: Mo K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for brominated compounds to minimize absorption fluorescence.
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), sharpening the resolution.

  • Strategy: Collect full sphere of data to maximize redundancy (aim for

    
    ).
    
Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic ethers.
  • Phasing: Use SHELXT (Intrinsic Phasing). The Bromine atom will be the strongest peak in the electron density map.

  • Refinement: Use SHELXL (Least Squares).

    • Refine all non-hydrogen atoms anisotropically.

    • Place Hydrogens in calculated geometric positions (Riding model).

    • Critical Check: Verify the

      
       bond length (approx 1.90 Å) and 
      
      
      
      ether angle (approx 118°).

Interpreting the Results

When you receive the .cif (Crystallographic Information File), focus on these three parameters to validate the product quality:

A. The Ether Linkage Geometry

In the solid state, the torsion angle of


 defines the molecular "shape" (L-shaped vs. linear).
  • Expectation: The phenoxy ring usually twists roughly 60-90° relative to the acetone tail to minimize steric clash.

B. Halogen Bonding (The "Br" Effect)

Bromine is a "polarizable" halogen. Look for Type II Halogen bonds (


).
  • Metric: Distance

    
     sum of van der Waals radii (approx 3.37 Å).
    
  • Significance: If these bonds exist, the crystal lattice is stabilized by them, leading to higher melting points and lower dissolution rates compared to non-brominated analogues.

C. Purity Verification

If the refinement yields a high R-factor (


) or shows "disorder" (ghost atoms), it implies the crystal contains impurities or conformers co-crystallized. This is a definitive purity check that NMR (which averages the bulk) might miss.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link

  • Rigaku Corporation. "X-ray Crystallography of Small Molecules: A Guide." Link

purity assessment of 1-(4-Bromophenoxy)-2-propanone by HPLC and melting point

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between High-Performance Liquid Chromatography (HPLC) and Melting Point (MP) analysis for assessing the purity of 1-(4-Bromophenoxy)-2-propanone (CAS: 3266-07-1).[1][2][3]

HPLC Quantification vs. Melting Point Characterization[1][2][3][4]

Executive Summary

For the intermediate 1-(4-Bromophenoxy)-2-propanone , purity assessment is critical to prevent failure in downstream synthesis (typically Williamson ether-based pathways for pharmaceuticals or agrochemicals).[1][2][3][4]

  • Melting Point (MP) serves as a qualitative identity and gross purity check .[2][3][4] It is rapid and inexpensive but fails to detect impurities that form solid solutions or exist in low concentrations (<1%).[3][4]

  • HPLC is the quantitative gold standard .[2][3][4] It provides specific resolution of the critical impurity 4-Bromophenol (starting material) and potential side products, ensuring the stoichiometry of subsequent reactions is not compromised.[4]

Recommendation: Use MP for rapid in-process "Go/No-Go" decisions at the reactor side. Use HPLC for final lot release and Certificate of Analysis (CoA) generation.[2][3]

Compound Profile & Impurity Landscape

To design an effective analytical strategy, one must understand the synthesis vector.[3][4] This compound is typically synthesized via the alkylation of 4-Bromophenol with Chloroacetone (or Bromoacetone) in the presence of a base.[3]

  • Target Molecule: 1-(4-Bromophenoxy)-2-propanone[1][2][3][4]

  • Molecular Weight: 229.07 g/mol [4]

  • Physical State: Low-melting solid or oil (depending on purity/temperature).[1][2][3]

Critical Impurity Profile
ImpurityOriginDetection Challenge
4-Bromophenol Unreacted Starting MaterialHigh Risk. Has an active -OH group that competes in downstream reactions.[1][2][3][4]
Haloacetone Excess ReagentVolatile; usually removed by drying, but trace amounts are toxic.[3][4]
Bis-alkylation products Side ReactionHydrophobic; elutes late in HPLC.[1][2][3]

Method A: Melting Point Analysis

Role: Preliminary Identity & Gross Purity Screen.[2][3][4]

Principle

According to the Freezing Point Depression law, impurities disrupt the crystal lattice, lowering the melting point and broadening the melting range.[4] A pure compound melts sharply (range < 1–2 °C).[3][4]

Experimental Protocol
  • Preparation: Dry the sample thoroughly. Solvent residues (e.g., acetone, toluene) will artificially depress the MP, mimicking chemical impurities.[3][4]

  • Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing to prevent uneven heat transfer.

  • Ramping:

    • Fast Ramp: 10 °C/min to within 20 °C of the expected MP.

    • Measurement Ramp:1 °C/min through the melting phase.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
Data Interpretation[1][2][3][4][5][6][7][8]
  • Pass:

    
     and falls within the literature/standard reference range.
    
  • Fail: Range > 2.0 °C or significant depression (>5 °C below reference).[3][4]

Method B: HPLC Analysis (The Gold Standard)

Role: Quantitative Purity & Impurity Profiling.[2][3]

Principle

Reverse-Phase HPLC (RP-HPLC) utilizes hydrophobic interactions to separate the polar phenolic starting material from the non-polar ether product.[1][2][3]

Method Development: The "Phenoxy-Pro" Protocol

Note: This protocol is optimized for separating phenols from their alkylated ether derivatives.[1][2][3]

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmStandard hydrophobic resolution.[1][2][4]
Mobile Phase A Water + 0.1% Formic Acid (or H3PO4)Acid suppresses ionization of 4-Bromophenol (

), improving peak shape.[3][4]
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution.[2][3][4]
Flow Rate 1.0 mL/minStandard backpressure balance.[2][3][4]
Detection UV @ 254 nmTargets the bromobenzene chromophore common to SM and Product.[2][3]
Injection Vol 10 µLStandard load.
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial hold to retain polar impurities.
15.090%Linear ramp to elute the main product.[1][2][3]
20.090%Wash column of hydrophobic dimers.
21.020%Re-equilibration.[2][3]
Expected Chromatogram Logic
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    : 4-Bromophenol .[2][3] It is more polar (free -OH) and elutes early.[1][3]
    
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    : 1-(4-Bromophenoxy)-2-propanone  (Target).[2][3] Capped -OH increases hydrophobicity.[1][3]
    
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    :  Bis-alkylation byproducts (very hydrophobic).[3]
    

Comparative Analysis: Head-to-Head

The following table contrasts the utility of both methods in a drug development context.

FeatureMelting Point (MP)HPLC (UV)
Primary Utility Identity confirmation; Quick check.Quantitative assay (% w/w).
Sample Size < 5 mg< 1 mg (diluted).[2][3][4]
Time to Result 10–15 minutes30–45 minutes (including prep).[2][3][4]
Specificity Low. Cannot identify what the impurity is.High. Resolves SM, Byproducts, and Solvents.
Sensitivity Low.[3][4] Impurities < 1% often undetectable.[3][4]High. LOD typically < 0.05%.[3][4]
Cost Negligible (Capital < $2k).[2][3][4]High (Capital > $40k; Solvents).[2][3][4]
Blind Spots Eutectic impurities; amorphous samples.[2][3][4]Inorganic salts (invisible to UV/C18).[2][3][4]

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for assessing the purity of the synthesized intermediate.

PurityAssessment Start Crude 1-(4-Bromophenoxy)-2-propanone Visual Visual Inspection (Color/State) Start->Visual MP_Check Melting Point Analysis (Rapid Screen) Visual->MP_Check Decision_MP Range < 2°C? MP_Check->Decision_MP Recrystallize Recrystallize / Reprocess Decision_MP->Recrystallize No (Broad/Depressed) HPLC HPLC Analysis (Definitive) Decision_MP->HPLC Yes (Sharp) Recrystallize->MP_Check Retest Decision_HPLC Purity > 98.0% & 4-Bromophenol < 0.5%? HPLC->Decision_HPLC Reject REJECT BATCH (Investigate Synthesis) Decision_HPLC->Reject No Release RELEASE BATCH (Generate CoA) Decision_HPLC->Release Yes

Figure 1: Integrated Quality Control Workflow for 1-(4-Bromophenoxy)-2-propanone.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3][4] Longman Scientific & Technical, 1989 .[3][4] (Standard reference for melting point determination principles and Williamson ether synthesis).

  • Snyder, L. R.; Kirkland, J. J.; Glajch, J. L. Practical HPLC Method Development, 2nd Ed.[3][4] Wiley-Interscience, 1997 .[3][4] (Authoritative source for Reverse-Phase gradient design).

  • Kazakevich, Y.; LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley, 2007 .[3][4][5] (Detailed protocols for impurity profiling in drug intermediates).

  • PubChem Compound Summary. "1-(4-Bromophenyl)propan-2-one" [closely related analog for property estimation].[1][2][3] National Center for Biotechnology Information.[3][4] Accessed Jan 2026.[3][4] Link

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER), 1994 .[3][4] (Regulatory standard for HPLC validation).[3][4] Link

Sources

A Senior Application Scientist's Guide to Scalable Synthesis of 1-(4-Bromophenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project progression. 1-(4-Bromophenoxy)-2-propanone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, with a critical assessment of their scalability from laboratory to industrial production.

Introduction to 1-(4-Bromophenoxy)-2-propanone and its Synthetic Challenges

1-(4-Bromophenoxy)-2-propanone is an aromatic ether ketone. Its structure incorporates a brominated phenyl ring linked via an ether bond to a propanone moiety. This combination of functional groups makes it a versatile intermediate for introducing the 4-bromophenoxy group into larger molecules, a common motif in pharmacologically active compounds.

The primary challenge in synthesizing this molecule at scale lies in achieving a high-yielding, cost-effective, and environmentally benign process. The selection of the synthetic route has profound implications for process efficiency, safety, and overall economic viability. This guide will focus on the two most prevalent methods for the preparation of 1-(4-Bromophenoxy)-2-propanone: the Williamson Ether Synthesis and the Ullmann Condensation .

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers.[1][2] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] In the context of 1-(4-Bromophenoxy)-2-propanone synthesis, this involves the reaction of 4-bromophenol with an α-halo-ketone, such as chloroacetone or bromoacetone.

Reaction Mechanism and Rationale

The synthesis begins with the deprotonation of the weakly acidic 4-bromophenol using a suitable base to form the more nucleophilic 4-bromophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the α-halo-ketone and displacing the halide to form the desired ether linkage.

The choice of base is critical. Stronger bases like sodium hydride (NaH) will readily deprotonate the phenol but can be hazardous and costly on a large scale. Milder bases such as potassium carbonate (K₂CO₃) are often preferred in industrial settings due to their lower cost, easier handling, and reduced safety concerns.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation Chloroacetone Chloroacetone SN2_Attack SN2_Attack Chloroacetone->SN2_Attack Base Base Base->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Product 1-(4-Bromophenoxy)-2-propanone SN2_Attack->Product Byproduct Salt (e.g., KCl) SN2_Attack->Byproduct

Caption: Williamson Ether Synthesis Workflow

Experimental Protocol: Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing the chloroacetone). PTCs can significantly enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, making the process more scalable.[5]

Materials:

  • 4-Bromophenol

  • Chloroacetone (stabilized)

  • Potassium carbonate (K₂CO₃), fine powder

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Toluene or other suitable water-immiscible solvent

  • Water

Procedure:

  • To a stirred mixture of 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in toluene, add chloroacetone (1.1 eq) dropwise at a controlled temperature (e.g., 60-70 °C).[5]

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor the progress by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and wash it with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a water wash and then a brine wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Scalability Assessment
  • Cost-Effectiveness: The starting materials (4-bromophenol, chloroacetone, and potassium carbonate) are commercially available and relatively inexpensive, which is a significant advantage for large-scale production.

  • Process Safety: Chloroacetone is a lachrymator and is toxic, requiring careful handling in a well-ventilated area, especially on an industrial scale.[6][7][8] Bromoacetone is even more hazardous and is generally avoided in large-scale operations if a chlorinated alternative exists.[9] The use of a phase-transfer catalyst allows for lower reaction temperatures, which improves the safety profile.

  • Throughput and Yield: The use of PTC can lead to high yields (often >90%) and reasonable reaction times, contributing to good process throughput.

  • Workup and Purification: The workup involves a standard liquid-liquid extraction. Purification by vacuum distillation is a scalable and well-understood industrial process for ketones.[10][11]

  • Waste Management: The primary waste streams are aqueous salt solutions and the organic solvent from extraction and purification, which require appropriate treatment and disposal.

Method 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[12][13] While the classic Ullmann reaction requires harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed that are much milder and use catalytic amounts of copper.[14][15]

Reaction Mechanism and Rationale

In a modern Ullmann-type reaction for the synthesis of 1-(4-Bromophenoxy)-2-propanone, 4-bromophenol would react with a suitable three-carbon synthon in the presence of a copper catalyst and a base. A plausible route involves the coupling of 4-bromophenol with a propargyl alcohol derivative followed by hydration, or more directly with an enolate equivalent. The reaction mechanism is complex and can involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alcohol and reductive elimination.

Ullmann_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromophenol 4-Bromophenol Catalytic_Cycle Cu(I)/Cu(III) Catalytic Cycle 4-Bromophenol->Catalytic_Cycle Aryl_Halide Aryl Halide (e.g., Iodobenzene) Aryl_Halide->Catalytic_Cycle Cu_Catalyst Copper Catalyst Cu_Catalyst->Catalytic_Cycle Base Base Base->Catalytic_Cycle Product Aryl Ether Catalytic_Cycle->Product Byproduct Salt Catalytic_Cycle->Byproduct

Caption: Ullmann Condensation Workflow

Representative Protocol: Copper-Catalyzed Aryl Ether Synthesis

Materials:

  • 4-Bromophenol

  • Iodobenzene (as a model aryl halide for coupling)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • A suitable ligand (e.g., a diamine or phenanthroline derivative)

  • A strong base (e.g., cesium carbonate or potassium phosphate)

  • A high-boiling polar aprotic solvent (e.g., DMF, DMAc, or NMP)

Procedure:

  • To a flask charged with copper(I) iodide (0.05-0.1 eq), the ligand (0.1-0.2 eq), and the base (2.0 eq), add 4-bromophenol (1.2 eq) and the aryl halide (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent and heat the mixture to a temperature typically in the range of 80-150 °C.

  • Monitor the reaction by TLC or GC. Reaction times can be lengthy, often 12-24 hours.

  • After completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scalability Assessment
  • Cost-Effectiveness: While copper catalysts are generally cheaper than palladium catalysts, the need for specialized ligands can increase the cost. The starting materials can be more expensive than those for the Williamson synthesis, especially if an activated partner for the phenol is required.

  • Process Safety: The use of high-boiling polar aprotic solvents like DMF can present safety and environmental challenges on a large scale due to their toxicity and high boiling points, which make them difficult to remove.

  • Throughput and Yield: Modern Ullmann reactions can provide good to excellent yields, but they often require longer reaction times and higher temperatures compared to an optimized Williamson synthesis, which can impact throughput.

  • Workup and Purification: The removal of the copper catalyst can be challenging on a large scale and may require specific workup procedures. Purification often relies on column chromatography, which is generally not ideal for large-scale industrial production due to high solvent consumption and cost.[12]

  • Waste Management: The disposal of copper-containing waste streams requires special attention due to the environmental regulations concerning heavy metals.

Comparative Analysis of Scalability

FeatureWilliamson Ether Synthesis (with PTC)Ullmann Condensation (Modern)
Starting Materials 4-Bromophenol, Chloroacetone4-Bromophenol, Activated Partner
Reagent Cost Generally lowerCan be higher due to catalyst, ligand, and activated partner
Reaction Conditions Milder (60-90 °C)Generally higher temperatures (80-150 °C)
Reaction Time Moderate (4-8 hours)Often longer (12-24 hours)
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Copper salt with a ligand
Solvent Toluene (less toxic, easily recyclable)DMF, NMP (higher toxicity, difficult to remove)
Yield Good to Excellent (>90%)Good to Excellent
Purification Vacuum distillation (scalable)Often requires column chromatography (less scalable)
Safety Concerns Chloroacetone is a lachrymator and toxicHigh-boiling toxic solvents, heavy metal waste
Waste Disposal Aqueous salt solutions, organic solventsCopper-containing waste, high-boiling solvents
Overall Scalability More Favorable Less Favorable

Conclusion and Recommendation

Based on a thorough assessment of both synthetic routes, the Williamson ether synthesis, particularly when optimized with phase-transfer catalysis, presents a more scalable and economically viable option for the large-scale production of 1-(4-Bromophenoxy)-2-propanone.

The key advantages of the Williamson ether synthesis in a scalability context are:

  • Lower cost of starting materials and reagents.

  • Milder and safer reaction conditions.

  • Shorter reaction times, leading to higher throughput.

  • A more straightforward and scalable purification method (vacuum distillation).

  • Avoidance of heavy metal catalysts and their associated waste streams.

While the Ullmann condensation is a powerful tool in the synthetic chemist's arsenal, for this specific target molecule, its drawbacks in terms of cost, reaction conditions, purification, and waste management make it a less attractive option for industrial-scale synthesis compared to the well-established and highly optimizable Williamson ether synthesis.

For any large-scale synthesis campaign, a thorough process hazard analysis (PHA) and optimization of reaction conditions (catalyst loading, temperature, concentration) are essential to ensure a safe, efficient, and robust manufacturing process.

References

  • Williamson Ether Synthesis. (n.d.). In J&K Scientific LLC. Retrieved January 29, 2026, from [Link].

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved January 29, 2026, from [Link].

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link].

  • Williamson Ether Synthesis. (n.d.). In BYJU'S. Retrieved January 29, 2026, from [Link].

  • Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). Chemical Reviews, 102(5), 1359-1470.
  • Ullmann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 29, 2026, from [Link].

  • Martin, S. F. (1958). Purification of ketones (U.S. Patent No. 2,166,584). U.S.
  • 13C NMR of 1-Propanol. (n.d.). Retrieved January 29, 2026, from [Link].

  • Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2008). Magnetic Resonance in Chemistry, 46(3), 278-282.
  • The Ullmann Ether Condensation. (2025, August 5). In ResearchGate. Retrieved January 29, 2026, from [Link].

  • HAZARD SUMMARY. (2001, January). In New Jersey Department of Health. Retrieved January 29, 2026, from [Link].

  • Preparation of Ketones. (2026, January 14). In CK-12 Foundation. Retrieved January 29, 2026, from [Link].

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development, 21(8), 1125-1131.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
  • Williamson Ether Synthesis. (n.d.). In Utah Tech University. Retrieved January 29, 2026, from [Link].

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (2020). The Journal of Physical Chemistry C, 124(30), 16456-16464.
  • Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. (2025, August 5). In ResearchGate. Retrieved January 29, 2026, from [Link].

  • propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr doc brown's advanced level organic chemistry revision notes. (n.d.). Retrieved January 29, 2026, from [Link].

  • HAZARD SUMMARY. (2001, January). In New Jersey Department of Health. Retrieved January 29, 2026, from [Link].

  • What is the best way to remove Ketones?. (2014, February 1). In ResearchGate. Retrieved January 29, 2026, from [Link].

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019). RSC Advances, 9(39), 22593-22597.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development, 21(8), 1125-1131.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05), 1107-1119.
  • 13C NMR of 1-Propanol. (n.d.). Retrieved January 29, 2026, from [Link].

  • High-yielding ullmann reaction for the preparation of bipyrroles. (1998). U.S.
  • 1H and 13C-NMR data of compounds 2 – 4. (n.d.). In ResearchGate. Retrieved January 29, 2026, from [Link].

Sources

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenoxy)-2-propanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. The proper management and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Bromophenoxy)-2-propanone, a halogenated organic compound. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on available data, 1-(4-Bromophenoxy)-2-propanone should be treated as a hazardous substance with the potential for the following:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[1]

  • Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.[1]

As a brominated organic compound, it falls under the category of halogenated organic waste, which requires specific disposal methods due to its potential to form harmful byproducts if not managed correctly.[2][3]

Table 1: Hazard Summary for Structurally Similar Compounds

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation.PubChem[1]
Eye IrritationCauses serious eye irritation.PubChem[1]
Respiratory IrritationMay cause respiratory irritation.PubChem[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind the stringent use of Personal Protective Equipment (PPE) is to create a barrier between the researcher and the hazardous material, mitigating the risk of exposure. When handling 1-(4-Bromophenoxy)-2-propanone in any form—pure, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against splashes and vapors that can cause serious eye irritation.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[3]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal. As a halogenated organic compound, 1-(4-Bromophenoxy)-2-propanone waste must be collected in a designated, properly labeled container.

Key Principles of Waste Segregation:

  • Dedicated Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or any other waste stream. Incompatible materials can lead to dangerous chemical reactions.

  • Secure Storage: Store the waste container in a well-ventilated, secondary containment bin within a designated satellite accumulation area. Keep the container tightly closed when not in use.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of 1-(4-Bromophenoxy)-2-propanone. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated "Halogenated Organic Waste" container

  • Waste label

  • Chemical fume hood

Procedure:

  • Work in a Controlled Environment: Conduct all waste transfer activities within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare the Waste Container: Ensure the "Halogenated Organic Waste" container is clean, dry, and properly labeled with the words "Hazardous Waste" and the full chemical name, "1-(4-Bromophenoxy)-2-propanone." If it is a mixed waste stream, list all components and their approximate percentages.

  • Transfer the Waste: Carefully transfer the 1-(4-Bromophenoxy)-2-propanone waste into the designated container. Avoid splashing. If the compound is a solid, use a dedicated scoop or spatula.

  • Decontaminate Labware: Any labware that has come into contact with the compound (e.g., beakers, flasks, funnels) must be decontaminated. Rinse the labware with a small amount of a suitable solvent (e.g., acetone) and collect the rinsate in the "Halogenated Organic Waste" container.

  • Seal the Container: Securely cap the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Clean the Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning materials. Dispose of any contaminated wipes or absorbent pads as hazardous waste in the same container.

  • Store for Pickup: Place the sealed waste container in the designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management: Immediate Actions

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area as described in the disposal protocol.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Pathway and Environmental Considerations

It is imperative that 1-(4-Bromophenoxy)-2-propanone waste is not disposed of down the drain or in regular trash.[3] As a halogenated organic compound, it requires specialized disposal, typically through high-temperature incineration at a licensed hazardous waste facility.[2] This method is designed to break down the compound into less harmful components under controlled conditions, preventing the release of toxic substances into the environment.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_final Final Steps start Start: 1-(4-Bromophenoxy)-2-propanone Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container transfer Transfer Waste to Container waste_container->transfer decontaminate Decontaminate Labware, Collect Rinsate transfer->decontaminate seal Securely Seal Container decontaminate->seal clean_area Clean Work Area seal->clean_area store Store for EHS Pickup clean_area->store end End: Compliant Disposal store->end

Caption: Disposal Workflow for 1-(4-Bromophenoxy)-2-propanone.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 1-(4-Bromophenoxy)-2-propanone is a multi-faceted process rooted in a comprehensive understanding of its potential hazards. By following these established protocols, from wearing the correct PPE to ensuring proper waste segregation and disposal, researchers and scientists uphold their commitment to a safe and sustainable laboratory environment. This diligence not only protects individuals but also preserves the integrity of the scientific community and the world we all share.

References

  • PubChem. (n.d.). 1-(4-Bromophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.